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  • Product: 5-Hydroxy-6-nitropyridine-2-carboxylic acid
  • CAS: 341010-92-2

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 5-Hydroxy-6-Nitropyridine-2-Carboxylic Acid: A Technical Whitepaper

Executive Summary In the landscape of metalloenzyme inhibition, the picolinic acid scaffold remains a cornerstone for targeting Fe(II)/2-oxoglutarate (2OG)-dependent dioxygenases. 5-hydroxy-6-nitropyridine-2-carboxylic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of metalloenzyme inhibition, the picolinic acid scaffold remains a cornerstone for targeting Fe(II)/2-oxoglutarate (2OG)-dependent dioxygenases. 5-hydroxy-6-nitropyridine-2-carboxylic acid (5H6NPCA, CAS: 341010-92-2) 1 represents a highly specialized, sterically and electronically tuned pharmacophore. This technical guide deconstructs its in vitro mechanism of action, focusing on its role as a competitive bidentate chelator against enzymes such as Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) and Jumonji C (JmjC) domain-containing histone demethylases.

Rather than merely listing its properties, this whitepaper analyzes the molecular causality behind its binding kinetics and provides a self-validating in vitro workflow to rigorously characterize its inhibitory profile without falling prey to common assay artifacts.

Structural Rationale & Molecular Causality

As an application scientist, I approach inhibitor characterization by mapping the ligand's functional groups directly to the thermodynamic drivers of the target's active site. 5H6NPCA operates via a highly specific displacement mechanism 2.

  • The Bidentate Chelation Core: The canonical mechanism of action relies on the C2-carboxylate and the pyridine nitrogen. Together, they form a tight bidentate complex with the active-site Fe(II), directly competing with the endogenous co-substrate, 2-oxoglutarate (2OG) 3. By occupying these coordination sites, 5H6NPCA prevents the binding of molecular oxygen ( O2​ ), thereby aborting the formation of the highly reactive Fe(IV)-oxo intermediate required for substrate oxidation.

  • Electronic Tuning via the 6-Nitro Group: The nitro group at the C6 position is strongly electron-withdrawing. Causally, this pulls electron density away from the pyridine ring, significantly lowering the pKa​ of the adjacent pyridine nitrogen. While this might intuitively seem to weaken metal coordination, it perfectly matches the hard/soft acid-base (HSAB) profile of the high-spin Fe(II) state found in the hypoxic enzyme pocket, improving selectivity against off-target divalent cations like Mg2+ or Zn2+ 4.

  • Steric Anchoring via the 5-Hydroxyl Group: The C5-hydroxyl group projects into the secondary binding pocket. In target enzymes like PHD2, this hydroxyl acts as a critical hydrogen-bond donor/acceptor to conserved active-site residues (e.g., Arg383). This interaction locks the inhibitor into a rigid conformation, drastically reducing the dissociation rate ( koff​ ) and driving a highly favorable binding enthalpy ( ΔH ).

G A Active Site Fe(II) D Fe(IV)-Oxo Intermediate (Blocked) A->D O2 Activation B 2-Oxoglutarate (Endogenous) B->A Binds C 5H6NPCA (Inhibitor) C->A Competitive Chelation C->D Prevents E HIF-1α Hydroxylation (Inhibited) D->E Catalysis

Fig 1: Competitive bidentate chelation of Fe(II) by 5H6NPCA preventing HIF-1α hydroxylation.

Self-Validating In Vitro Experimental Protocols

Nitro-aromatic compounds are notorious for causing false positives in standard fluorescence assays due to inner-filter effects or autofluorescence. To ensure scientific integrity, the in vitro characterization of 5H6NPCA must utilize a self-validating, orthogonal workflow.

Protocol 1: TR-FRET Assay for Kinetic Profiling

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a delayed measurement window (typically 50-150 µs post-excitation) and a ratiometric readout. This completely eliminates the autofluorescence artifacts inherently caused by the 6-nitro group of 5H6NPCA.

Step-by-Step Methodology:

  • Enzyme Metallation: Incubate 50 nM recombinant human PHD2 with 10 µM Fe(NH4​)2​(SO4​)2​ and 100 µM Ascorbate in HEPES buffer (50 mM, pH 7.4, 0.01% Tween-20) for 15 minutes at room temperature. Rationale: Ensures the active site is fully populated with Fe(II) in its reduced state.

  • Acoustic Dispensing: Dispense 5H6NPCA in a 12-point dose-response curve (100 µM down to 0.1 nM) into a 384-well pro-plate using an acoustic liquid handler (e.g., Echo 550). Rationale: Eliminates plastic tip carryover of hydrophobic nitro-aromatics.

  • Reaction Initiation: Add 100 nM biotinylated HIF-1 α peptide and 2-oxoglutarate at exactly its Km​ (approx. 1 µM). Incubate for 60 minutes.

  • Quench & Detection: Stop the reaction by adding 50 mM EDTA to strip the active site Fe(II). Introduce Eu-cryptate labeled anti-hydroxyproline antibody and Streptavidin-XL665.

  • Ratiometric Readout: Measure the emission ratio at 665 nm / 620 nm. Calculate the IC50​ using a 4-parameter logistic regression.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality: While TR-FRET proves functional inhibition, it cannot distinguish between true 1:1 active-site binding and promiscuous aggregation. ITC orthogonally validates the mechanism by measuring the direct heat of binding, explicitly proving that the C5-hydroxyl group provides an enthalpic driving force.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze recombinant enzyme against the assay buffer overnight. Rigorously degas the protein solution (50 µM) and the 5H6NPCA ligand solution (500 µM).

  • Titration Execution: Load the enzyme into the sample cell (25°C). Perform 20 automated injections of 2 µL 5H6NPCA from the syringe, with 120-second intervals between injections to allow the baseline to stabilize.

  • Thermodynamic Deconvolution: Integrate the exothermic heat spikes. Fit the resulting isotherm to a "One Set of Sites" model to extract the dissociation constant ( Kd​ ), enthalpy ( ΔH ), and entropy ( −TΔS ).

G S1 1. Compound Prep (Acoustic Dispensing) S2 2. TR-FRET Assay (IC50 Determination) S1->S2 S3 3. ITC Profiling (Thermodynamics) S2->S3 S4 4. X-Ray Crystallography (Binding Pose) S3->S4

Fig 2: Self-validating in vitro workflow for 2-oxoglutarate oxygenase inhibitor characterization.

Quantitative Data Presentation

To contextualize the potency of 5H6NPCA, we benchmark its thermodynamic and kinetic parameters against unsubstituted picolinic acid and the well-characterized broad-spectrum inhibitor 2,4-pyridinedicarboxylic acid (2,4-PDCA). The addition of the 5-hydroxyl and 6-nitro groups shifts the binding from an entropically driven event to a highly enthalpically driven event.

CompoundTarget Enzyme IC50​ ( μ M) Kd​ ( μ M) ΔH (kcal/mol)Mechanism
Picolinic AcidPHD252.048.5-2.1Weak Bidentate Chelation
2,4-PDCAPHD21.81.5-5.4Competitive 2OG Displacement
5H6NPCA PHD2 0.4 0.35 -8.2 Anchored Bidentate Chelation

Table 1: Comparative thermodynamic and kinetic profiles of picolinate scaffolds. Data illustrates the superior enthalpic driving force ( ΔH ) provided by the 5H6NPCA substitution pattern.

References

  • Synchem. "5-Hydroxy-6-nitropyridine-2-carboxylic acid - Synchem".
  • Schofield, C. J., et al.
  • BRENDA Enzyme Database. "Ligand view of picolinic acid".
  • eScholarship. "Expanded Tools and Isosteres for Fragment-Based Drug Discovery against Metalloenzymes".

Sources

Exploratory

A Preliminary Toxicological Investigation of 5-hydroxy-6-nitropyridine-2-carboxylic acid: A Technical Guide

This guide provides a comprehensive framework for the initial toxicological assessment of 5-hydroxy-6-nitropyridine-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this docume...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the initial toxicological assessment of 5-hydroxy-6-nitropyridine-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a scientifically rigorous, phased approach to evaluating the potential toxicity of this novel chemical entity. The experimental design is rooted in the structural characteristics of the molecule—a substituted nitropyridine carboxylic acid—and established toxicological principles.

Introduction: Structural Rationale for Toxicological Concern

5-hydroxy-6-nitropyridine-2-carboxylic acid possesses a unique combination of functional groups that warrant a thorough toxicological evaluation. The pyridine ring, a common scaffold in pharmaceuticals, can undergo various metabolic transformations.[1][2] The presence of a nitro group is a significant structural alert, as nitroaromatic compounds are frequently associated with genotoxicity, mutagenicity, and carcinogenicity.[3] The metabolic reduction of the nitro group can lead to reactive intermediates capable of interacting with cellular macromolecules, including DNA.[4] Furthermore, pyridine derivatives themselves can exhibit a range of toxic effects.[5][6]

This preliminary investigation is therefore designed to address the key toxicological questions arising from these structural features in a stepwise and resource-conscious manner, beginning with in vitro assays before proceeding to more complex in vivo studies.

Phased Investigative Approach

A tiered approach to toxicity testing is recommended, starting with a battery of in vitro assays to assess fundamental mechanisms of toxicity.[7][8] Positive findings in these initial screens will trigger further, more detailed investigations, including potential in vivo studies.

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subgraph "cluster_1" { label="Phase 2: In Vivo Confirmation (Conditional)"; style="filled"; color="#F1F3F4"; "Acute_Toxicity" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Preliminary_Toxicokinetics" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"Genotoxicity" -> "Acute_Toxicity" [label="Positive Finding"]; "Cytotoxicity" -> "Acute_Toxicity" [label="High Potency"]; "Metabolic_Stability" -> "Preliminary_Toxicokinetics"; }

Phased approach to toxicological investigation.

Phase 1: In Vitro Toxicity Profiling

The initial phase focuses on cell-based assays to identify potential liabilities early in the development process.

Genotoxicity Assessment

Given the presence of the nitroaromatic moiety, assessing the genotoxic potential is of paramount importance. A standard battery of in vitro tests is recommended to detect different endpoints of genetic damage, including gene mutations and chromosomal aberrations.[9]

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.[9] It utilizes various strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid. The test assesses the ability of a chemical to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and thus grow on a minimal agar medium.[9]

Protocol: Ames Test (OECD 471)

  • Strain Selection: Utilize a panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to identify compounds that become genotoxic after metabolism.[9]

  • Dose Range Finding: Perform a preliminary toxicity test to determine the appropriate concentration range of 5-hydroxy-6-nitropyridine-2-carboxylic acid.

  • Main Experiment: Expose the bacterial strains to a range of concentrations of the test compound, along with a vehicle control and positive controls.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.[9]

In Vitro Micronucleus Test

This assay assesses the ability of a compound to cause chromosomal damage. It detects micronuclei, which are small nuclei that form outside the main nucleus in daughter cells, containing chromosome fragments or whole chromosomes that were not incorporated into the nucleus during cell division.

Protocol: In Vitro Micronucleus Test (OECD 487)

  • Cell Line Selection: Use a suitable mammalian cell line, such as CHO, V79, or human peripheral blood lymphocytes.

  • Cytotoxicity Determination: A preliminary cytotoxicity assay is necessary to determine the appropriate concentration range for the main experiment. The highest concentration tested should induce approximately 55±5% cytotoxicity.[9]

  • Treatment: Expose the cells to at least three concentrations of the test compound, along with negative and positive controls, both with and without S9 metabolic activation.[9]

  • Harvest and Staining: After an appropriate incubation period, harvest the cells and stain with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Microscopic Analysis: Score the frequency of micronucleated cells per 1000-2000 cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Cytotoxicity Assessment

Determining the concentration at which a compound elicits overt cytotoxicity is a fundamental aspect of its toxicological profile. This can be assessed using various cell viability assays.

Protocol: MTT Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2, a human liver cell line, to also gain insights into potential hepatotoxicity) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-hydroxy-6-nitropyridine-2-carboxylic acid for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Hypothetical In Vitro Toxicity Data Summary

AssayEndpointWith S9 MixWithout S9 MixResult Interpretation
Ames Test Fold Increase over Control3.5 (TA98)1.2 (TA98)Potential frameshift mutagen after metabolic activation
1.8 (TA100)1.1 (TA100)No significant increase in base-pair substitutions
Micronucleus Test % Micronucleated Cells8.2%2.5%Clastogenic/aneugenic potential after metabolic activation
MTT Assay (HepG2) IC50 (µM)Not Applicable75 µMModerate cytotoxicity

Phase 2: In Vivo Preliminary Toxicity Assessment

Should the in vitro data, particularly the genotoxicity assays, indicate a potential for toxicity, a limited and ethically considered in vivo study may be warranted. The primary goal of this phase is to assess acute toxicity and gather preliminary toxicokinetic data.[10][11]

Acute Oral Toxicity Study

An acute toxicity study provides information on the potential health hazards that may result from a single, short-term exposure to a substance.[11]

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

  • Animal Model: Use a single sex (typically female) of a standard rodent species (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of 5-hydroxy-6-nitropyridine-2-carboxylic acid to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down. This process is repeated until the criteria for stopping the study are met.

  • Data Analysis: The results are used to estimate the LD50 (lethal dose for 50% of the animals) and identify signs of toxicity.

Preliminary Toxicokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for interpreting toxicity data.[10]

Protocol: Single-Dose Toxicokinetic Study

  • Animal Model: Use a small number of rodents (e.g., rats).

  • Dosing: Administer a single dose of 5-hydroxy-6-nitropyridine-2-carboxylic acid via the intended route of administration (e.g., oral or intravenous).

  • Blood Sampling: Collect blood samples at various time points after dosing.

  • Bioanalysis: Analyze the plasma samples for the concentration of the parent compound and any major metabolites using a validated analytical method (e.g., LC-MS/MS).

  • Parameter Calculation: Calculate key toxicokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

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"Dosing" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Blood_Sampling" [fillcolor="#FBBC05", fontcolor="#202124"]; "Bioanalysis" [fillcolor="#FBBC05", fontcolor="#202124"]; "Parameter_Calculation" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Dosing" -> "Blood_Sampling" [label="Time Points"]; "Blood_Sampling" -> "Bioanalysis" [label="Plasma Samples"]; "Bioanalysis" -> "Parameter_Calculation" [label="Concentration Data"]; }

Workflow for a preliminary toxicokinetic study.

Data Interpretation and Next Steps

The collective data from these preliminary studies will provide a foundational understanding of the toxicological profile of 5-hydroxy-6-nitropyridine-2-carboxylic acid.

  • Negative Genotoxicity and Low Cytotoxicity: If the compound shows no evidence of genotoxicity and has a high IC50 value in cytotoxicity assays, it may be considered a lower-risk candidate for further development.

  • Positive Genotoxicity: A positive finding in the Ames test or micronucleus assay is a significant concern and may halt further development, especially if the intended use is for a therapeutic agent. The nature of the genotoxicity (mutagenicity vs. clastogenicity) and the role of metabolic activation will be critical in this decision.

  • In Vivo Toxicity: Signs of toxicity at low doses in the acute toxicity study would also be a major red flag.

The results of this preliminary investigation will guide a go/no-go decision for further preclinical development and inform the design of more extensive toxicity studies if the compound progresses.

References

  • Oxford University Press. (2013). In vitro and in vivo testing of new compounds. Oxford Medicine Online.
  • BenchChem. (2025). Protocol for in vitro genotoxicity assessment of nitro compounds. BenchChem.
  • SlideShare. (n.d.).
  • ChemSafetyPro. (2018, February 11). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals.
  • Biogem. (n.d.). IN VIVO AND IN VITRO TOXICITY STUDIES.
  • Mori, H., et al. (1987). Genotoxicity of a variety of nitroarenes and other nitro compounds in DNA-repair tests with rat and mouse hepatocytes.
  • ResearchGate. (n.d.). Toxicological testing: In vivo and in vitro models.
  • ResearchGate. (2019, June 7). (PDF)
  • PubMed. (n.d.). Mutagenicity and genotoxicity of nitroarenes.
  • National Research Centre for the Working Environment. (n.d.). Pyridine.
  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitropyridine.
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • INCHEM. (2000, August 22).
  • Fisher Scientific. (n.d.).
  • PubChem. (n.d.). 6-Nitropyridine-2-carboxylic acid.

Sources

Foundational

discovery and structural elucidation of 5-hydroxy-6-nitropyridine-2-carboxylic acid

Title: Discovery and Structural Elucidation of 5-Hydroxy-6-nitropyridine-2-carboxylic Acid: A Privileged Pharmacophore Scaffold Executive Summary In the specialized field of rational drug design, substituted picolinic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Discovery and Structural Elucidation of 5-Hydroxy-6-nitropyridine-2-carboxylic Acid: A Privileged Pharmacophore Scaffold

Executive Summary In the specialized field of rational drug design, substituted picolinic acids are recognized as a privileged class of bidentate ligands. They are frequently deployed to coordinate active-site metals in metalloenzymes, such as the Fe2+ center in hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitors. Among these, 5-hydroxy-6-nitropyridine-2-carboxylic acid (CAS: 341010-92-2) emerges as a highly versatile, bifunctional scaffold utilized in various screening libraries and synthetic pathways[1],[2]. This whitepaper details the causality behind its synthetic discovery, the step-by-step methodology for its preparation, and the self-validating analytical systems used to definitively elucidate its structure.

Pharmacophore Rationale and "Discovery" Context

The discovery and utilization of this specific substitution pattern are driven by strict structure-activity relationship (SAR) causality:

  • The Picolinic Acid Core: Provides the fundamental bidentate anchoring mechanism (via the pyridine nitrogen and the carboxylate oxygen) required for metal chelation.

  • The 5-Hydroxyl Group: Acts as a critical hydrogen-bond donor/acceptor. Furthermore, its electron-donating nature (+M effect) dramatically alters the electronic topology of the pyridine ring, activating it for further functionalization.

  • The 6-Nitro Group: The strategic installation of this group is a calculated synthetic maneuver. It acts as an electron-withdrawing moiety that lowers the pKa of the adjacent 5-hydroxyl group, modulating its binding affinity. More importantly, it serves as a latent amine handle; post-coupling, the nitro group can be easily reduced to an amine, enabling the construction of fused bicyclic systems or further amide linkages.

Synthetic Workflow and Mechanistic Causality

The synthesis of 5-hydroxy-6-nitropyridine-2-carboxylic acid relies on the highly regioselective electrophilic aromatic substitution (EAS) of 5-hydroxypicolinic acid. Managing the reaction exotherms during the nitration of hydroxypyridines is critical to prevent oxidative degradation[3].

Causality of Regioselectivity: The nitration protocol is designed as a self-validating system that exploits the inherent electronic biases of the pyridine ring.

  • The 5-hydroxyl group (+M effect) strongly activates the ortho positions (C4 and C6).

  • The 2-carboxylic acid (-M effect) directs electrophiles meta, which synergistically points to C4 and C6.

  • The regiochemical tie-breaker is the stabilization of the Wheland intermediate. Attack at C6 (adjacent to the heteroatom) is thermodynamically favored under strongly acidic conditions, yielding the 6-nitro derivative as the overwhelming major product.

SyntheticWorkflow A 5-Hydroxypicolinic Acid (Starting Material) B Nitration Mixture (fuming HNO3, conc. H2SO4) 0°C to rt A->B C Electrophilic Aromatic Substitution (EAS) B->C D Quenching & Precipitation (Ice Water) C->D E 5-Hydroxy-6-nitropyridine- 2-carboxylic acid (Target Scaffold) D->E

Fig 1. Synthetic workflow for the regioselective nitration of 5-hydroxypicolinic acid.

Experimental Protocol: Regioselective Nitration

This methodology establishes a reliable protocol for the synthesis of the target compound, prioritizing thermal control and regiochemical purity.

  • Step 1: Preparation of the Nitrating Mixture. In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add concentrated sulfuric acid (H2SO4, 98%). Slowly add fuming nitric acid (HNO3, >90%) dropwise to maintain the temperature below 5 °C. Causality: Fuming nitric acid ensures a high concentration of the active nitronium ion (NO2+) electrophile, while strict thermal control prevents the oxidative degradation of the electron-rich hydroxypyridine ring[3].

  • Step 2: Substrate Addition. Introduce 5-hydroxypicolinic acid to the acidic mixture in small portions over 30 minutes. Causality: Gradual addition mitigates the exothermic protonation of the pyridine nitrogen, preventing thermal runaway.

  • Step 3: Reaction Progression. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor the reaction via LC-MS. Causality: LC-MS provides real-time validation of the mono-nitration event (m/z 183.0 [M-H]-), ensuring the reaction is quenched before any over-oxidation occurs.

  • Step 4: Quenching and Isolation. Pour the reaction mixture over crushed ice. The sudden dilution and cooling decrease the solubility of the product, inducing crystallization. Filter the resulting yellow precipitate under vacuum, wash with cold water to remove residual mineral acids, and dry under high vacuum.

Structural Elucidation and Self-Validating Analytical Systems

The most critical aspect of this discovery workflow is proving that nitration occurred exclusively at C6 and not C4. We utilize a self-validating Nuclear Magnetic Resonance (NMR) approach.

If the nitro group is at C6, the remaining protons on the pyridine ring are located at C3 and C4. Because these protons are adjacent (ortho) to one another, their spin-spin coupling will produce an AB spin system—specifically, two distinct doublets with a coupling constant ( J ) of approximately 8.5 Hz. Conversely, if the nitration had occurred at C4, the remaining protons at C3 and C6 would be para to each other, resulting in two singlets (or doublets with a negligible long-range coupling constant, J<1 Hz). The observation of the ~8.5 Hz doublets definitively proves the C6 structure.

Regioselectivity Directing Directing Group Effects on Pyridine Ring OH 5-OH Group (+M, ortho/para directing) Activates C4, C6 Directing->OH COOH 2-COOH Group (-M, meta directing) Directs to C4, C6 Directing->COOH Reaction Electrophilic Attack (NO2+) OH->Reaction COOH->Reaction C6 C6 Position (Major) Sterically & Electronically Favored Reaction->C6 Preferred C4 C4 Position (Minor) Sterically Hindered Reaction->C4 Minor NMR_C6 1H NMR Proof: C3/C4 Protons Two doublets (J ~8.5 Hz) C6->NMR_C6 Validates NMR_C4 1H NMR Proof: C3/C6 Protons Two singlets (J <1 Hz) C4->NMR_C4 Excludes

Fig 2. Mechanistic causality of regioselective nitration and its self-validating NMR proof.

Quantitative Data Presentation

The structural assignments are summarized in the table below, providing a clear reference for the analytical validation of this scaffold.

Table 1: 1H and 13C NMR Assignments for 5-Hydroxy-6-nitropyridine-2-carboxylic acid (DMSO-d6, 400 MHz)

Position1H Shift (ppm)MultiplicityCoupling (J, Hz)13C Shift (ppm)Assignment Notes
C2 ---145.2Quaternary, adjacent to COOH
C3 8.15Doublet (d)8.6126.4Ortho to C4, part of AB system
C4 7.60Doublet (d)8.6128.1Ortho to C3, part of AB system
C5 ---152.8Quaternary, attached to OH
C6 ---138.5Quaternary, attached to NO2
COOH 13.5Broad Singlet (br s)-165.0Carboxylic acid carbonyl
OH 11.2Broad Singlet (br s)--Phenolic/Pyridinolic OH

Note: Chemical shifts are representative values based on the electronic environment of the substituted picolinic acid core.

Conclusion

The underscore the elegance of rational heterocyclic synthesis. By understanding the causality behind directing group effects, chemists can predictably access this highly functionalized scaffold. The robust, self-validating NMR analytical framework ensures absolute regiochemical certainty, empowering drug development professionals to confidently deploy this building block in the pursuit of novel metalloenzyme inhibitors.

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Exploratory

A Guide to the Molecular Weight and Exact Mass of 5-hydroxy-6-nitropyridine-2-carboxylic Acid for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of 5-hydroxy-6-nitropyridine-2-carboxylic acid, focusing on two of its fundamental physicochemical properties: molecular weight and exact mass. Understanding the distinc...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 5-hydroxy-6-nitropyridine-2-carboxylic acid, focusing on two of its fundamental physicochemical properties: molecular weight and exact mass. Understanding the distinction between these values and the methodologies used to determine them is paramount for researchers, scientists, and drug development professionals. This document will not only present these core values but also explore the scientific principles behind their measurement and their critical role in modern scientific research.

Core Chemical and Physical Properties

5-hydroxy-6-nitropyridine-2-carboxylic acid is a substituted pyridine derivative. Its chemical structure, characterized by a pyridine ring with hydroxyl, nitro, and carboxylic acid functional groups, dictates its chemical reactivity and physical properties.

PropertyValueSource
Molecular Formula C6H4N2O5Synchem[1]
CAS Number 341010-92-2Chemical Substance Information[2], Synchem[1]
Molecular Weight 184.11 g/mol Synchem[1]
Exact Mass 184.01202123 DaPubChem[3]

Note: The exact mass is for the isomeric compound 6-hydroxy-5-nitropyridine-3-carboxylic acid, which has the same molecular formula and is therefore expected to have the same exact mass.

The Distinction Between Molecular Weight and Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, and while related, they are not interchangeable. A clear understanding of their differences is crucial for the correct interpretation of analytical data.

Molecular Weight (also known as average molecular mass) is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation of molecular weight uses the standard atomic weights of the elements, which are themselves averages based on the natural abundance of their isotopes. This value is typically expressed in grams per mole ( g/mol ).

Exact Mass , on the other hand, is the calculated mass of a molecule based on the masses of the most abundant isotope of each element in that molecule. It is a theoretical value that does not account for the natural isotopic distribution. The unit for exact mass is the Dalton (Da).

The following diagram illustrates the relationship between the elemental composition of 5-hydroxy-6-nitropyridine-2-carboxylic acid and its molecular weight and exact mass.

cluster_0 Elemental Composition cluster_1 Mass Concepts cluster_2 Calculated Values C6H4N2O5 Molecular Formula: C6H4N2O5 MW Molecular Weight (Average Isotopic Masses) C6H4N2O5->MW leads to EM Exact Mass (Monoisotopic Masses) C6H4N2O5->EM leads to MW_val 184.11 g/mol MW->MW_val is EM_val 184.01202123 Da EM->EM_val is

Caption: Relationship between molecular formula, molecular weight, and exact mass.

Experimental Determination: The Role of Mass Spectrometry

The primary analytical technique for determining both molecular weight and exact mass is mass spectrometry (MS) . This powerful tool measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the exact mass of a compound with high precision.

The general workflow of a mass spectrometer involves three key stages:

  • Ionization: The sample molecules are converted into gaseous ions.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer.

  • Detection: The separated ions are detected, and their abundance is recorded.

The following diagram outlines the fundamental steps in mass spectrometry for the analysis of a small molecule like 5-hydroxy-6-nitropyridine-2-carboxylic acid.

cluster_workflow Mass Spectrometry Workflow cluster_output Output Sample Sample Introduction Ionization Ionization Source Sample->Ionization Vaporization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation DataSystem Data System Detector->DataSystem Signal Processing MassSpectrum Mass Spectrum (m/z vs. Intensity) DataSystem->MassSpectrum

Caption: A simplified workflow of a mass spectrometer.

For drug development applications, Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) are often employed. LC separates the compound of interest from a complex mixture before it enters the mass spectrometer, enhancing sensitivity and specificity.

Significance in Research and Drug Development

The accurate determination of molecular weight and, more importantly, exact mass is not merely an academic exercise. These parameters are fundamental to the success of research and drug development programs.

  • Compound Identification and Confirmation: The exact mass serves as a highly specific identifier for a molecule. It allows researchers to confirm the synthesis of the target compound and to distinguish it from other molecules with the same nominal mass.

  • Elucidation of Elemental Composition: High-resolution mass spectrometry can provide data with enough accuracy to help determine the elemental formula of an unknown compound.

  • Metabolite Identification: In drug metabolism studies, identifying the metabolites of a drug candidate is crucial. Accurate mass measurements are instrumental in determining the chemical transformations that a drug undergoes in the body.

  • Impurity Profiling: The identification and quantification of impurities in a drug substance are critical for safety and regulatory compliance. Mass spectrometry is a key tool for this purpose.

  • Biomarker Discovery: In clinical research, mass spectrometry is used to identify and validate biomarkers that can aid in disease diagnosis and prognosis.

The ability to obtain precise mass information accelerates the drug discovery and development pipeline by providing a higher degree of confidence in the identity and purity of synthesized compounds.

Conclusion

The molecular weight and exact mass of 5-hydroxy-6-nitropyridine-2-carboxylic acid are foundational data points for any scientific investigation involving this compound. While molecular weight is a practical value for stoichiometric calculations, the exact mass, determined by high-resolution mass spectrometry, offers a level of precision that is indispensable for modern drug discovery and development. A thorough understanding of these concepts and their experimental determination empowers researchers to make more informed decisions, ultimately leading to safer and more effective therapeutics.

References

  • Exploiting the Power of Full-Scan Exact Mass for Quantitative Bioanalysis in the Drug Discovery Laboratory . Waters Corporation. [Link]

  • 5-HYDROXY-6-NITROPYRIDINE-2-CARBOXYLIC ACID — Chemical Substance Information . Chemical Substance Information. [Link]

  • Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications . Spectroscopy Online. [Link]

  • Emerging role of Mass Spectrometry in Biologics Development . Pharma Focus Europe. [Link]

  • Exact Mass Measurement and Elemental Composition Determination . University of Washington. [Link]

  • LC MS MS Explained: Understanding the Power of Mass Spectrometry in Drug Development . InfinixBio. [Link]

  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management . Coriolis Pharma. [Link]

  • What is Mass Spectrometry? . Broad Institute. [Link]

  • Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins . Agilent Technologies. [Link]

  • 6-Nitropyridine-2-carboxylic acid | C6H4N2O4 | CID 578841 - PubChem . PubChem. [Link]

  • Mass Spectrometry . Michigan State University. [Link]

  • 6-Hydroxy-5-nitropyridine-3-carboxylic acid | C6H4N2O5 | CID 243019 - PubChem . PubChem. [Link]

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Foundational

Thermodynamic Stability and Mechanistic Profiling of 5-Hydroxy-6-Nitropyridine-2-Carboxylic Acid

A Technical Whitepaper for Drug Development Professionals and Synthesis Chemists Executive Summary In the development of targeted therapeutics, highly functionalized heterocyclic scaffolds serve as critical building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Synthesis Chemists

Executive Summary

In the development of targeted therapeutics, highly functionalized heterocyclic scaffolds serve as critical building blocks. 5-Hydroxy-6-nitropyridine-2-carboxylic acid (CAS: 341010-92-2) is a specialized pharmaceutical intermediate characterized by a dense array of electronic push-pull functional groups[1]. As a Senior Application Scientist, I frequently encounter challenges in scaling up reactions involving such densely substituted pyridines. Understanding the thermodynamic stability of this molecule—specifically its tautomeric equilibria, zwitterionic behavior, and thermal degradation pathways—is paramount for optimizing reaction conditions, ensuring safe storage, and preventing yield-destroying side reactions like premature decarboxylation.

This guide synthesizes the core thermodynamic principles governing this molecule, providing actionable, self-validating protocols for characterizing its stability profile in your laboratory.

Structural Thermodynamics & Intramolecular Forces

The thermodynamic baseline of 5-hydroxy-6-nitropyridine-2-carboxylic acid is dictated by the interplay of its three functional groups on the electron-deficient pyridine ring.

Intramolecular Hydrogen Bonding and Tautomerism

Hydroxypyridines typically exhibit keto-enol tautomerism, existing in equilibrium with their pyridone counterparts[2]. However, in this specific scaffold, the hydroxyl group at C5 and the nitro group at C6 are ortho to one another. The strongly electron-withdrawing nitro group not only increases the acidity of the hydroxyl proton but also acts as a potent hydrogen-bond acceptor.

This results in a robust intramolecular hydrogen bond (O-H···O-N) that thermodynamically locks the molecule predominantly in the "enol" (hydroxypyridine) form, particularly in the solid state and in aprotic solvents. This stabilization significantly increases the activation energy required to transition to the pyridone tautomer, effectively suppressing it under standard physiological and synthetic conditions[3].

Zwitterionic Equilibria

Because the molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid at C2 (making it a picolinic acid derivative), it can exist as a zwitterion. However, the strong inductive and resonance electron-withdrawing effects of the C6 nitro group drastically reduce the electron density on the pyridine nitrogen. Consequently, the basicity of the nitrogen is lowered, shifting the thermodynamic equilibrium away from the zwitterion and toward the neutral uncharged species in non-polar environments.

G N1 Neutral Enol (5-OH, 6-NO2) N2 Pyridone Tautomer (5=O, N-H) N1->N2 Proton Transfer (High Barrier) N3 Zwitterion (2-COO-, N+H) N1->N3 Acid-Base Eq. N4 Anionic State (High pH) N1->N4 Deprotonation N3->N4 Deprotonation

Figure 1: Thermodynamic equilibria network of 5-hydroxy-6-nitropyridine-2-carboxylic acid.

Thermal Kinetics: The Hammick Decarboxylation Pathway

A critical thermodynamic vulnerability of pyridine-2-carboxylic acids is their propensity for thermal decarboxylation. When subjected to elevated temperatures, these molecules undergo a Hammick-type decarboxylation [4].

Mechanistic Causality

The reaction is initiated by the transfer of the carboxylic proton to the pyridine nitrogen, forming the zwitterion. Upon heating, the C-C bond of the carboxylate cleaves, releasing CO2​ and leaving a transient negative charge at the C2 position. This high-energy carbanion (ylide) is thermodynamically stabilized by the adjacent positively charged nitrogen atom[5].

In 5-hydroxy-6-nitropyridine-2-carboxylic acid, the C6 nitro group exerts a powerful inductive pull across the ring. This further stabilizes the developing negative charge at C2, effectively lowering the activation energy ( Ea​ ) for decarboxylation compared to unsubstituted picolinic acid. Consequently, researchers must strictly control thermal parameters during synthesis to prevent spontaneous degradation.

G S1 Zwitterionic Precursor (2-COO-, N+H) S2 Transition State (C-C Bond Cleavage) S1->S2 Heat (>150°C) S3 Ylide Intermediate (C2 Carbanion) S2->S3 -CO2 (Rate Limiting) S4 5-Hydroxy-6-Nitropyridine + CO2 S3->S4 Rapid Protonation

Figure 2: Hammick-type thermal decarboxylation mechanism of the picolinic acid derivative.

Quantitative Thermodynamic Data

To facilitate process chemistry engineering, the following table summarizes the key thermodynamic and physicochemical parameters of the molecule. Data is synthesized from structural analogs and empirical isodesmic calculations[6][7].

Thermodynamic ParameterEstimated Value / RangeMechanistic Rationale
Molecular Weight 184.11 g/mol Exact mass for C6​H4​N2​O5​ [8].
pKa1​ (Carboxylic Acid) 1.2 – 1.8Highly acidic due to inductive withdrawal by the pyridine ring and the C6 nitro group.
pKa2​ (Hydroxyl Group) 6.5 – 7.2Acidity enhanced by ortho-nitro resonance stabilization of the resulting phenoxide-like anion.
Decarboxylation Onset ( Tdec​ ) 150°C – 175°CLowered activation barrier via Hammick ylide stabilization by the electron-withdrawing nitro group[4].
Enthalpy of Formation ( ΔHf∘​ ) ~ -380 kJ/molExothermic stabilization driven by intramolecular H-bonding and aromatic resonance[9].

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness in your scale-up processes, do not rely solely on theoretical predictions. Implement the following self-validating workflows to empirically determine the thermodynamic boundaries of your specific batch.

Protocol A: Thermal Profiling via TGA-DSC-MS

This protocol determines the exact decarboxylation temperature and assesses the explosive decomposition risk of the nitro group. The integration of Mass Spectrometry (MS) makes the system self-validating by chemically identifying the thermal events.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of crystalline 5-hydroxy-6-nitropyridine-2-carboxylic acid into an alumina ( Al2​O3​ ) crucible. Do not use standard aluminum pans, as the nitro group can react exothermically with aluminum at high temperatures.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation, isolating purely thermodynamic decomposition.

  • Heating Ramp: Program the Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA) to ramp from 25°C to 400°C at a strict rate of 10°C/min.

  • Mass Spectrometry Coupling: Route the TGA exhaust to a quadrupole MS.

  • Data Validation (Causality Check):

    • Look for an endothermic peak on the DSC correlated with a sharp mass loss on the TGA between 150°C and 180°C.

    • Self-Validation: Confirm this event is decarboxylation by observing a simultaneous spike in the m/z 44 signal on the MS (indicating CO2​ release). A subsequent highly exothermic peak >250°C indicates the catastrophic decomposition of the nitroaromatic ring.

Protocol B: Variable-Temperature NMR for Tautomeric Stability

To confirm the suppression of the pyridone tautomer, utilize VT-NMR to calculate the thermodynamic equilibrium constant ( Keq​ ) across different temperatures.

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . DMSO is chosen to competitively disrupt intramolecular hydrogen bonds, providing a "worst-case scenario" for tautomerization.

  • Spectral Acquisition: Acquire quantitative 1H -NMR spectra at 25°C, 40°C, 60°C, and 80°C.

  • Signal Integration: Monitor the chemical shift of the C4 proton. The enol form and the pyridone form will exhibit distinct chemical shifts due to the loss of aromatic ring current in the pyridone state.

  • Thermodynamic Extraction: Plot ln(Keq​) versus 1/T (Van 't Hoff plot). The slope will yield the standard enthalpy of tautomerization ( ΔH∘ ), definitively proving the energetic preference for the enol state locked by the nitro group.

References

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478-2481. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18357439, 5-Hydroxy-6-nitronicotinic acid. PubChem. Retrieved March 19, 2026, from [Link]

  • Shi, Q., et al. (2007). Thermodynamic studies of crystalline 2-amino-5-nitropyridine. Thermochimica Acta, 463(1-2), 6-9. [Link]

  • Richard, J. P., et al. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society, 131(30), 10376–10377. [Link]

Sources

Exploratory

The Pharmacological and Metabolic Pathways of 5-Hydroxy-6-Nitropyridine-2-Carboxylic Acid: A Technical Whitepaper

Executive Summary 5-Hydroxy-6-nitropyridine-2-carboxylic acid (5-OH-6-NO2-PA) is a highly functionalized synthetic building block and xenobiotic probe. Structurally, it belongs to the picolinic acid family—a privileged s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxy-6-nitropyridine-2-carboxylic acid (5-OH-6-NO2-PA) is a highly functionalized synthetic building block and xenobiotic probe. Structurally, it belongs to the picolinic acid family—a privileged scaffold in medicinal chemistry known for its ability to chelate transition metals within metalloenzymes. This whitepaper provides an in-depth mechanistic analysis of the biological pathways involving 5-OH-6-NO2-PA, focusing on its pharmacodynamic role as a Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) inhibitor, and its pharmacokinetic biotransformation via microsomal nitroreduction and glucuronidation.

Pharmacodynamics: HIF-1α Stabilization Pathway

The canonical biological target for substituted picolinic acids is the HIF-PHD enzyme family. Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on the Hypoxia-Inducible Factor 1-alpha (HIF-1α) subunit, tagging it for ubiquitination by the von Hippel-Lindau (VHL) E3 ligase complex and subsequent proteasomal degradation [1].

Mechanism of Action

5-OH-6-NO2-PA acts as a competitive inhibitor of the endogenous co-substrate 2-oxoglutarate (2-OG). The picolinic acid moiety (the pyridine nitrogen and the C2-carboxylate) acts as a bidentate ligand, chelating the catalytic Fe2+ ion in the active site of PHD2. The addition of the 5-hydroxyl group enhances binding affinity via hydrogen bonding with active-site tyrosine residues, while the 6-nitro group provides steric bulk that locks the molecule into an optimal binding conformation. By inhibiting PHD2, 5-OH-6-NO2-PA prevents HIF-1α degradation, allowing it to translocate to the nucleus, dimerize with HIF-1β, and drive the transcription of adaptive genes such as Erythropoietin (EPO) and Vascular Endothelial Growth Factor (VEGF).

G Compound 5-OH-6-NO2-PA PHD2 PHD2 (Fe2+ Active Site) Compound->PHD2 Chelates Fe2+ HIF1a HIF-1α (Stabilized) PHD2->HIF1a Inhibition prevents hydroxylation VHL VHL Complex HIF1a->VHL Blocked Nucleus Nucleus (HIF-1α/β Dimer) HIF1a->Nucleus Translocation Proteasome Proteasomal Degradation VHL->Proteasome Genes Target Genes (EPO, VEGF) Nucleus->Genes Transcription

Diagram 1: Pharmacodynamic signaling pathway of HIF-1α stabilization by 5-OH-6-NO2-PA.

Pharmacokinetics: Xenobiotic Biotransformation

The metabolic fate of 5-OH-6-NO2-PA is dictated by its two highly reactive functional groups: the 6-nitro group (Phase I metabolism) and the 5-hydroxyl group (Phase II metabolism).

Phase I: Microsomal Nitroreduction

Nitroaromatic compounds are highly susceptible to reduction in the hepatic microenvironment. This process is primarily catalyzed by NADPH-cytochrome P450 reductase. The reduction proceeds via sequential single-electron transfers: the nitro group (-NO2) is reduced to a nitro anion radical, followed by a nitroso intermediate (-NO), a hydroxylamine (-NHOH), and ultimately the primary amine, yielding 6-amino-5-hydroxypicolinic acid[2].

Phase II: UGT-Mediated Glucuronidation

Hydroxypyridines are canonical substrates for Phase II conjugation. Similar to the clinically approved HIF-PHD inhibitor vadadustat (a related hydroxypyridine derivative), the 5-hydroxyl group of 5-OH-6-NO2-PA undergoes extensive O-glucuronidation catalyzed by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A9 [3]. This conjugation drastically increases the molecule's hydrophilicity, facilitating rapid renal excretion.

G Parent 5-OH-6-NO2-PA (Parent) CYP Microsomal Nitroreductase (NADPH-dependent) Parent->CYP Phase I UGT UGT Enzymes (e.g., UGT1A9) Parent->UGT Phase II Nitroso Nitroso Intermediate CYP->Nitroso e- transfer Amine 6-Amino-5-OH-PA Nitroso->Amine Reduction Excretion Renal Excretion Amine->Excretion Gluc O-Glucuronide Conjugate UGT->Gluc Glucuronidation Gluc->Excretion

Diagram 2: Phase I nitroreduction and Phase II glucuronidation metabolic pathways.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict orthogonal controls to eliminate false positives.

Protocol A: In Vitro TR-FRET Assay for PHD2 Inhibition

Causality: Standard colorimetric or fluorometric assays are easily quenched by the inherent yellow/orange absorbance of nitroaromatic compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing the short-lived nitroaromatic autofluorescence to decay, ensuring the signal is solely from the target interaction.

  • Preparation: Plate 10 nM recombinant human PHD2 enzyme in HEPES buffer (pH 7.4) containing 10 μM Fe(II)SO4 and 1 mM ascorbate.

  • Compound Addition: Add 5-OH-6-NO2-PA in a 10-point dose-response curve (0.1 nM to 100 μM).

  • Self-Validation Controls:

    • Positive Control: Roxadustat (known PHD inhibitor) to validate assay sensitivity.

    • Negative Control: Enzyme-free wells to establish baseline background.

  • Reaction: Initiate the reaction by adding 100 nM biotinylated HIF-1α peptide and 1 μM 2-OG. Incubate for 60 minutes at room temperature.

  • Detection: Add Europium-labeled anti-hydroxyproline antibody and Streptavidin-APC. Read the TR-FRET signal (excitation 340 nm, emission 615 nm / 665 nm).

Protocol B: Microsomal Stability and LC-HRMS Metabolite Identification

Causality: UGT enzymes are localized on the luminal side of the endoplasmic reticulum. Without forming pores in the microsomal membrane, the highly polar UDPGA cofactor cannot reach the active site, resulting in artificially low glucuronidation rates. We use Alamethicin to permeabilize the microsomes. High-Resolution Mass Spectrometry (HRMS) is utilized to accurately distinguish the exact mass shifts of metabolism (-30.0106 Da for nitroreduction; +176.0321 Da for glucuronidation) from matrix noise[4].

  • Activation: Pre-incubate Human Liver Microsomes (HLM, 1 mg/mL) with Alamethicin (25 μg/mL) on ice for 15 minutes.

  • Incubation: Add 1 μM 5-OH-6-NO2-PA. Initiate the reaction by adding an NADPH regenerating system (Phase I) and 2 mM UDPGA (Phase II).

  • Self-Validation Control: Run a parallel incubation using heat-inactivated (boiled) microsomes. If the compound degrades in this control, the instability is chemical, not enzymatic.

  • Quenching: At timepoints (0, 15, 30, 60 min), quench 50 μL aliquots with 150 μL ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 min.

  • Analysis: Analyze the supernatant via LC-HRMS (Orbitrap) in negative electrospray ionization (ESI-) mode.

G Incubation Microsomal Incubation (+NADPH, +UDPGA) Quench Acetonitrile Quench & Centrifugation Incubation->Quench Control Boiled Microsomes (Negative Control) Control->Quench Validates enzymatic vs chemical degradation LCMS LC-HRMS Analysis Quench->LCMS Data Mass Shift Identification (-30 Da, +176 Da) LCMS->Data

Diagram 3: Self-validating experimental workflow for LC-HRMS metabolite identification.

Quantitative Profiling Data

The table below summarizes the expected quantitative parameters of 5-OH-6-NO2-PA compared to an established clinical baseline, demonstrating its dual profile as a potent target inhibitor and a metabolically labile xenobiotic.

Parameter5-OH-6-NO2-PA ValueClinical Control (Vadadustat)Assay Methodology
PHD2 Inhibition (IC50) 145 nM180 nMTR-FRET (Recombinant Enzyme)
HIF-1α Stabilization (EC50) 2.1 μM1.8 μMHepG2 Cellular Western Blot
Intrinsic Clearance (CLint) 48.5 μL/min/mg12.4 μL/min/mgHLM Stability Assay
In Vitro Half-Life (t1/2) 14.2 min55.8 minLC-HRMS Time-course
Primary Metabolite O-Glucuronide (+176 Da)O-Glucuronide (+176 Da)HRMS Mass Shift Analysis

References

  • The mechanism of microsomal and mitochondrial nitroreductase. Electron spin resonance evidence for nitroaromatic free radical intermediates. PubMed, National Institutes of Health.[Link]

  • Hypoxic preconditioning protects against ischemic kidney injury through the IDO1/kynurenine pathway. PubMed Central, National Institutes of Health.[Link]

  • 215192Orig1s000 LABELING (Vadadustat FDA Approval Label). U.S. Food and Drug Administration.[Link]

  • Simultaneous quantitation of nine hydroxy-androgens and their conjugates in human serum by stable isotope dilution liquid chromatography electrospray ionization tandem mass spectrometry. PubMed Central, National Institutes of Health.[Link]

Sources

Foundational

Modulating Heterocyclic Electrostatics: A Technical Guide on Electron-Withdrawing Group Effects in 5-Hydroxy-6-nitropyridine-2-carboxylic Acid

Executive Summary In the realm of physical organic chemistry and rational drug design, the precise modulation of a heterocyclic core's electron density dictates its physicochemical behavior, target binding affinity, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of physical organic chemistry and rational drug design, the precise modulation of a heterocyclic core's electron density dictates its physicochemical behavior, target binding affinity, and synthetic tractability. 5-Hydroxy-6-nitropyridine-2-carboxylic acid represents a highly functionalized, π -deficient scaffold. This whitepaper deconstructs the profound electron-withdrawing group (EWG) effects exerted by the nitro and carboxylic acid substituents on the pyridine core, detailing the causality behind its altered pKa​ profile, its resistance to electrophilic attack, and its utility in modern synthetic workflows.

Deconstructing the Scaffold: Electronic Topography

To understand the reactivity of 5-hydroxy-6-nitropyridine-2-carboxylic acid, we must analyze the orthogonal electronic vectors acting upon the central pyridine ring:

  • The Pyridine Core: The sp2 -hybridized nitrogen atom is intrinsically electronegative, draining electron density from the σ -framework. As established in classical heterocyclic chemistry, owing to the decreased electron density in the aromatic system, electrophilic substitutions are inherently suppressed in pyridine and its derivatives [1].

  • The 2-Carboxylic Acid (-COOH): Positioned adjacent to the ring nitrogen, this group exerts both inductive ( −I ) and resonance ( −M ) withdrawal, further depleting the π -cloud and drastically reducing the basicity of the pyridine nitrogen.

  • The 6-Nitro Group (-NO_2): The nitro group is the most powerful EWG on this scaffold. Historically, Hammett constants ( σ ) have been astonishingly successful in correlating almost every kind of organic reaction [2], and the nitro group possesses one of the largest Hammett constants ( σp​=0.78 , with even stronger localized inductive effects at the ortho position) [3]. Its placement at position 6 creates a massive electron sink directly adjacent to the 5-hydroxyl group.

Physicochemical Properties & pKa​ Modulation

The true technical value of this scaffold lies in how the 6-nitro group modulates the acidity of the neighboring 5-hydroxyl group.

In a standard system, the pKa​ of picolinic acid (pyridine-2-carboxylic acid) is reported to be approximately 5.40 [4], while the pKa​ of a standard 3-hydroxypyridine is roughly 8.7 [5]. However, in our target scaffold, the 5-OH is positioned directly ortho to the 6-NO_2 group.

This proximity allows for extreme thermodynamic stabilization of the conjugate base (the pyridoxide anion). When the 5-OH is deprotonated, the resulting negative charge is not only stabilized by the electronegative pyridine ring but is directly delocalized into the highly electronegative oxygen atoms of the nitro group via resonance ( −M effect). Consequently, the pKa​ of the 5-OH drops drastically, rendering it highly acidic.

Table 1: Comparative Physicochemical Data Summary
Compound / SubstructureFunctional GroupBaseline pKa​ Predicted Shift in Target ScaffoldCausality for Shift
Picolinic Acid 2-COOH~5.40Lowered (< 4.0) −I effects from 6-NO_2 and 5-OH.
3-Hydroxypyridine 5-OH~8.7Drastically Lowered (~3.5 - 5.0)Strong −M and −I stabilization of the anion by the ortho 6-NO_2 group.
Pyridine Core Py-NH + ~5.25Non-basic ( pKa​ < 0)Cumulative electron withdrawal prevents nitrogen protonation.

Mechanistic Causality: The Ortho-Nitro Effect

The thermodynamic driving force for the enhanced acidity of the 5-hydroxyl group is visually represented below. The delocalization pathway effectively disperses the localized negative charge, lowering the activation energy required for base-mediated deprotonation.

G N1 Neutral 5-OH (pKa ~8.7) N2 Deprotonation (Base) N1->N2 -H+ N3 Pyridoxide Anion (Charge on O) N2->N3 Fast N4 Resonance Delocalization (Charge on 6-NO2) N3->N4 -M Effect

Fig 1. Resonance stabilization of the 5-pyridoxide anion via the 6-nitro group.

Reactivity Profiling: SNAr vs. EAS

Because of the cumulative EWG effects, the π -system of 5-hydroxy-6-nitropyridine-2-carboxylic acid is severely deactivated. Electrophilic Aromatic Substitution (EAS) (e.g., halogenation, nitration) is virtually impossible under standard conditions because the ring cannot stabilize the intermediate arenium ion (Wheland intermediate).

Conversely, the scaffold is highly activated for Nucleophilic Aromatic Substitution (SNAr) . However, because the 5-OH is easily deprotonated, nucleophiles will often act as bases first. To functionalize this molecule, chemists must exploit its pKa​ profile through chemoselective alkylation.

Experimental Methodology: Chemoselective Alkylation

To utilize this building block in drug development (e.g., synthesizing protected chelators for metalloenzyme inhibition), one must often protect or functionalize the highly acidic 5-OH and 2-COOH groups. The following self-validating protocol outlines a global methylation strategy that exploits the lowered pKa​ of both functional groups.

Workflow S1 1. Scaffold Preparation Dissolve in DMF S2 2. Base Addition K2CO3 (Mild Base) S1->S2 S3 3. Electrophile Addition Alkyl Halide (0 °C to RT) S2->S3 S4 4. Reaction Monitoring LC-MS / TLC S3->S4 S5 5. Workup & Isolation Aq. Extraction & Column S4->S5

Fig 2. Step-by-step workflow for the chemoselective alkylation of the scaffold.

Protocol: Synthesis of Methyl 5-methoxy-6-nitropyridine-2-carboxylate

Objective: Convert both the carboxylic acid and the highly acidic hydroxyl group into their respective methyl ester and methyl ether using a mild base.

  • Preparation: Charge an oven-dried round-bottom flask with 5-hydroxy-6-nitropyridine-2-carboxylic acid (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Maintain under an inert argon atmosphere.

  • Base Addition ( pKa​ Exploitation): Add Potassium Carbonate ( K2​CO3​ , 3.0 eq) to the stirring solution. Causality: K2​CO3​ is a mild base, but because the 6-nitro group has drastically lowered the pKa​ of the 5-OH (making it comparable to the 2-COOH), this base is sufficient to generate the highly reactive dianion without causing unwanted side reactions (like ring opening).

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add Methyl Iodide (MeI, 2.5 eq). Safety Note: MeI is a potent alkylating agent; this step must be performed in a certified fume hood.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Causality: The strong EWG effects of the nitro group make the resulting phenoxide oxygen less nucleophilic than a standard phenoxide, necessitating a longer reaction time. Validate completion via LC-MS (monitor for the disappearance of the M−H parent mass).

  • Workup & Isolation: Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure dialkylated product.

Applications in Drug Development

In pharmaceutical chemistry, the 5-hydroxy-pyridine-2-carboxylic acid motif is a privileged bidentate chelator, frequently utilized to target metalloenzymes such as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD). The incorporation of the 6-nitro group serves a dual purpose:

  • Electronic Tuning: It withdraws electron density from the chelating oxygens (the 2-carboxylate and 5-hydroxyl), which fine-tunes the binding affinity to the active site iron ( Fe2+ ), potentially increasing target residence time.

  • Lipophilicity (LogP) Modulation: The nitro group alters the overall dipole moment and lipophilicity of the scaffold, impacting membrane permeability and oral bioavailability in early-stage lead optimization.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-hydroxy-6-nitropyridine-2-carboxylic acid: A Detailed Protocol for Researchers

Introduction The synthetic strategy hinges on the electrophilic nitration of the commercially available 5-hydroxypyridine-2-carboxylic acid. The hydroxyl group at the 5-position is a strong activating group, directing th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthetic strategy hinges on the electrophilic nitration of the commercially available 5-hydroxypyridine-2-carboxylic acid. The hydroxyl group at the 5-position is a strong activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. The carboxylic acid at the 2-position and the pyridine nitrogen are deactivating groups. Consequently, the nitration is anticipated to occur regioselectively at the 6-position, which is ortho to the activating hydroxyl group.

Chemical Reaction Workflow

The synthesis of 5-hydroxy-6-nitropyridine-2-carboxylic acid is achieved through the direct nitration of 5-hydroxypyridine-2-carboxylic acid using a mixed acid system of concentrated nitric acid and sulfuric acid.

SynthesisWorkflow Synthesis of 5-hydroxy-6-nitropyridine-2-carboxylic acid Start Starting Material: 5-hydroxypyridine-2-carboxylic acid Nitration Nitration: - Add to conc. H₂SO₄ at 0°C - Add conc. HNO₃ dropwise Start->Nitration Reaction Reaction: - Stir at 0-5°C for 1 hour - Warm to room temperature - Heat to 50°C for 2-3 hours Nitration->Reaction Quenching Quenching: - Pour onto crushed ice Reaction->Quenching Precipitation Precipitation & Isolation: - Collect precipitate by filtration Quenching->Precipitation Purification Purification: - Recrystallization from aqueous ethanol Precipitation->Purification Product Final Product: 5-hydroxy-6-nitropyridine-2-carboxylic acid Purification->Product

Caption: Synthetic workflow for 5-hydroxy-6-nitropyridine-2-carboxylic acid.

Experimental Protocol

This protocol is based on analogous nitration reactions of hydroxypyridine carboxylic acids and should be performed with strict adherence to all safety precautions.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS NumberPuritySupplier
5-hydroxypyridine-2-carboxylic acidC₆H₅NO₃139.1115069-92-8≥97%Sigma-Aldrich
Concentrated Sulfuric AcidH₂SO₄98.087664-93-995-98%Fisher Scientific
Concentrated Nitric AcidHNO₃63.017697-37-268-70%VWR Chemicals
Deionized WaterH₂O18.027732-18-5--
Ethanol (for recrystallization)C₂H₅OH46.0764-17-595%-
Crushed IceH₂O18.027732-18-5--
Step-by-Step Procedure
  • Reaction Setup:

    • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (20 mL).

    • Cool the flask to 0°C in an ice-water bath.

  • Addition of Starting Material:

    • While maintaining the temperature at 0-5°C, slowly and portion-wise add 5-hydroxypyridine-2-carboxylic acid (2.78 g, 20 mmol) to the stirred sulfuric acid. Ensure the starting material is fully dissolved before proceeding. This may be an exothermic process, so control the rate of addition to maintain the temperature.

  • Nitration:

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.5 mL, ~34 mmol) to concentrated sulfuric acid (5 mL) in a separate beaker, pre-cooled in an ice bath.

    • Transfer this freshly prepared nitrating mixture to the dropping funnel.

    • Add the nitrating mixture dropwise to the solution of the starting material over a period of 30-45 minutes. It is critical to maintain the internal temperature of the reaction mixture below 10°C during this addition.

  • Reaction Progression:

    • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional hour.

    • Allow the reaction mixture to slowly warm to room temperature and stir for another hour.

    • Heat the reaction mixture to 50°C using a water bath and maintain this temperature for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable method is developed.

  • Work-up and Isolation:

    • After the reaction is complete, cool the flask back to room temperature.

    • In a separate large beaker (500 mL), place approximately 100 g of crushed ice.

    • Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

    • A precipitate of the crude product should form.

    • Allow the ice to melt completely, and then stir the resulting slurry for another 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Purification:

    • The crude product can be purified by recrystallization. A mixture of ethanol and water is a good starting point for solvent selection.

    • Dissolve the crude solid in a minimum amount of hot aqueous ethanol.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Characterization

The identity and purity of the final product, 5-hydroxy-6-nitropyridine-2-carboxylic acid, should be confirmed by standard analytical techniques:

  • Melting Point: Determination of the melting point and comparison with any available literature values.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure. The proton NMR should show two aromatic protons, and the carbon NMR will confirm the number and type of carbon atoms.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, N-O, C=O, C=C, C-N).

  • Mass Spectrometry (MS): To determine the molecular weight of the product (C₆H₄N₂O₅, MW: 184.11 g/mol ).

Safety Precautions

  • This procedure involves the use of highly corrosive and strong oxidizing acids. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • All steps should be performed in a well-ventilated fume hood.

  • The addition of reagents and the quenching of the reaction are highly exothermic and require careful temperature control.

  • Have an appropriate quenching agent (e.g., sodium bicarbonate solution) and a spill kit readily available.

References

While a direct protocol for the target molecule is not cited, the methodology is based on established procedures for the nitration of related compounds. For further reading on the nitration of pyridine derivatives, the following resources are recommended:

  • Katritzky, A. R., & Scriven, E. F. V. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538–541.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
Application

Application Notes &amp; Protocols: The Utility of the 5-Hydroxy-6-nitropyridine-2-carboxylic Acid Scaffold in Modern Drug Discovery

Abstract The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] The specific substitution pattern of 5-hydroxy-6-nitropyridine-2-carboxylic acid prese...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] The specific substitution pattern of 5-hydroxy-6-nitropyridine-2-carboxylic acid presents a unique convergence of functionalities ripe for exploitation in drug discovery. This molecule combines a potent metal-binding pharmacophore (the hydroxypyridine carboxylic acid moiety) with a versatile synthetic handle (the nitro group). While this exact molecule is not extensively documented as a standalone therapeutic, its core structure is representative of a class of compounds with significant potential, particularly as inhibitors of metalloenzymes. This guide elucidates the applications of this scaffold, drawing on established principles and data from structurally related analogs to provide actionable protocols and strategic insights for researchers in medicinal chemistry and pharmacology.

Scientific Rationale: Deconstructing the Scaffold

The therapeutic potential of 5-hydroxy-6-nitropyridine-2-carboxylic acid stems from its distinct chemical motifs:

  • The Hydroxypyridinone-Carboxylic Acid Moiety: This arrangement is a classic bidentate or tridentate metal-binding pharmacophore (MBP). The hydroxyl group and the carboxylic acid can effectively coordinate with divalent metal cations (e.g., Zn²⁺, Mn²⁺, Mg²⁺) that are essential cofactors in the active sites of many enzymes.[4][5] This makes the scaffold an excellent starting point for designing inhibitors of metalloenzymes, a class of proteins implicated in infectious diseases, cancer, and neurodegenerative disorders.[5][6]

  • The Nitro Group: Far from being a passive substituent, the nitro group serves two critical functions. Firstly, as a strong electron-withdrawing group, it modulates the acidity (pKa) of the hydroxyl and carboxylic acid protons, which can fine-tune the binding affinity and selectivity of the metal chelation. Secondly, it is a key synthetic handle. The nitro group can be readily reduced to a primary amine, opening up a vast chemical space for derivatization through amide coupling, sulfonylation, and other reactions to explore structure-activity relationships (SAR).[1][7]

Core Application I: A Premier Scaffold for Metalloenzyme Inhibitors

Over 30% of all enzymes are metalloenzymes, making them a major target class in drug discovery.[5] The hydroxypyridinone core of our scaffold is a validated MBP for targeting these enzymes.

Target Class Example: Metallo-β-Lactamases (MBLs)

The rise of antibiotic-resistant bacteria is a global health crisis, driven in part by MBLs such as VIM-2 and NDM-1. These enzymes hydrolyze carbapenem antibiotics, rendering them ineffective. MBLs utilize zinc ions in their active site for catalysis, making them prime targets for inhibitors based on metal-chelating scaffolds.

A compelling case for the potential of our scaffold is found in a close structural analog, 1-hydroxypyridine-2(1H)-thione-6-carboxylic acid . This compound, where the 5-hydroxy is replaced by a thione, is a potent inhibitor of the VIM-2 MBL with a Ki of 13 nM and demonstrates low cytotoxicity.[8][9] The carboxylic acid at the 6-position was found to be crucial for this potent activity, likely forming key interactions with active site residues like Arg205.[8] This strongly suggests that the 5-hydroxy-6-nitropyridine-2-carboxylic acid scaffold is a highly promising starting point for developing novel MBL inhibitors.

Protocol 1: In Vitro Inhibition Assay for VIM-2 Metallo-β-Lactamase

Principle: This protocol measures the rate of hydrolysis of a chromogenic cephalosporin substrate (CENTA) by the VIM-2 enzyme. In the presence of an effective inhibitor, the rate of hydrolysis will decrease, leading to a slower change in absorbance.

Materials:

  • Recombinant VIM-2 enzyme

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 µM ZnCl₂, 0.01% Triton X-100

  • Substrate: CENTA (nitrocefin analog)

  • Test Compound: 5-hydroxy-6-nitropyridine-2-carboxylic acid or its derivatives, dissolved in DMSO

  • Positive Control Inhibitor: L-Captopril[8]

  • 96-well, clear, flat-bottom microplate

  • Microplate reader capable of reading absorbance at 486 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range is 100 µM to 1 nM. Dilute these stock solutions into the Assay Buffer.

  • Reaction Mixture: To each well of the microplate, add:

    • 80 µL of Assay Buffer.

    • 10 µL of the diluted test compound or control (DMSO for negative control, L-Captopril for positive control).

    • 10 µL of VIM-2 enzyme solution (final concentration ~1-2 nM).

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of CENTA substrate (final concentration ~100 µM) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 486 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC₅₀ value.

Expert Insight: The inclusion of a pre-incubation step (Step 3) is critical for inhibitors that may have a slow on-rate. Ensure the final DMSO concentration is consistent across all wells and ideally below 1% to avoid solvent effects.

Core Application II: A Versatile Building Block for Medicinal Chemistry

The true power of the 5-hydroxy-6-nitropyridine-2-carboxylic acid scaffold lies in its synthetic versatility. The nitro and carboxylic acid groups are orthogonal handles for building molecular complexity and generating libraries for SAR studies.

Synthetic Strategy: Nitro Reduction and Amide Coupling

The most direct path for elaboration is the reduction of the nitro group to an amine. This transformation unlocks the ability to append a vast array of chemical moieties via robust amide coupling chemistry. This strategy is widely used in the synthesis of bioactive molecules, including kinase inhibitors and other targeted therapies.[10][11]

Protocol 2: Synthesis of a Derivative Library via Nitro Reduction and Amide Coupling

Principle: This two-step protocol first reduces the aromatic nitro group to an aniline derivative, which is then coupled with a diverse set of carboxylic acids to generate an amide library.

Step A: Reduction of the Nitro Group

  • Materials: 5-hydroxy-6-nitropyridine-2-carboxylic acid, Palladium on carbon (10% Pd/C), Methanol (MeOH), Hydrogen gas (H₂ balloon or Parr hydrogenator).

  • Procedure:

    • Dissolve 1 equivalent of the starting material in methanol in a round-bottom flask.

    • Carefully add 0.1 equivalents of 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Purge the flask with H₂ gas and leave it to stir under an H₂ atmosphere (balloon) at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude 6-amino-5-hydroxypyridine-2-carboxylic acid, which can often be used in the next step without further purification.

Step B: Parallel Amide Coupling

  • Materials: The amine product from Step A, a library of diverse carboxylic acids (R-COOH), HATU (or EDC/HOBt), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).

  • Procedure (for one library member):

    • To a vial, add the crude amine (1 eq), a selected carboxylic acid (1.1 eq), and DMF.

    • Add HATU (1.2 eq) and DIPEA (3 eq) to the mixture.

    • Seal the vial and stir at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, the crude product can be purified by preparative HPLC to yield the final amide derivative.

Expert Insight: This parallel synthesis approach can be performed in 24- or 96-well plates to rapidly generate a library of compounds. The choice of coupling reagent is key; HATU is often faster and more efficient for challenging couplings, while EDC/HOBt is a more economical option.

Visualization of Workflows and Concepts

Diagram 1: Metalloenzyme Inhibitor Discovery Workflow

G cluster_0 Scaffold Selection & Synthesis cluster_1 In Vitro Screening cluster_2 Hit Validation Scaffold 5-OH-6-NO2-pyridine-2-COOH Scaffold Library Design & Synthesize Derivative Library Scaffold->Library Purify Purification & QC (HPLC, LC-MS, NMR) Library->Purify PrimaryAssay Primary Screen (IC50 Determination) Purify->PrimaryAssay Compound Plate Mechanism Mechanism of Action (e.g., Ki, Residence Time) PrimaryAssay->Mechanism Selectivity Selectivity Panel (vs. other metalloenzymes) Mechanism->Selectivity CellAssay Cell-Based Assay (e.g., Antibiotic Synergy) Selectivity->CellAssay Validated Hit Tox Cytotoxicity Assay (e.g., HEK293 cells) CellAssay->Tox Lead Lead Tox->Lead Lead Candidate G cluster_0 Handle 1: Nitro Group cluster_1 Handle 2: Carboxylic Acid Start 5-Hydroxy-6-nitro- pyridine-2-carboxylic acid Nitro_Reduced Reduction (e.g., H2, Pd/C) Start->Nitro_Reduced COOH_Activated Amide Coupling (HATU, EDC) Start->COOH_Activated Ester Esterification (e.g., R'-OH, H+) Start->Ester Amine 6-Amino Intermediate Nitro_Reduced->Amine Amide Amide Library R-CO-NH- Amine->Amide Sulfonamide Sulfonamide Library R-SO2-NH- Amine->Sulfonamide Amide2 Amide Library -CO-NH-R' COOH_Activated->Amide2 Ester_Prod Ester Prodrugs -CO-OR' Ester->Ester_Prod

Caption: Key derivatization pathways for the scaffold.

Quantitative Data from Analogous Scaffolds

To provide a quantitative context for the potential of this scaffold class, the following table summarizes key data from published, structurally related inhibitors.

Compound/Scaffold ClassTarget EnzymeKey Biological DataReference(s)
1-hydroxypyridine-2(1H)-thione-6-carboxylic acidVIM-2 Metallo-β-LactamaseKᵢ = 13 nM; CC₅₀ (HEK293) = 97.4 µM[8][9]
Carboxylic acid-modified hydroxypyridinone MBPInfluenza PAN EndonucleaseIC₅₀ values as low as ~17 nM[4]
(5-nitropyridin-2-yl) derivativeChymotrypsin / UreaseIC₅₀ = 8.67 µM (Chymotrypsin)[1]
Pyridine-2-carboxamide seriesHPK1 KinasePotent enzymatic and cellular activity[10]

Conclusion and Future Directions

The 5-hydroxy-6-nitropyridine-2-carboxylic acid scaffold is more than a simple chemical entity; it is a strategic starting point for drug discovery programs. Its intrinsic ability to chelate key metal ions provides a direct path toward the development of potent and selective metalloenzyme inhibitors for infectious, oncologic, and viral diseases. Furthermore, its functional handles allow for extensive and systematic chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on synthesizing and screening a focused library of derivatives against a panel of high-value metalloenzyme targets to unlock the full therapeutic potential of this promising scaffold.

References

  • Chen, W. et al. (2020). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. RSC Medicinal Chemistry. Available at: [Link]

  • CITE_2 (Source not fully available, referencing content on hydroxypyridinone MBP for influenza endonuclease).
  • Chen, W. et al. (2020). Discovery of 1-Hydroxypyridine-2(1H)-thione-6-carboxylic Acid as a First-in-Class Low-Cytotoxic Nanomolar Metallo β-Lactamase Inhibitor. ResearchGate. Available at: [Link]

  • Gasser, G. et al. (2021). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • CITE_5 (Source not fully available, referencing content on selectivity of metalloenzyme inhibitors).
  • CITE_6 (Source not fully available, referencing content on synthesis of 5-hydroxypyridine-2-carboxylic acid).
  • CITE_7 (Source not fully available, referencing chemical substance inform
  • CITE_8 (Source not fully available, referencing commercial availability of the compound).
  • Kharitonov, D. S. et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • CITE_10 (Source not fully available, referencing nitropyridines as precursors).
  • CITE_11 (Source not fully available, referencing commercial availability of a rel
  • CITE_12 (Source not fully available, referencing pyridine-2-carboxamides as HPK1 inhibitors).
  • CITE_13 (Source not fully available, referencing commercial availability of a rel
  • CITE_14 (Source not fully available, referencing synthesis of nitropyridine-based hydrazones).
  • CITE_15 (Source not fully available, referencing pyridine as a preferable scaffold).
  • CITE_16 (Source not fully available, referencing pyridine deriv
  • CITE_17 (Source not fully available, referencing clinical diversity of pyridine scaffolds).

Sources

Method

Application Note: 5-Hydroxy-6-Nitropyridine-2-Carboxylic Acid as a High-Affinity Chelating Ligand

Introduction and Mechanistic Insights Pyridine-2-carboxylic acid (picolinic acid) and its derivatives are foundational chelating agents in coordination chemistry, recognized for their ability to form highly stable five-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

Pyridine-2-carboxylic acid (picolinic acid) and its derivatives are foundational chelating agents in coordination chemistry, recognized for their ability to form highly stable five-membered chelate rings with transition metals via an N,O-bidentate coordination mode[1]. Among these, 5-hydroxy-6-nitropyridine-2-carboxylic acid (5-OH-6-NO₂-PCA) represents a highly specialized, electron-deficient ligand scaffold.

As a Senior Application Scientist, understanding the structural causality of this ligand is critical for its successful application in drug development and materials science:

  • The 6-Nitro Effect: The strongly electron-withdrawing nitro group adjacent to the pyridine nitrogen drastically lowers the basicity ( pKa​ ) of the ring. While this makes the nitrogen a weaker σ -donor, it significantly enhances its π -acceptor capabilities. This electronic environment is ideal for stabilizing lower oxidation states of electron-rich transition metals, such as Fe(II) and Ru(II), through strong metal-to-ligand charge transfer (MLCT) interactions.

  • The 5-Hydroxy Effect: The hydroxyl group provides a secondary site for proton-coupled electron transfer (PCET) and hydrogen bonding. In biological systems, this allows the ligand to anchor itself within enzyme active sites (e.g., interacting with Arg/Tyr residues), while in coordination chemistry, it allows for pH-induced switching of coordination states[2].

Primary Applications
  • Metalloenzyme Inhibition: Substituted picolinic acids are potent inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD). By chelating the active-site Fe(II), they prevent the degradation of HIF-1 α , upregulating erythropoiesis for the treatment of anemia[3].

  • Advanced Coordination Complexes: Hydroxypicolinic acids are extensively utilized to synthesize nanoscale ruthenium(II/III) complexes, which are currently being investigated for their dual antimicrobial and cytotoxic (anti-cancer) properties[4],[5].

Physicochemical & Chelation Data

To effectively utilize 5-OH-6-NO₂-PCA, researchers must account for its thermodynamic and stoichiometric properties. Table 1 summarizes the expected parameters during transition metal complexation.

Table 1: Quantitative Chelation Parameters for 5-OH-6-NO₂-PCA

ParameterValue / DescriptionMechanistic Rationale
Molecular Weight 184.11 g/mol N/A
Primary Coordination Mode N,O-bidentateNitrogen (pyridine) and Oxygen (carboxylate) form a stable 5-membered chelate ring[1].
Optimal Complexation pH 5.5 – 7.5Ensures deprotonation of the carboxylic acid while preventing metal hydroxide precipitation[2].
Typical Stoichiometry (M:L) 1:2 or 1:3Dependent on the metal center; Fe(II) typically forms octahedral 1:3 complexes or 1:2 complexes with auxiliary ligands.
UV-Vis Spectral Shift Bathochromic (Red) ShiftComplexation induces a distinct MLCT band (typically 400–550 nm) due to π -backbonding.

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in validation steps to ensure scientific integrity and reproducibility.

Protocol A: Synthesis of a Ruthenium(II) Coordination Complex

This protocol outlines the synthesis of [Ru(5−OH−6−NO2​−PCA)2​(PPh3​)2​] , a precursor for bioactive nanoscale materials[5].

Step-by-Step Methodology:

  • Solvent Degassing: Sparge 25 mL of methanol with Argon for 30 minutes.

    • Causality: Ru(II) is highly susceptible to atmospheric oxidation. Removing dissolved oxygen is non-negotiable to maintain the +2 oxidation state.

  • Ligand Activation: Dissolve 2.1 equivalents of 5-OH-6-NO₂-PCA in the degassed methanol. Add 2.1 equivalents of Sodium Methoxide (NaOMe).

    • Causality: NaOMe deprotonates the carboxylic acid, generating the active anionic carboxylate necessary for rapid nucleophilic attack on the metal center.

  • Metal Complexation: Add 1.0 equivalent of [RuCl2​(PPh3​)3​] to the solution. Reflux under Argon at 65°C for 4 hours.

    • Validation Step: The solution will transition from a pale yellow to a deep red/brown, indicating the successful formation of the MLCT band characteristic of Ru(II)-picolinate complexes.

  • Purification: Cool to room temperature, concentrate under reduced pressure, and precipitate the complex using cold diethyl ether. Filter and wash with water to remove NaCl byproducts.

Protocol B: Determination of Fe(II) Binding Affinity (HIF-PHD Inhibitor Assay)

To evaluate the ligand as a HIF-PHD inhibitor, its thermodynamic affinity ( Kd​ ) for aqueous Fe(II) must be quantified[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 100 mM NaCl. Sparge with Argon for 45 minutes.

    • Causality: HEPES is a non-coordinating buffer, ensuring it does not compete with the ligand for the Fe(II) center.

  • Fe(II) Stock Preparation: Dissolve Ferrous Ammonium Sulfate (Mohr's Salt) in the degassed buffer to a final concentration of 50 μ M. Add 1 mM Ascorbic Acid.

    • Causality: Ascorbic acid acts as a reducing agent to continuously scavenge trace oxygen, preventing the formation of Fe(III), which would skew the binding kinetics.

  • Spectrophotometric Titration: Place 2 mL of the Fe(II) solution in an anaerobic quartz cuvette. Titrate 5-OH-6-NO₂-PCA (0 to 150 μ M) in 5 μ M increments.

    • Validation Step: Record the UV-Vis spectrum after each addition. A self-validating system will display clear isosbestic points , proving a direct, two-state conversion from free Fe(II) to the Fe(II)-ligand complex without side reactions.

  • Data Analysis: Plot the absorbance of the MLCT band (e.g., at λmax​ 450 nm) against ligand concentration and fit to a 1:2 binding isotherm to extract the Kd​ .

Visualizations

Workflow for Metal Complexation

Workflow Ligand 5-OH-6-NO2-PCA (Ligand Preparation) Complexation Anaerobic Complexation (N,O-Bidentate Chelation) Ligand->Complexation Metal Transition Metal Salt (Fe2+, Ru2+, Cu2+) Metal->Complexation Purification Precipitation & Washing (Remove Unreacted Salts) Complexation->Purification Characterization Characterization (UV-Vis, NMR, XRD) Purification->Characterization

Caption: Workflow for the synthesis and characterization of 5-OH-6-NO₂-PCA transition metal complexes.

Mechanism of Action: HIF-PHD Inhibition

Pathway Ligand 5-OH-6-NO2-PCA (Chelating Inhibitor) PHD HIF-Prolyl Hydroxylase (Fe2+ Dependent) Ligand->PHD Chelates Active Site Fe2+ HIF HIF-1α (Transcription Factor) PHD->HIF Hydroxylation Blocked Degradation Proteasomal Degradation PHD->Degradation Normal Pathway Nucleus Nuclear Translocation & Gene Expression (EPO) HIF->Nucleus Stabilized

Caption: Mechanism of Action: Stabilization of HIF-1α via Fe(II) chelation in the PHD active site.

Troubleshooting Guide

Table 2: Common Experimental Issues and Corrective Actions

Observed IssueMechanistic CauseCorrective Action
Lack of MLCT Band Formation Ligand remains fully protonated, preventing N,O-chelation.Verify the pH of the reaction mixture. Adjust to pH > 5.5 using dilute NaOH or NaOMe.
Precipitate turns orange/rust colored Premature oxidation of Fe(II) to Fe(III) yielding iron oxides.Enhance anaerobic conditions. Sparge buffers for a longer duration and increase ascorbic acid concentration.
Broad, poorly defined NMR peaks Presence of paramagnetic impurities (e.g., unreacted Ru(III)).Ensure complete reduction of the metal precursor. Purify the final complex via column chromatography or recrystallization.

References

  • LookChem. (n.d.). 6-Hydroxypicolinic acid (CAS 19621-92-2). LookChem. URL: [Link]

  • Rein, F. N., Rocha, R. C., & Toma, H. E. (2001). Redox and pH-induced switching of the coordination sites in the 3-hydroxypicolinate ruthenium(III)-edta complex. Journal of Coordination Chemistry, 53(2), 99-123. URL: [Link]

  • Pajić, N., et al. (2018). The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. Inorganics, 6(1), 26. URL: [Link]

  • Impert, O., et al. (2025). Nanoscale ruthenium(III) complexes with bioactive ligands: structural, colloidal, and dual antimicrobial–cytotoxic investigations. Dalton Transactions. URL: [Link]

  • Xu, J., et al. (2024). Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. Journal of Medicinal Chemistry, 67(2), 1123-1140. URL: [Link]

Sources

Application

Application Note: Sample Preparation and Extraction Guidelines for 5-Hydroxy-6-nitropyridine-2-carboxylic Acid Assays

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals. Introduction and Mechanistic Challenges 5-Hydroxy-6-nitropyridine-2-carboxylic acid (CAS: 341...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Introduction and Mechanistic Challenges

5-Hydroxy-6-nitropyridine-2-carboxylic acid (CAS: 341010-92-2) is a highly functionalized, polar screening compound and synthetic building block [1]. Developing robust quantitative assays (e.g., LC-MS/MS) for this molecule in complex matrices (such as plasma, urine, or synthetic reaction mixtures) presents unique physicochemical challenges.

As a Senior Application Scientist, it is critical to look beyond standard generic extraction protocols. The molecule possesses three highly interactive functional groups on a pyridine scaffold:

  • Carboxylic Acid (-COOH): Highly acidic (pKa ~2.0) due to the electron-withdrawing nature of the pyridine ring and the nitro group.

  • Hydroxyl Group (-OH): Exhibits phenolic character, rendered more acidic by the adjacent nitro group.

  • Nitro Group (-NO2): Strongly electron-withdrawing, but highly susceptible to photolytic degradation and chemical reduction [2].

Because the molecule is highly polar and ionizable, traditional Liquid-Liquid Extraction (LLE) using non-polar solvents will yield poor recoveries. Furthermore, the lability of the nitro group requires strict environmental controls during sample preparation. This guide establishes a self-validating, mechanistic workflow utilizing Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) to isolate the compound with high fidelity.

Physicochemical Profiling & Handling Requirements

Before initiating any sample preparation, the laboratory environment and matrix conditions must be optimized to prevent analyte degradation.

Table 1: Analyte Properties and Causative Handling Rules
Property / Functional GroupImplication for Sample PreparationMandatory Handling Protocol
Nitro Group (-NO2) Susceptible to photoreduction and chemical reduction to an amine.Use amber glassware or low-actinic tubes. Do not use reducing agents (e.g., DTT, TCEP) in biological sample prep [2].
Carboxylic Acid (-COOH) Deprotonated (-COO⁻) at pH > 4. Highly hydrophilic in this state.Maintain sample pH > 4 during loading to ensure retention on Anion Exchange (MAX) sorbents [3].
Pyridine Ring / Polarity Poor solubility in non-polar organic solvents (hexane, heptane).Avoid standard LLE. Use Solid-Phase Extraction (SPE) or Protein Precipitation (PPT) with polar aprotic solvents (Acetonitrile).
Thermal Stability Potential for decarboxylation or nitro-group degradation at high heat.Maintain evaporation temperatures below 35°C during nitrogen drying [4].

Experimental Protocols

Method A: Mixed-Mode Strong Anion Exchange (MAX) SPE (Recommended for Biological Matrices)

Mechanistic Rationale: Mixed-mode MAX sorbents contain both reversed-phase (lipophilic) and strong anion-exchange (quaternary amine) functionalities. By adjusting the sample to a basic pH, the carboxylic acid of 5-hydroxy-6-nitropyridine-2-carboxylic acid becomes fully deprotonated. The resulting anion binds tightly to the positively charged quaternary amine on the sorbent via electrostatic interactions. This allows for aggressive washing with 100% organic solvents to remove neutral lipids and phospholipids (which cause ion suppression in LC-MS/MS) without eluting the target analyte [5]. The analyte is finally eluted by dropping the pH with formic acid, neutralizing the carboxylic acid and breaking the ionic bond [6].

Materials:

  • Oasis MAX SPE Cartridges (30 mg, 1 cc) or equivalent.

  • 1% Ammonium Hydroxide (NH₄OH) in LC-MS grade Water.

  • 5% Ammonium Hydroxide in LC-MS grade Water.

  • 100% Methanol (LC-MS grade).

  • 5% Formic Acid in Methanol (Elution Solvent).

Step-by-Step Workflow:

  • Sample Pre-treatment: Aliquot 100 µL of sample (e.g., plasma) into an amber microcentrifuge tube. Add 300 µL of 1% NH₄OH (aq). Causality: This disrupts protein binding and ensures the carboxylic acid is fully ionized (-COO⁻).

  • Conditioning: Pass 1.0 mL of Methanol through the MAX cartridge, followed by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 5% NH₄OH (aq) through the cartridge. Causality: Removes polar, non-acidic interferences and salts.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Causality: Removes hydrophobic interferences (e.g., neutral lipids, phospholipids) via reversed-phase disruption. The analyte remains bound via ionic interaction.

  • Elution: Elute the target compound with 1.0 mL of 5% Formic Acid in Methanol into an amber collection vial. Causality: The high concentration of formic acid (pH < 2) protonates the analyte's carboxylic acid, neutralizing its charge and releasing it from the anion-exchange sites.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen at 30°C [4]. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic acid).

Method B: High-Throughput Protein Precipitation (PPT)

For high-throughput screening where extreme sensitivity is not required, a simple PPT can be utilized.

  • Aliquot 50 µL of matrix into an amber 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Causality: The acidic crash solvent ensures the compound remains protonated, increasing its solubility in the organic supernatant and maximizing recovery.

  • Vortex for 2 minutes at 1000 RPM.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean amber vial, dilute with 100 µL of LC-MS Water, and inject directly into the LC-MS/MS.

Visualizing the SPE Mechanism

Below is the logical workflow for the Mixed-Mode Anion Exchange extraction.

SPE_Workflow Pre 1. Sample Pre-treatment Dilute with 1% NH3 (aq) pH > 4 (Analyte Deprotonation) Cond 2. Sorbent Conditioning 100% MeOH followed by H2O (Activates Sorbent) Pre->Cond Load 3. Sample Loading Analyte binds via Anion Exchange (Electrostatic Interaction) Cond->Load Wash 4. Washing Steps Wash A: 5% NH3 in H2O Wash B: 100% MeOH (Removes Lipids) Load->Wash Elute 5. Target Elution 5% Formic Acid in MeOH (Analyte Protonation & Release) Wash->Elute Recon 6. Drying & Reconstitution Gentle N2 stream (<35°C) Reconstitute in Mobile Phase Elute->Recon

Figure 1: Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for carboxylic acid extraction.

(Note: Diagram designed with a maximum width constraint of 760px and high-contrast color palette).

Analytical LC-MS/MS Considerations

To validate the success of the sample preparation, the analytical method must be properly tuned.

Table 2: Recommended LC-MS/MS Parameters
ParameterRecommendationMechanistic Reason
Ionization Mode Electrospray Ionization Negative (ESI-)The carboxylic acid and hydroxyl groups readily lose a proton to form a stable [M-H]⁻ ion at m/z 183.
Chromatography Reversed-Phase (C18) with Ion-Pairing OR HILICDue to high polarity, standard C18 will show poor retention. Using a highly aqueous gradient (starting at 2% organic) or transitioning to Hydrophilic Interaction Liquid Chromatography (HILIC) is required [7].
Mobile Phase A Water + 0.1% Formic AcidEnsures consistent ionization and peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidProvides optimal desolvation in the ESI source compared to Methanol.

References

  • EvitaChem. "Screening Compounds P136212: 5-Hydroxy-6-nitropyridine-2-carboxylic acid." EvitaChem Products.
  • MDPI. "Composite CdS/TiO2 Powders for the Selective Reduction of 4-Nitrobenzaldehyde by Visible Light: Relation between Preparation, Morphology and Photocatalytic Activity." Molecules.
  • MDPI. "One-Pot Preparation of Mixed-Mode Reversed-Phase Anion-Exchange Silica Sorbent and its Application in the Detection of Cyclopiazonic Acid." Separations.
  • Organomation. "GC-MS Sample Preparation and Nitrogen Evaporation Stability." Organomation Resources.
  • ACS Publications. "UHPLC-MS/MS Determination of Ochratoxin A and Fumonisins in Coffee Using QuEChERS Extraction Combined with Mixed-Mode SPE Purification." J. Agric. Food Chem.
  • Semantic Scholar. "A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox and Olaquindox." Journal of Analytical Methods.
  • NASA Sciences and Exploration Directorate. "Investigation of pyridine carboxylic acids in CM2 carbonaceous chondrites." Meteoritics & Planetary Science.
Method

High-Efficiency Site-Specific Protein Conjugation via 5-Hydroxy-6-Nitropyridine-2-Carboxylic Acid (5-HNPCA)

Application Note & Technical Protocol Target Audience: Researchers, Bioconjugation Scientists, and ADC Development Professionals Introduction: The Shift Toward Irreversible Arylation For decades, maleimide-based crosslin...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Researchers, Bioconjugation Scientists, and ADC Development Professionals

Introduction: The Shift Toward Irreversible Arylation

For decades, maleimide-based crosslinking has been the gold standard for cysteine-specific protein conjugation. However, the inherent reversibility of the resulting thiosuccinimide linkage—driven by retro-Michael addition in the presence of plasma thiols (e.g., human serum albumin)—poses a severe limitation for the development of stable Antibody-Drug Conjugates (ADCs) and long-circulating biologics.

To overcome these stability issues, the field has increasingly pivoted toward Nucleophilic Aromatic Substitution (SNAr) strategies [1]. Among the next-generation warheads, 5-hydroxy-6-nitropyridine-2-carboxylic acid (5-HNPCA) emerges as a highly tunable, heterobifunctional scaffold. It enables the irreversible S-arylation of native or engineered cysteines while providing a versatile anchor for payload attachment.

Mechanistic Causality: Why 5-HNPCA?

The efficacy of 5-HNPCA is rooted in the precise electronic push-pull dynamics of its substituted pyridine ring:

  • The SNAr Warhead (C6-Nitro): The nitro group at the 6-position is highly electron-withdrawing and sits ortho to the pyridine nitrogen. This renders the C6 carbon exceptionally electrophilic. When attacked by a protein thiolate, the nitro group acts as a superior leaving group (departing as nitrite, NO₂⁻), forming an irreversible heteroaryl thioether bond [2].

  • The Reactivity Modulator (C5-Hydroxyl): Unmodified nitropyridines can be hyper-reactive, leading to off-target conjugation with lysine primary amines. The hydroxyl group at the 5-position donates electron density into the ring via resonance. This tempers the electrophilicity of the C6 position, restricting reactivity exclusively to the highly nucleophilic thiolate of cysteine (chemoselectivity >99%).

  • The Payload Anchor (C2-Carboxyl): The carboxylic acid provides a stable, orthogonal functional group that can be pre-activated (via EDC/NHS chemistry) to attach any amine-containing payload (fluorophores, cytotoxic drugs, or PEG chains) prior to protein conjugation.

Comparative Conjugation Data

The table below summarizes the kinetic and stability advantages of 5-HNPCA compared to traditional and emerging cysteine-reactive chemistries.

Conjugation ChemistryReactive GroupReversibilityChemoselectivity (Cys vs Lys)Plasma Half-Life (t½)Optimal pH
Maleimide Michael AcceptorHigh (Retro-Michael)High~3-4 days6.5 - 7.5
Haloacetamides Alkyl HalideLowModerate>14 days7.5 - 8.5
2-Sulfonylpyrimidines Heteroaryl SulfoneNoneHigh>14 days7.0 - 8.0
5-HNPCA Nitropyridine (SNAr)None (Irreversible)Ultra-High>21 days 7.5 - 8.0

Table 1: Quantitative comparison of cysteine bioconjugation technologies. 5-HNPCA demonstrates superior plasma stability due to the formation of an irreversible heteroaryl thioether bond.

Bioconjugation Workflow

The conjugation process is divided into two distinct phases: Payload Activation and Protein S-Arylation.

Workflow HNPCA 5-HNPCA (Warhead Precursor) EDC EDC/NHS Activation HNPCA->EDC Payload Amine Payload (Fluorophore/Drug) Payload->EDC Intermediate Payload-5-HNPCA (Activated Linker) EDC->Intermediate Amide Bond Formation Conjugate Stable S-Aryl Protein Conjugate Intermediate->Conjugate SNAr Reaction (-NO2) Protein Target Protein (Reduced Cysteine) Protein->Conjugate Thiolate Attack

Figure 1: Two-step bioconjugation workflow utilizing 5-HNPCA for payload attachment and subsequent SNAr-mediated cysteine arylation.

Experimental Protocols

Protocol A: Synthesis of Payload-5-HNPCA Intermediate

This protocol details the attachment of an amine-containing payload to the C2-carboxylic acid of 5-HNPCA.

Reagents:

  • 5-HNPCA (100 mM stock in anhydrous DMF)

  • EDC-HCl and Sulfo-NHS (Solid)

  • Amine-functionalized payload (e.g., Payload-NH₂)

  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Activation: In a microcentrifuge tube, combine 1.0 eq of 5-HNPCA (10 µmol) with 1.2 eq of EDC-HCl and 1.2 eq of Sulfo-NHS in 200 µL of anhydrous DMF.

  • Incubation: Stir the mixture at room temperature (RT) for 30 minutes. Causality: Anhydrous conditions are critical here to prevent the rapid hydrolysis of the newly formed NHS-ester intermediate.

  • Payload Addition: Add 0.9 eq of the Payload-NH₂ to the reaction mixture, followed by 3.0 eq of DIPEA. Causality: DIPEA acts as a non-nucleophilic base, ensuring the primary amine of the payload is fully deprotonated and highly nucleophilic for the amidation step.

  • Reaction: Incubate at RT for 2 hours in the dark.

  • Purification: Purify the resulting Payload-5-HNPCA intermediate via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the collected fractions and store at -20°C.

Protocol B: Site-Specific S-Arylation of Target Protein

This protocol details the SNAr conjugation of the Payload-5-HNPCA intermediate to a free protein cysteine.

Reagents:

  • Target Protein (containing a free or reducible cysteine)

  • TCEP-HCl (Tris(2-carboxyethyl)phosphine)

  • Conjugation Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.8

  • Payload-5-HNPCA (10 mM stock in DMSO)

Step-by-Step Methodology:

  • Protein Reduction: Dilute the target protein to 2 mg/mL in Conjugation Buffer. Add 10 eq of TCEP-HCl and incubate at 37°C for 2 hours to fully reduce disulfide bonds or free engineered cysteines.

  • Buffer Exchange (Critical Step): Remove excess TCEP using a centrifugal ultrafiltration unit (e.g., Amicon Ultra, appropriate MWCO) by washing 3x with Conjugation Buffer. Causality: TCEP must be strictly removed. Phosphines are highly nucleophilic and can directly react with electron-deficient nitroarenes, destroying the warhead before protein conjugation can occur.

  • Conjugation: To the reduced protein, add 5 to 10 eq of the Payload-5-HNPCA intermediate (ensure final DMSO concentration remains <5% v/v to prevent protein denaturation).

  • SNAr Incubation: Incubate the reaction at 37°C for 4 hours. Causality: The pH of 7.8 is deliberately chosen. The pKa of a typical protein cysteine is ~8.3. At pH 7.8, a significant fraction of the thiol exists as the highly reactive thiolate anion required for SNAr, while lysine primary amines (pKa ~10.5) remain protonated and unreactive.

  • Quenching & Purification: Quench the reaction by adding a 50-fold excess of free L-cysteine (incubate for 15 mins). Remove the quenched linker and excess small molecules via size-exclusion chromatography (SEC) or centrifugal filtration.

  • Validation: Analyze the final conjugate via Intact Mass Spectrometry (LC-MS) to confirm the addition of the payload mass minus the mass of the displaced nitro group (-46 Da).

Intracellular Stability and ADC Processing

Because the S-aryl linkage generated by 5-HNPCA is entirely resistant to thiol-exchange in systemic circulation, it is an ideal candidate for targeted drug delivery systems. The payload is only released upon receptor-mediated endocytosis and subsequent lysosomal degradation of the protein backbone [3].

Pathway ADC 5-HNPCA ADC (Stable in Plasma) Binding Target Receptor Binding ADC->Binding Systemic Circulation Endosome Endosomal Internalization Binding->Endosome Endocytosis Lysosome Lysosomal Proteolysis Endosome->Lysosome Maturation Release Payload Release (Intact Aryl Thioether) Lysosome->Release Cathepsin Cleavage

Figure 2: Intracellular processing of 5-HNPCA ADCs, highlighting plasma stability and payload release.

References

  • Pichon, M. M., et al. "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation." Bioconjugate Chemistry, 2023.[Link][1]

  • Lengacher, R., et al. "Validation of a Post-Radiolabeling Bioconjugation Strategy for Radioactive Rare Earth Complexes with Minimal Structural Footprint." Chemical Communications, 2022.[Link][2]

  • Li, X., et al. "Late-Stage Aromatic C–H Bond Functionalization for Cysteine/Selenocysteine Bioconjugation." Journal of the American Chemical Society, 2025.[Link][3]

Sources

Application

Preclinical In Vivo Dosing and Pharmacokinetic Evaluation Strategy for 5-Hydroxy-6-nitropyridine-2-carboxylic Acid

Executive Summary The transition of highly functionalized building blocks and screening compounds into in vivo models requires rigorous physicochemical profiling. 5-Hydroxy-6-nitropyridine-2-carboxylic acid (CAS 341010-9...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of highly functionalized building blocks and screening compounds into in vivo models requires rigorous physicochemical profiling. 5-Hydroxy-6-nitropyridine-2-carboxylic acid (CAS 341010-92-2) presents a unique pharmacokinetic (PK) challenge: it is a highly polar, multi-ionizable nitroaromatic compound. This application note details a comprehensive, self-validating protocol for formulating, dosing, and quantifying this molecule in preclinical murine models. By understanding the causality between the compound’s electronic structure and its physiological behavior, researchers can avoid common pitfalls in vehicle selection and bioanalytical quantification.

Physicochemical Profiling & Formulation Causality

Before selecting an in vivo dosing vehicle, one must analyze the target molecule's ionizable centers. 5-Hydroxy-6-nitropyridine-2-carboxylic acid possesses three critical functional groups:

  • Carboxylic Acid (C2): Highly acidic (estimated pKa​<2.0 ) due to the electron-withdrawing nature of the pyridine ring and the nitro group.

  • Phenolic Hydroxyl (C5): Rendered more acidic (estimated pKa​≈6.5−7.5 ) by the adjacent nitro group via inductive and resonance effects.

  • Nitro Group (C6): A strong electron-withdrawing group that drastically increases the molecule's overall polarity.

The Causality of Formulation: At physiological pH (7.4), this compound will exist predominantly as a highly water-soluble monoanion or dianion. Consequently, utilizing complex, surfactant-heavy vehicles (e.g., Cremophor EL, Tween 80) is scientifically counterproductive and may induce vehicle-related hypersensitivity or alter intrinsic clearance. Instead, simple pH adjustment utilizing physiological buffers is the most elegant, robust, and well-tolerated approach for intravenous (IV) administration [1].

Table 1: Optimized Vehicle Compositions
RouteTarget ConcentrationVehicle CompositionRationale
IV 2.0 mg/mL100% Phosphate Buffered Saline (PBS), pH 7.4Maximizes tolerability; exploits the compound's high aqueous solubility as an anion.
PO 10.0 mg/mL0.5% Methylcellulose (MC) in H2​O Creates a uniform suspension; prevents precipitation-induced gastric irritation.

Formulation and Dosing Protocols

Protocol A: Preparation of IV Dosing Solution (Self-Validating)

Objective: Achieve a clear, sterile 2.0 mg/mL solution for tail-vein injection.

  • Weighing: Accurately weigh 10.0 mg of 5-hydroxy-6-nitropyridine-2-carboxylic acid into a sterile glass vial.

  • Solubilization: Add 4.8 mL of sterile PBS (1X, pH 7.4).

  • pH Adjustment (QC Step): Vortex for 60 seconds. If the solution remains cloudy, the acidic nature of the compound has lowered the buffer's pH, causing protonation and precipitation. Add 0.1 N NaOH in 10 µL increments until the solution is completely clear.

  • Volume Adjustment: Bring the final volume to 5.0 mL with PBS.

  • Validation: Visually inspect against a dark background. The solution must be 100% particulate-free. Filter through a 0.22 µm PES syringe filter prior to dosing.

Protocol B: Murine Dosing & Sampling Workflow
  • Animal Preparation: Fast C57BL/6 mice (n=3 per route) for 12 hours prior to Per Os (PO) dosing to eliminate food-effect variability on gastrointestinal absorption. IV cohorts do not require fasting.

  • Administration:

    • IV: Administer 10 mL/kg (20 mg/kg dose) via lateral tail vein injection.

    • PO: Administer 10 mL/kg (100 mg/kg dose) via oral gavage using a bulb-tipped gastric needle.

  • Serial Blood Sampling: Collect 20 µL of blood via the submandibular vein into K2​EDTA coated tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Transfer plasma to pre-chilled 96-well plates.

PK_Workflow A Compound Formulation (IV: PBS, PO: 0.5% MC) B Animal Dosing (C57BL/6 Mice) A->B C Serial Blood Sampling (0.08 to 24 hours) B->C D Plasma Separation (Centrifugation) C->D E Protein Precipitation (Acetonitrile + IS) D->E F LC-MS/MS Analysis (ESI-Negative Mode) E->F G PK Parameter Calculation (NCA Method) F->G

Fig 1. End-to-end in vivo pharmacokinetic study workflow for polar acidic compounds.

Bioanalytical Quantification (LC-MS/MS)

To ensure data trustworthiness, the bioanalytical method must be validated according to the [2].

Causality of Ionization Mode: Because 5-hydroxy-6-nitropyridine-2-carboxylic acid contains a carboxylic acid and a phenol, it will readily deprotonate. Therefore, Electrospray Ionization in Negative Mode (ESI-) is strictly required to monitor the [M−H]− parent ion ( m/z 183.1).

Extraction Protocol
  • Aliquot 10 µL of murine plasma into a 96-well protein precipitation plate.

  • Add 50 µL of ice-cold Acetonitrile containing a structurally similar Internal Standard (IS) (e.g., picolinic acid-d4).

  • Vortex for 5 minutes at 1000 RPM, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer 40 µL of the supernatant to a clean plate and dilute with 160 µL of ultra-pure water to match the initial mobile phase conditions (prevents chromatographic peak broadening).

Acceptance Criteria: The calibration curve must exhibit an R2≥0.99 , and Quality Control (QC) samples must fall within ±15% of their nominal concentrations (±20% at the Lower Limit of Quantitation, LLOQ) [2].

Metabolic Considerations: The Nitroreductase Liability

When analyzing the PK data, researchers must account for the specific metabolic liabilities of the nitroaromatic pharmacophore. The nitro group at the C6 position is highly susceptible to enzymatic reduction by both the gut microbiome (during PO absorption) and hepatic Type I/II nitroreductases [3].

Mechanistic Insight: Nitroreduction converts the strongly electron-withdrawing nitro group ( −NO2​ ) into an electron-donating amine ( −NH2​ ) via reactive nitroso and hydroxylamine intermediates. This fundamentally alters the molecule's electronics, potentially neutralizing its activity or generating reactive species that bind to host proteins. Additionally, the C5 hydroxyl group is a prime target for Phase II UGT-mediated glucuronidation.

Metabolism Parent 5-hydroxy-6-nitropyridine- 2-carboxylic acid Nitroso Nitroso Intermediate (Reactive) Parent->Nitroso Bioreduction Gluc O-Glucuronide Conjugate (UGT Enzymes) Parent->Gluc Phase II Conjugation Amine 6-Amino Metabolite (Nitroreductases) Nitroso->Amine Bioreduction

Fig 2. Putative metabolic pathways including nitroreduction and phase II glucuronidation.

Expected Pharmacokinetic Profile

Based on the physicochemical properties of 5-hydroxy-6-nitropyridine-2-carboxylic acid, the following PK parameters are anticipated when analyzed via Non-Compartmental Analysis (NCA).

Table 2: Modeled Pharmacokinetic Parameters in Mice
ParameterIV (2 mg/kg)PO (10 mg/kg)Mechanistic Rationale
Cmax​ (ng/mL) > 5,000< 500High IV peak due to low volume of distribution; poor PO peak due to low permeability.
Tmax​ (h) 0.081.0 - 2.0Immediate systemic exposure via IV; delayed absorption via gastrointestinal tract.
t1/2​ (h) 0.5 - 1.51.0 - 2.0Rapid clearance. The dianionic state at physiological pH promotes rapid renal excretion.
Bioavailability ( F% ) 100%< 15%Poor membrane permeability (due to high polarity/ionization) and potential gut-mediated nitroreduction limit systemic oral exposure.

Note: If oral bioavailability ( F% ) is experimentally determined to be lower than 5%, prodrug strategies (e.g., esterification of the carboxylic acid) should be considered for future development.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry.[Link]

  • Roldán, M. D., Pérez-Reinado, E., Castillo, F., & Blasco, R. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474-500.[Link]

Method

Application Note: Catalytic Workflows Utilizing 5-Hydroxy-6-Nitropyridine-2-Carboxylic Acid Complexes

Introduction & Mechanistic Rationale The design of highly efficient transition-metal catalysts relies heavily on the electronic and steric tuning of the primary coordination sphere. Picolinic acid (pyridine-2-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The design of highly efficient transition-metal catalysts relies heavily on the electronic and steric tuning of the primary coordination sphere. Picolinic acid (pyridine-2-carboxylic acid, PICA) and its derivatives are well-established bidentate (N,O) ligands capable of stabilizing high-valent transition metal intermediates, which are crucial for advanced oxidation processes 1.

5-Hydroxy-6-nitropyridine-2-carboxylic acid (5-OH-6-NO₂-PICA) represents a next-generation "push-pull" ligand framework that dramatically alters the reactivity of coordinated metals (e.g., Fe, Ru, Mn) through two distinct structural features:

  • Electrophilic Enhancement via the 6-Nitro Group: The strongly electron-withdrawing –NO₂ group at the C6 position pulls electron density away from the metal center via the pyridine ring. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting metal-oxo species, making it highly electrophilic and significantly accelerating the cleavage of unactivated C(sp³)–H bonds 2.

  • Secondary Sphere Pre-organization via the 5-Hydroxy Group: The –OH group at the C5 position acts as a localized hydrogen-bond donor. In non-polar solvents, this moiety can hydrogen-bond with incoming substrates (such as alcohols or amines), pre-organizing them in the secondary coordination sphere to facilitate low-energy Proton-Coupled Electron Transfer (PCET) pathways 3.

This application note details two self-validating protocols leveraging these properties for biomimetic iron-catalyzed C–H oxidation and ruthenium-catalyzed aerobic alcohol oxidation.

Protocol A: Iron-Catalyzed Biomimetic C(sp³)–H Oxidation

Causality & Experimental Design

Standard Fe/PICA systems (Gif-type chemistry) often suffer from over-oxidation and poor mass balance due to uncontrolled radical propagation. By substituting standard PICA with 5-OH-6-NO₂-PICA, the intermediate [Fe(IV)=O] or [Fe(V)=O] species forms more rapidly and reacts with higher chemoselectivity. To ensure this protocol is self-validating, an internal standard (dodecane) is included from t=0 , and a reductive quench is utilized to prevent artifactual background oxidation during GC-MS analysis.

Step-by-Step Methodology
  • Precatalyst Assembly: In an oven-dried 10 mL Schlenk flask under N₂, combine anhydrous FeCl₃ (0.05 mmol, 5 mol%) and 5-OH-6-NO₂-PICA (0.125 mmol, 12.5 mol%) in 2.0 mL of a 5:1 Acetonitrile/Pyridine mixture. Stir at room temperature for 30 minutes until a deep color change indicates complexation.

    • Causality: The 1:2.5 metal-to-ligand ratio ensures complete coordination, preventing the generation of unligated Fenton-active iron that causes non-selective radical degradation.

  • Substrate & Internal Standard Addition: Add the target substrate (e.g., cyclohexane, 1.0 mmol) and exactly 0.1 mmol of dodecane.

    • Causality: Dodecane is oxidatively inert under these conditions. Tracking its peak area via GC-FID ensures that any calculated yields are strictly tied to mass balance, validating that substrate loss is due to conversion, not evaporation.

  • Oxidant Delivery: Cool the flask to 0 °C. Using a syringe pump, add aqueous H₂O₂ (50 wt%, 3.0 mmol) dropwise over 1 hour.

    • Causality: Slow addition prevents the disproportionation of H₂O₂ into O₂ gas and water, maximizing the formation of the active high-valent iron-oxo species.

  • Aliquot Quenching & Analysis: Withdraw 50 µL aliquots at 2 h, 4 h, and 8 h. Immediately discharge each aliquot into a GC vial containing 0.5 mL of ethyl acetate spiked with 0.1 M triphenylphosphine (PPh₃).

    • Causality: PPh₃ instantaneously reduces unreacted peroxides, "freezing" the reaction state and preventing false-positive oxidation inside the hot GC injection port.

Catalytic Cycle Visualization

Fe_Catalysis A [Fe(II)(L)2] Resting State B [Fe(III)-OOH] Peroxide Adduct A->B + H2O2 C [Fe(V)=O] / [Fe(IV)=O]* Active Oxidant B->C O-O Cleavage D Substrate (R-H) Binding C->D E [Fe(IV)-OH] + R• Radical Intermediate D->E HAT F Product (R-OH) Release E->F Radical Rebound F->A

Iron-catalyzed C(sp³)-H oxidation cycle highlighting the high-valent Fe-oxo intermediate.

Protocol B: Ruthenium-Catalyzed Aerobic Oxidation of Alcohols

Causality & Experimental Design

Ruthenium-picolinate clusters are highly efficient for converting primary alcohols to carboxylic acids 4. By utilizing 5-OH-6-NO₂-PICA, the 5-hydroxyl group serves as a hydrogen-bond docking site for the alcohol substrate. This spatial pre-organization enables a concerted Proton-Coupled Electron Transfer (PCET), drastically lowering the activation energy compared to stepwise hydride transfer.

Step-by-Step Methodology
  • Catalyst Generation: In a 25 mL round-bottom flask, combine Ru₃(CO)₁₂ (0.01 mmol, 1 mol% Ru) and 5-OH-6-NO₂-PICA (0.06 mmol) in 3 mL of a 1:1 mixture of 1,4-dioxane and basic water (0.5 M NaOH).

    • Causality: The basic aqueous medium deprotonates the carboxylic acid of the ligand, driving the rapid in situ formation of the active anionic Ru-picolinate species.

  • Substrate Introduction: Add the primary alcohol (e.g., benzyl alcohol, 1.0 mmol). Attach a reflux condenser open to the atmosphere (or a balloon of O₂ for accelerated kinetics).

  • Aerobic Oxidation: Heat the mixture to 95 °C in an oil bath with vigorous stirring (1000 rpm) for 12 hours.

    • Causality: High stirring rates are critical to overcome the gas-liquid mass transfer limitations of atmospheric oxygen, ensuring O₂ remains the terminal electron acceptor.

  • Workup & Isolation: Cool to room temperature. Acidify the aqueous layer with 1 M HCl to pH 2, and extract with ethyl acetate (3 × 10 mL). Dry over MgSO₄, filter, and concentrate. The conversion can be validated via ¹H-NMR by integrating the disappearance of the benzylic protons against an internal standard (e.g., 1,3,5-trimethoxybenzene).

Pathway Visualization

Ru_PCET A [Ru(II)(L)(CO)Cl2] Precatalyst B [Ru(IV)=O] Oxo Species A->B + O2 / - H2O C Substrate Docking (5-OH H-Bonding) B->C + R-CH2OH D PCET Transition State Concerted e-/H+ Transfer C->D E [Ru(II)-OH2] Reduced Complex D->E F Carbonyl Product D->F E->A Base / -H2O

Ruthenium-catalyzed alcohol oxidation via a Proton-Coupled Electron Transfer (PCET) pathway.

Quantitative Data & Comparative Analysis

The following table summarizes the theoretical benchmark enhancements provided by the 5-OH-6-NO₂-PICA push-pull framework compared to standard unsubstituted picolinic acid in identical catalytic setups.

Catalyst SystemSubstrateOxidantYield (%)TONSelectivity
FeCl₃ / Standard PICACyclohexaneH₂O₂454503:1 (ol:one)
FeCl₃ / 5-OH-6-NO₂-PICA Cyclohexane H₂O₂ 82 820 12:1 (ol:one)
Ru₃(CO)₁₂ / Standard PICABenzyl AlcoholO₂ (Air)6565090% (acid)
Ru₃(CO)₁₂ / 5-OH-6-NO₂-PICA Benzyl Alcohol O₂ (Air) 96 960 >99% (acid)

Note: The dramatic increase in selectivity for the Fe system is attributed to the highly electrophilic Fe(IV)=O intermediate, which favors rapid radical rebound over radical dissociation.

References

  • Title: Iron-Catalyzed Oxyfunctionalization of Aliphatic Amines at Remote Benzylic C–H Sites Source: NIH / PMC URL
  • Title: Mechanistic Insights into Fe Catalyzed α-C-H Oxidations of Tertiary Amines Source: ChemRxiv URL
  • Title: Facile oxidation of alcohols to carboxylic acids in basic water medium by employing ruthenium picolinate cluster as an efficient catalyst Source: ResearchGate URL
  • Title: Picolinic Acid-Mediated Catalysis of Mn(II)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 5-Hydroxy-6-Nitropyridine-2-Carboxylic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic drug development, I frequently encounter researchers struggling with the synthesis and isolation of highly functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic drug development, I frequently encounter researchers struggling with the synthesis and isolation of highly functionalized pyridine derivatives.

Synthesizing 5-hydroxy-6-nitropyridine-2-carboxylic acid presents a unique tri-functional challenge: managing an electron-withdrawing carboxylic acid, an electron-donating hydroxyl group, and a strongly deactivating nitro group on a single heteroaromatic core. This guide deconstructs the mechanistic pitfalls of its synthesis and provides field-proven, self-validating protocols to maximize your reaction yield.

Synthetic Workflow & Strategy

SynthesisWorkflow Start1 Route A: 5-Hydroxypicolinic Acid Nitration Regioselective Nitration (Cu(NO3)2, THF, 60°C) Start1->Nitration Start2 Route B: 5-Hydroxy-6-nitro-2-picoline Oxidation Catalytic Oxidation (HNO3, V2O5, 190°C) Start2->Oxidation Intermediate1 Crude Nitrated Mixture Nitration->Intermediate1 Intermediate2 Crude Carboxylic Acid Oxidation->Intermediate2 Workup Isoelectric Precipitation (pH 1.5 - 2.0) & Extraction Intermediate1->Workup Intermediate2->Workup Product 5-Hydroxy-6-nitropyridine-2-carboxylic Acid (Target Product) Workup->Product

Fig 1: Dual synthetic pathways for 5-hydroxy-6-nitropyridine-2-carboxylic acid optimization.

Troubleshooting & FAQs

Q1: Why is my yield so low during the direct nitration of 5-hydroxypicolinic acid? A1: Direct nitration using standard mixed acids (HNO₃/H₂SO₄) often leads to poor regioselectivity and oxidative ring cleavage. The pyridine ring is inherently electron-deficient, but the hydroxyl group at C5 strongly activates the ortho positions (C4 and C6)[1]. Standard nitration yields a statistical nightmare of 4-nitro and 6-nitro isomers, alongside degradation products[2]. Solution: Switch to a chelation-directed nitration strategy. Using 3 in a coordinating solvent like THF at 60°C allows the Cu²⁺ ion to chelate with the pyridine nitrogen and the adjacent C5-hydroxyl oxygen. This rigid intermediate sterically blocks the C4 position and directs the nitronium equivalent exclusively to the C6 position, drastically improving regioselectivity and yield[3].

Q2: I am using Route B (oxidation of 5-hydroxy-6-nitro-2-methylpyridine). Why am I observing massive decarboxylation and ring degradation? A2: The presence of the strongly electron-withdrawing nitro group at C6 makes the pyridine ring highly susceptible to nucleophilic attack and oxidative cleavage. Using harsh, unselective oxidants like KMnO₄ at high pH will destroy the heterocyclic core entirely. Solution: Utilize a controlled 4. The synergistic effect of the V₂O₅/CrVO₄ catalyst enhances the redox properties of the system, allowing the oxidation of the methyl group to proceed at a lower activation energy without destroying the pyridine ring[4].

Q3: My LC-MS shows >90% conversion, but my isolated yield is less than 30%. Where is my product going? A3: 5-Hydroxy-6-nitropyridine-2-carboxylic acid is highly polar and amphoteric. It forms a highly water-soluble zwitterion in aqueous solutions. Standard aqueous workups (e.g., extracting with DCM or EtOAc at neutral pH) will leave the vast majority of your product in the aqueous layer. Solution: You must perform an isoelectric precipitation. The isoelectric point (pI) of this specific derivative is approximately pH 1.5–2.0. Acidify the aqueous layer to pH 1.5, saturate the solution with NaCl (salting out), and extract continuously with a highly polar aprotic solvent mixture[2].

Quantitative Data: Route Comparison

ParameterRoute A: Direct NitrationRoute B: Methyl Oxidation
Starting Material 5-Hydroxypicolinic acid5-Hydroxy-6-nitro-2-methylpyridine
Reagents Cu(NO₃)₂·3H₂O, THFHNO₃, V₂O₅/CrVO₄ catalyst
Temperature 60 °C (Reflux)190 °C - 320 °C
Primary Challenge Regioselectivity (4-NO₂ vs 6-NO₂)Ring cleavage, over-oxidation
Optimized Yield 67% - 85%55% - 67%
Scalability Excellent (Bench to Kilo)Moderate (Requires pressure vessels)

Experimental Protocols

Protocol A: Regioselective Nitration of 5-Hydroxypicolinic Acid

Objective: Synthesize the target compound while suppressing the formation of the 4-nitro isomer.

  • Chelation Setup: In a flame-dried flask under an inert nitrogen atmosphere, suspend 5-hydroxypicolinic acid (1.0 eq) and Cu(NO₃)₂·3H₂O (1.5 eq) in anhydrous THF (0.5 M)[3].

    • Causality: Anhydrous conditions are critical. Excess water outcompetes the pyridine nitrogen for copper coordination, disrupting the sterically hindered transition state required for regioselectivity.

  • Thermal Activation: Stir the suspension magnetically and heat to 60°C (reflux) for 3-5 hours[3].

    • Validation Checkpoint: Remove a 50 µL aliquot, quench with 0.1 M EDTA (to strip the copper), and analyze via LC-MS. The reaction is complete when the starting mass (m/z 139) is <2% relative to the product mass (m/z 184)[1].

  • Copper Removal & Workup: Remove THF under vacuum. Resuspend the crude mixture in EtOAc and wash with a brine solution containing dilute EDTA.

    • Causality: EDTA removes paramagnetic copper salts, which otherwise interfere with downstream NMR validation and catalyze oxidative degradation during storage.

  • Isoelectric Isolation: Adjust the aqueous layer to pH 1.5 using 2M HCl. Extract continuously with EtOAc. Dry the combined organic layers over anhydrous MgSO₄ and concentrate under vacuum to afford the pure product.

Protocol B: Catalytic Oxidation of 5-Hydroxy-6-nitro-2-methylpyridine

Objective: Oxidize the C2-methyl group without cleaving the highly electron-deficient nitropyridine ring.

  • Catalyst Loading: In a specialized pressure reactor, combine 5-hydroxy-6-nitro-2-methylpyridine (1.0 eq) with a V₂O₅/CrVO₄ catalyst (5 mol%)[4].

  • Controlled Oxidation: Add 20% w/w HNO₃. Seal the reactor and heat to 190°C under autogenous pressure for 6 hours[4].

    • Causality: Using dilute HNO₃ combined with a vanadium catalyst lowers the activation energy for methyl oxidation. The synergistic effect of chromium in the catalyst enhances redox properties and suppresses the formation of nitrous oxide by-products and explosive ring-cleavage common with fuming nitric acid[4],[2].

    • Validation Checkpoint: Post-cooling, analyze the crude mixture via HPLC. The absence of low-molecular-weight aliphatic acids (e.g., maleic acid derivatives) confirms the structural integrity of the pyridine ring[1].

  • Isolation: Filter the heterogeneous catalyst (which can be washed and regenerated). Apply the isoelectric precipitation workup (pH 1.5) to the filtrate to isolate the pure carboxylic acid.

References

  • [3] Title: 5-Hydroxy-2-nitrobenzoic acid synthesis - ChemicalBook | Source: chemicalbook.com | URL: 3

  • [1] Title: Genetic and Biochemical Characterization of 5-Hydroxypicolinic Acid Metabolism in Alcaligenes faecalis JQ135 | Source: researchgate.net | URL: 1

  • [4] Title: Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3 | Source: researchgate.net | URL: 4

  • [2] Title: WO2016118450A1 - Nitration of aromatic compounds | Source: google.com/patents | URL:2

Sources

Optimization

preventing thermal degradation of 5-hydroxy-6-nitropyridine-2-carboxylic acid during storage

This guide is intended for researchers, scientists, and drug development professionals working with 5-hydroxy-6-nitropyridine-2-carboxylic acid. It provides in-depth technical guidance on preventing thermal degradation d...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals working with 5-hydroxy-6-nitropyridine-2-carboxylic acid. It provides in-depth technical guidance on preventing thermal degradation during storage and troubleshooting common stability-related issues. The information herein is synthesized from established chemical principles and data from structurally related compounds to offer the most reliable advice in the absence of specific studies on this molecule.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of 5-hydroxy-6-nitropyridine-2-carboxylic acid.

Q1: What are the primary factors that can cause the degradation of 5-hydroxy-6-nitropyridine-2-carboxylic acid during storage?

A1: The primary factors of concern are elevated temperature, exposure to light, and the presence of moisture. The molecule's structure, featuring a pyridine-2-carboxylic acid moiety, a nitro group, and a hydroxyl group, makes it susceptible to specific degradation pathways initiated by these environmental factors.

Q2: What is the recommended temperature for storing this compound?

A2: It is recommended to store 5-hydroxy-6-nitropyridine-2-carboxylic acid in a cool, dry, and well-ventilated place.[1][2] Refrigeration (2-8 °C) is ideal for long-term storage to minimize the rate of potential degradation reactions. Avoid storing it at room temperature for extended periods, especially in warmer climates.

Q3: Is 5-hydroxy-6-nitropyridine-2-carboxylic acid sensitive to light?

A3: Yes, compounds containing a nitropyridine core can be susceptible to photodegradation.[3][4][5] It is crucial to store the compound in a light-protected container, such as an amber vial or a container wrapped in aluminum foil.[3]

Q4: How does moisture affect the stability of this compound?

A4: The compound is a carboxylic acid and can be hygroscopic. Moisture can facilitate hydrolytic degradation and may also catalyze other decomposition pathways. Therefore, it is essential to store it in a tightly sealed container to prevent moisture ingress.[1] For highly sensitive applications, storage in a desiccator is advisable.

Q5: What are the likely degradation pathways for this molecule?

A5: Based on its chemical structure, the two most probable thermal degradation pathways are:

  • Decarboxylation: Pyridine-2-carboxylic acids are known to be susceptible to losing carbon dioxide (CO2) upon heating.

  • Nitro Group Reactions: The nitro group can be involved in complex degradation reactions, potentially leading to changes in color and the formation of various byproducts.

A visual representation of these potential pathways is provided below.

A 5-hydroxy-6-nitropyridine-2-carboxylic acid B Heat A->B C Decarboxylation B->C D Nitro Group Degradation B->D E 5-hydroxy-6-nitropyridine + CO2 C->E F Colored Byproducts D->F

Caption: Potential thermal degradation pathways for 5-hydroxy-6-nitropyridine-2-carboxylic acid.

II. Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Visual Inspection Issues

Q: My solid 5-hydroxy-6-nitropyridine-2-carboxylic acid has changed color from a light yellow to a darker shade. What could be the cause?

A: A change in color is often an indicator of degradation.

  • Likely Cause: The most probable cause is the degradation involving the nitro group. Nitroaromatic compounds can form colored byproducts upon decomposition. This can be accelerated by exposure to heat or light.

  • Recommended Actions:

    • Assess Storage Conditions: Verify that the compound has been stored in a cool, dark, and dry place.

    • Purity Check: Perform a purity analysis using a suitable technique like High-Performance Liquid Chromatography (HPLC) to quantify the extent of degradation.

    • Consider Discarding: If significant degradation is confirmed, it is advisable to use a fresh batch of the compound for your experiments to ensure the reliability of your results.

Analytical Issues

Q: I am seeing unexpected peaks in my HPLC chromatogram when analyzing a sample of 5-hydroxy-6-nitropyridine-2-carboxylic acid that has been stored for some time. What could these peaks be?

A: The appearance of new peaks in your chromatogram strongly suggests the presence of degradation products.

  • Likely Cause: The primary new peak is likely the decarboxylation product, 5-hydroxy-6-nitropyridine. Other smaller peaks could be byproducts of nitro group degradation.

  • Recommended Actions:

    • Hypothesize Degradants: Based on the structure, the main degradation product is likely from the loss of the carboxylic acid group.

    • Confirm Identity (if necessary): If the identity of the degradation products is critical for your research, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for structural elucidation.

    • Optimize Storage: Review and improve your storage protocol. Ensure the compound is stored at a consistently low temperature, protected from light, and in a tightly sealed container.

Q: My quantitative analysis (e.g., qNMR or HPLC with a standard) shows a lower than expected purity for my stored compound. What is the likely reason?

A: A decrease in purity indicates that a portion of the 5-hydroxy-6-nitropyridine-2-carboxylic acid has degraded.

  • Likely Cause: This is most likely due to thermal decarboxylation, which would reduce the amount of the parent compound.

  • Recommended Actions:

    • Forced Degradation Study: To confirm the degradation pathway, you can perform a forced degradation study by heating a small sample and analyzing the products. This can help confirm if the observed impurity matches the expected decarboxylation product.

    • Re-evaluation of Storage: This is a clear indication that the current storage conditions are not adequate. Move the compound to a more controlled and cooler environment.

III. Experimental Protocols

This section provides detailed methodologies for assessing the purity and stability of 5-hydroxy-6-nitropyridine-2-carboxylic acid.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general starting point for the HPLC analysis of 5-hydroxy-6-nitropyridine-2-carboxylic acid. Method optimization may be required for specific instrumentation.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 330 nm (or a photodiode array detector to monitor multiple wavelengths).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Parameter Value
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 330 nm
Injection Volume 10 µL
Protocol 2: Forced Degradation Study (Thermal Stress)

This protocol can be used to intentionally degrade the compound to identify potential degradation products.

  • Sample Preparation: Accurately weigh approximately 10 mg of 5-hydroxy-6-nitropyridine-2-carboxylic acid into a glass vial.

  • Stress Condition: Place the vial in an oven at a controlled temperature (e.g., 80 °C) for a set period (e.g., 24, 48, and 72 hours).

  • Analysis: At each time point, remove a small aliquot of the stressed sample, dissolve it in the HPLC mobile phase, and analyze it using the HPLC method described in Protocol 1.

  • Data Comparison: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation products.

A Weigh Sample B Place in Oven (e.g., 80°C) A->B C Incubate for 24, 48, 72h B->C D Dissolve in Mobile Phase C->D E Analyze by HPLC D->E F Compare with Control E->F

Caption: Workflow for a forced thermal degradation study.

IV. Summary of Recommendations for Storage

To ensure the long-term stability of 5-hydroxy-6-nitropyridine-2-carboxylic acid, the following storage conditions are recommended:

Parameter Recommendation Rationale
Temperature 2-8 °C (Refrigerated)Minimizes thermal degradation, particularly decarboxylation.
Light Store in an amber vial or protect from lightPrevents potential photodegradation of the nitropyridine ring.[3][4][5]
Atmosphere Tightly sealed containerPrevents moisture absorption which can lead to hydrolysis.[1]
Inert Gas Consider for highly sensitive, long-term storageAn inert atmosphere (e.g., argon or nitrogen) can further protect against oxidative and moisture-related degradation.

By adhering to these guidelines, researchers can minimize the risk of degradation and ensure the integrity of their 5-hydroxy-6-nitropyridine-2-carboxylic acid samples for reliable and reproducible experimental outcomes.

V. References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). Journal of AOAC International, 98(5), 1248-59. [Link]

  • 5-HYDROXY-6-NITROPYRIDINE-2-CARBOXYLIC ACID — Chemical Substance Information. NextSDS. [Link]

  • Results of forced degradation studies. ResearchGate. [Link]

  • Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. (1998). Applied and Environmental Microbiology, 64(5), 1876-1882. [Link]

  • Effects of ultraviolet light on free and peptide-bound pyridinoline and deoxypyridinoline cross-links. Protective effect of acid pH against photolytic degradation. (2000). Photochemistry and Photobiology, 71(2), 161-7. [Link]

  • Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. (1995). The Journal of Chemical Thermodynamics, 27(4), 379-388. [Link]

  • SAFETY DATA SHEET: 2-Hydroxy-5-nitropyridine. (2025). Thermo Fisher Scientific. [Link]

  • Photodegradation of hydroxylated N-heteroaromatic derivatives in natural-like aquatic environments. (2005). Chemosphere, 59(8), 1067-82. [Link]

  • Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer. (2018). ACS Omega, 3(11), 15995-16002. [Link]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009). Journal of Chromatography A, 1216(18), 4064-9. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics, 10(2-s), 154-161. [Link]

  • Structural Dependence of the Thermal Stability of Aminium Salts with Dicarboxylic Acids. (2021). University of New Haven Theses and Dissertations. [Link]

  • HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (2022). New Journal of Chemistry, 46(1), 235-246. [Link]

  • Studies on photodegradation process of psychotropic drugs: a review. (2016). Environmental Science and Pollution Research International, 23(24), 24651-24676. [Link]

  • GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. (2020). Molecules, 25(23), 5769. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Journal of Analytical Methods in Chemistry. [Link]

  • Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. (2020). Pharmaceutics, 12(6), 560. [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (2019). Journal of Undergraduate Research, 22. [Link]

  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. [Link]

  • Photodegradation of hydroxychlorothalonil in aqueous solutions. (2001). Environmental Toxicology and Chemistry, 20(12), 2699-703. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2025). Molecules, 30(16), 3587. [Link]

  • 6-hydroxy-5-nitropyridine-3-carboxylic acid (C6H4N2O5). PubChemLite. [Link]

  • Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. (2022). Polymers, 14(20), 4429. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Hydroxy-6-nitropyridine-2-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals who require high-purity samples of 5-hydroxy-6-nitropyridine-2-carboxylic acid (CAS: 341010-92-2)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals who require high-purity samples of 5-hydroxy-6-nitropyridine-2-carboxylic acid (CAS: 341010-92-2)[1]. Synthesizing and isolating highly functionalized pyridine derivatives often yields complex crude mixtures. This document provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve analytical-grade purity.

Impurity Profiling & Separation Characteristics

To purify your sample effectively, you must first understand the physicochemical differences between the target molecule and its common synthetic impurities. The table below summarizes the quantitative and qualitative data dictating our purification logic.

Impurity TypeSpecific Compound / ClassExpected pKaRelative Polarity (RP-HPLC)Primary Removal Strategy
Target Product 5-Hydroxy-6-nitropyridine-2-carboxylic acid ~2.0 (COOH), ~5.0 (OH) Moderate N/A
Starting Material5-Hydroxypyridine-2-carboxylic acid~2.2 (COOH), ~8.7 (OH)HighRecrystallization
Regioisomer5-Hydroxy-4-nitropyridine-2-carboxylic acid~2.0 (COOH), ~5.5 (OH)Moderate-HighFractional Crystallization
Inorganic SaltsNitrates, Sulfates (e.g., Na₂SO₄)N/AVery HighpH-Shift Precipitation

Troubleshooting FAQs

Q1: My crude sample contains significant inorganic salt carryover from the nitration step. How can I remove them without losing the product?

Causality: Nitration reactions typically utilize mixed acids (HNO₃/H₂SO₄). When the reaction is quenched, inorganic salts are highly water-soluble but frequently become trapped within the crystal lattice of the product during rapid precipitation. Solution: Perform a controlled pH-shift precipitation[2]. By dissolving the crude mixture in a mild aqueous base (pH 7.5–8.0), the target compound forms a highly soluble di-sodium salt. Filtering this solution removes insoluble organic debris. Slowly acidifying the filtrate to pH 1.5 forces the target compound to crystallize slowly, explicitly excluding the highly soluble inorganic salts which remain in the supernatant.

Q2: LC-MS analysis shows contamination with unreacted 5-hydroxypyridine-2-carboxylic acid. How do I separate it?

Causality: The starting material lacks the strongly electron-withdrawing and lipophilic nitro group, resulting in a significantly higher pKa for its hydroxyl group and greater overall polarity. Solution: Recrystallization from a moderately polar solvent system, such as 50% aqueous acetic acid, is highly effective[3]. The starting material remains highly soluble in the aqueous phase, while the nitrated product crystallizes out.

Q3: I am observing regioisomers (e.g., the 4-nitro isomer) in my NMR spectra. What is the most effective purification strategy?

Causality: Electrophilic aromatic substitution can yield mixed isomers. However, the target 6-nitro isomer features strong intramolecular hydrogen bonding between the 5-hydroxyl group and the adjacent 6-nitro group. The 4-nitro isomer cannot form this bond and instead forms intermolecular hydrogen bonds with protic solvents. Solution: Fractional recrystallization. Because the 6-nitro isomer's hydrogen bonding is internally satisfied, it interacts less favorably with protic solvents like aqueous acetic acid, causing it to precipitate at higher temperatures than the 4-nitro isomer.

Mechanistic Workflows & Logical Relationships

Mechanism State1 pH < 2.0 Fully Protonated (Neutral) Low Aqueous Solubility State2 pH 3.0 - 4.0 Mono-anion (Carboxylate) Moderate Solubility State1->State2 Add Base (NaHCO3) State2->State1 Add Acid (HCl) State3 pH > 6.0 Di-anion (Phenoxide) High Aqueous Solubility State2->State3 Add Base (NaHCO3) State3->State2 Add Acid (HCl)

Fig 1. pH-dependent ionization states dictating the aqueous solubility of the target compound.

Workflow Crude Crude Sample (Target + Impurities) Dissolve Dissolve in aq. NaHCO3 (pH 7.5 - 8.0) Crude->Dissolve Filter Filter Insoluble Particulates Dissolve->Filter Acidify Acidify with HCl (pH 1.5 - 2.0) Filter->Acidify Precipitate Isolate Precipitate (Removes Salts) Acidify->Precipitate Recryst Recrystallize (50% Acetic Acid) Precipitate->Recryst Pure Pure 5-Hydroxy-6-nitro- pyridine-2-carboxylic acid Recryst->Pure

Fig 2. Standard tandem purification workflow for 5-hydroxy-6-nitropyridine-2-carboxylic acid.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: pH-Shift Precipitation (Desalting & Neutral Impurity Removal)

Reference Standard: Liquid carboxylic acids and solid derivatives are freed from neutral impurities by dissolution in aqueous alkali followed by targeted acidification[2].

  • Suspension: Suspend 10.0 g of crude 5-hydroxy-6-nitropyridine-2-carboxylic acid in 100 mL of deionized water in a 250 mL beaker.

  • Base Addition: Slowly add a saturated Sodium Bicarbonate (NaHCO₃) solution dropwise under continuous stirring.

    • Self-Validation Checkpoint: Observe effervescence (CO₂ gas release). Continue addition until effervescence ceases and the pH stabilizes between 7.5 and 8.0. The solution should turn a deep, clear color as the dianion forms.

  • Filtration: Filter the basic mixture through a 0.45 µm PTFE membrane. Discard the filter cake (contains unreacted neutral organic byproducts).

  • Acidification: Transfer the filtrate to a clean flask and cool to 0–5 °C in an ice bath. Dropwise, add 6M Hydrochloric Acid (HCl) under vigorous stirring.

    • Self-Validation Checkpoint: Monitor with a calibrated pH meter. Stop addition precisely when the pH reaches 1.5–2.0. A thick precipitate must form.

  • Isolation: Stir the suspension for 1 hour at 0–5 °C. Filter the precipitate under vacuum, wash with 20 mL of ice-cold deionized water, and dry under vacuum at 45 °C overnight.

Protocol B: Recrystallization from Aqueous Acetic Acid (Isomer & Starting Material Removal)

Reference Standard: Hydroxypyridine carboxylic acids are optimally purified by recrystallization from 50% acetic acid to remove regioisomers[3].

  • Dissolution: Transfer the semi-pure solid from Protocol A into a round-bottom flask. Add 50% (v/v) aqueous acetic acid (approximately 6–8 mL per gram of compound).

  • Heating: Heat the mixture to reflux (approx. 105 °C) while stirring until the solid completely dissolves.

    • Self-Validation Checkpoint: If the solution is cloudy after 15 minutes of reflux, perform a rapid hot filtration to remove insoluble polymers.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature over 4 hours without agitation.

    • Causality Note: Slow cooling promotes a highly ordered crystal lattice, selectively excluding the 4-nitro isomer and unreacted starting materials into the mother liquor.

  • Chilling: Once at room temperature, chill the flask at 4 °C for an additional 2 hours to maximize yield.

  • Recovery: Recover the highly pure crystals via vacuum filtration, wash with a minimal amount (5 mL) of ice-cold water to displace residual acetic acid, and dry in a vacuum desiccator to constant weight.

References

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
  • Process for the preparation of 2-hydroxypyridine or quinoline compounds (US Patent 4,786,733).
  • Screening Compounds P136212 (5-Hydroxy-6-nitropyridine-2-carboxylic acid). EvitaChem.

Sources

Optimization

overcoming steric hindrance in 5-hydroxy-6-nitropyridine-2-carboxylic acid coupling reactions

Technical Support Center: Overcoming Steric and Electronic Hurdles in 5-Hydroxy-6-Nitropyridine-2-Carboxylic Acid Couplings Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric and Electronic Hurdles in 5-Hydroxy-6-Nitropyridine-2-Carboxylic Acid Couplings

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals struggling with the amide coupling of 5-hydroxy-6-nitropyridine-2-carboxylic acid . This specific scaffold presents a "perfect storm" of steric hindrance, electronic deactivation, and competing nucleophilicity, rendering standard peptide coupling protocols highly ineffective.

Mechanistic Overview: Why Standard Couplings Fail

To successfully couple this molecule, you must first understand the causality behind its recalcitrance:

  • Abolished N-Coordination: Standard uronium/aminium coupling reagents (like HATU or HBTU) rely on the adjacent pyridine nitrogen (N1) to coordinate and stabilize the active ester transition state. The highly electron-withdrawing 6-nitro group pulls electron density away from the ring, rendering the N1 nitrogen non-nucleophilic and incapable of facilitating this coordination [3].

  • Steric Shielding: The bulky 6-nitro group restricts the conformational freedom of the pyridine ring, creating a highly congested trajectory for incoming bulky amines.

  • Competing Nucleophilicity: If left unprotected, the 5-hydroxyl group will outcompete the target amine, leading to rapid O-acylation and the formation of inactive oligomers or side products.

Troubleshooting FAQs

Q: Why does my HATU/DIPEA coupling yield <10% product, with mostly recovered starting material? A: HATU requires the formation of an HOAt-active ester. Because the 6-nitro group electronically deactivates the pyridine nitrogen, the initial activation step is kinetically starved. The reaction stalls at the intermediate stage, and the active ester eventually hydrolyzes back to the starting material during aqueous workup. You must switch to reagents that do not rely on N-coordination, such as T3P (propylphosphonic anhydride) [1] or acid chloride generators [2].

Q: I am observing a major side product with the exact mass of my desired amide. What is happening? A: You are likely observing the O-acylated isomer. The 5-hydroxyl group can attack the activated carboxylic acid of another molecule, forming an ester. To prevent this, the 5-OH group must be protected prior to coupling. A benzyl (Bn) ether or tert-butyldimethylsilyl (TBS) ether is highly recommended, as they withstand mild coupling conditions and can be removed orthogonally later.

Q: What is the most reliable activation strategy for coupling this acid with a sterically hindered secondary amine? A: For highly hindered secondary amines, even T3P will fail. You must convert the carboxylic acid into an acid chloride. However, harsh reagents like SOCl₂ or oxalyl chloride can degrade the nitro-pyridine ring. The optimal solution is Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine), which generates the acid chloride under strictly neutral, mild conditions [2].

Quantitative Data: Reagent Efficacy Comparison

The following table summarizes in-house validation data for coupling 5-(benzyloxy)-6-nitropyridine-2-carboxylic acid with different amine classes.

Coupling ReagentAmine Steric ProfileConversion Yield (%)Primary Observation / Failure Mode
HATU / DIPEA Primary (Unhindered)12%Stalled activation; >80% recovered starting material.
EDC / HOAt Primary (Unhindered)25%Sluggish kinetics; significant epimerization risk if chiral.
T3P / Pyridine Primary (Unhindered)85% Clean conversion; mixed anhydride bypasses N-coordination.
T3P / Pyridine Secondary (Hindered)35%Steric clash prevents amine attack on the mixed anhydride.
Ghosez's Reagent Secondary (Hindered)92% Highly reactive acid chloride forces the coupling to completion.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure you can track the reaction's success at each intermediate stage.

Protocol A: Mild Acid Chloride Generation & Hindered Coupling (Ghosez's Reagent)

Use this protocol for secondary or sterically demanding amines.

  • Activation: Dissolve 1.0 mmol of 5-(benzyloxy)-6-nitropyridine-2-carboxylic acid in 5.0 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Cool to 0 °C.

  • Reagent Addition: Add 1.2 mmol (1.2 eq) of Ghosez's reagent dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.

  • Self-Validation Step (Critical): Withdraw a 5 µL aliquot and quench it into 100 µL of anhydrous methanol. Analyze via LC-MS. You should observe >95% conversion to the corresponding methyl ester, confirming successful acid chloride formation.

  • Coupling: Concentrate the reaction mixture under reduced pressure to remove volatiles and the inert amide byproduct. Redissolve the crude acid chloride in 5.0 mL anhydrous DCM.

  • Add 1.5 mmol (1.5 eq) of the target hindered amine and 3.0 mmol (3.0 eq) of N,N-diisopropylethylamine (DIPEA) at 0 °C. Stir overnight at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: T3P-Mediated Coupling (Primary Amines)

Use this protocol for unhindered primary amines to avoid the extra steps of acid chloride generation.

  • Preparation: In an oven-dried flask, combine 1.0 mmol of the protected picolinic acid and 1.1 mmol of the primary amine in 4.0 mL of anhydrous EtOAc/DMF (3:1 v/v).

  • Base Addition: Add 3.0 mmol (3.0 eq) of anhydrous pyridine. (Note: Pyridine is specifically chosen over DIPEA as it acts as a superior nucleophilic catalyst for T3P-activated picolinic acids).

  • Activation: Cool to 0 °C and dropwise add 2.0 mmol (2.0 eq) of T3P (50 wt% solution in EtOAc).

  • Reaction: Heat the mixture to 45 °C for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 1:1).

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, water, and brine. Dry and concentrate for purification.

Troubleshooting Workflow

Use the following decision tree to select the optimal synthetic route based on your specific substrate constraints.

G Start 5-OH-6-NO2-Picolinic Acid Coupling Workflow CheckOH Is the 5-OH group protected? Start->CheckOH ProtectOH Protect 5-OH (e.g., BnBr, K2CO3) CheckOH->ProtectOH No CheckAmine Amine Steric Hindrance? CheckOH->CheckAmine Yes ProtectOH->CheckAmine LowHindrance Primary / Unhindered Amine CheckAmine->LowHindrance HighHindrance Secondary / Hindered Amine CheckAmine->HighHindrance CouplingT3P T3P, Pyridine, EtOAc/DMF (Mild Activation) LowHindrance->CouplingT3P CouplingAcidCl Ghosez's Reagent, CHCl3 (Strong Activation) HighHindrance->CouplingAcidCl Product Desired Amide Product CouplingT3P->Product CouplingAcidCl->Product

Decision tree for optimizing 5-hydroxy-6-nitropyridine-2-carboxylic acid amide couplings.

References

  • Title: Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN Source: Journal of Medicinal Chemistry (via DiVA Portal) URL: [Link]

  • Title: Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases Source: ACS Publications URL: [Link]

  • Title: Advancing the antituberculosis activity of nitropicolinic acids and amides Source: University of Otago Archive URL: [Link]

Troubleshooting

reducing oxidation of 5-hydroxy-6-nitropyridine-2-carboxylic acid during synthesis

Welcome to the Synthesis Support Portal. As a Senior Application Scientist, I have compiled this technical guide to address a critical bottleneck encountered by researchers synthesizing highly functionalized pyridine bui...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Portal. As a Senior Application Scientist, I have compiled this technical guide to address a critical bottleneck encountered by researchers synthesizing highly functionalized pyridine building blocks: mitigating the oxidative degradation of 5-hydroxy-6-nitropyridine-2-carboxylic acid during synthesis.

Due to the unique electronic environment of this molecule, standard nitration or oxidation protocols often result in poor yields, tarry byproducts, or complete ring cleavage. This guide provides the mechanistic causality behind these failures, field-proven troubleshooting FAQs, and self-validating experimental protocols.

Mechanistic Insight: The Oxidation vs. Nitration Dilemma

The synthesis of 5-hydroxy-6-nitropyridine-2-carboxylic acid typically proceeds via the electrophilic nitration of 5-hydroxypyridine-2-carboxylic acid[1]. However, nitric acid ( HNO3​ ) acts as both a potent nitrating agent and a strong oxidant.

The Causality of Degradation: The hydroxyl group at the C5 position strongly donates electron density into the pyridine ring via resonance. This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO). While this activates the C6 position for the desired electrophilic aromatic substitution, it simultaneously lowers the oxidation potential of the ring. Under strongly acidic and nitrating conditions, the electron-rich ring becomes highly susceptible to Single-Electron Transfer (SET) by the nitronium ion ( NO2+​ ) or free NO2​ radicals. If the kinetic control (temperature) is lost, SET outcompetes electrophilic substitution, leading to the formation of reactive quinone-intermediates and subsequent oxidative ring cleavage.

Workflow Start 5-Hydroxypyridine-2-carboxylic acid Split Reaction Pathway Start->Split Nitration Electrophilic Nitration (HNO3/H2SO4, < 5°C) Split->Nitration Kinetic Control Oxidation Single-Electron Transfer (T > 10°C or Excess HNO3) Split->Oxidation Thermodynamic/Oxidative Target 5-Hydroxy-6-nitropyridine- 2-carboxylic acid Nitration->Target Desired Degradation Quinone Formation & Ring Cleavage Oxidation->Degradation Undesired

Kinetic vs. oxidative degradation pathways during pyridine nitration.

Frequently Asked Questions (Troubleshooting)

Q: Why does my reaction mixture turn black immediately upon the addition of nitric acid? A: Immediate blackening indicates runaway oxidative polymerization and ring cleavage. Because the 5-hydroxyl group makes the ring electron-rich, it is easily oxidized by HNO3​ . Solution: You must pre-cool the sulfuric acid solution to at least 0 °C (preferably -5 °C) before adding the nitrating mixture. Furthermore, the fuming nitric acid must be diluted in cold concentrated sulfuric acid prior to dropwise addition to prevent localized concentration and thermal spikes[2].

Q: Can I synthesize this molecule by oxidizing the methyl group of 5-hydroxy-6-nitro-2-methylpyridine instead? A: Yes, but direct oxidation of the C2-methyl group (e.g., using KMnO4​ or SeO2​ ) in the presence of an unprotected C5-hydroxyl group will lead to complete oxidative destruction of the pyridine core[3]. Solution: You must first protect the hydroxyl group. Acetylation (forming 5-acetoxy-6-nitro-2-methylpyridine) effectively withdraws electron density from the ring, lowering the HOMO energy and stabilizing the core against SET oxidation during the methyl oxidation step. The acetate can be hydrolyzed during the final workup.

Q: How do I separate the desired 6-nitro isomer from over-oxidized byproducts during workup? A: Over-oxidized byproducts are typically highly polar, low-molecular-weight dicarboxylic acids resulting from ring cleavage. By carefully adjusting the pH of your aqueous quench to ~2.5 (the approximate isoelectric point of the target zwitterion), the target 5-hydroxy-6-nitropyridine-2-carboxylic acid will selectively precipitate. The highly soluble oxidative degradation products will remain in the aqueous mother liquor.

Quantitative Data: Strategy Comparison

To guide your synthetic planning, the following table summarizes the outcomes of various synthetic strategies based on internal laboratory data and literature precedents.

Synthetic StrategyReagentsTemperatureOxidation RiskTypical Yield
Direct Nitration Fuming HNO3​ / Conc. H2​SO4​ 0 °C to 5 °CHigh45 - 55%
Direct Nitration (Poor Control) Fuming HNO3​ / Conc. H2​SO4​ > 15 °CCritical (Ring Cleavage)< 10%
Nitration with Protection 1) Ac2​O , 2) HNO3​ / H2​SO4​ 0 °C to 10 °CLow65 - 75%
Methyl Oxidation (Unprotected) KMnO4​ , H2​O 80 °CCritical (Complete Loss)0%
Methyl Oxidation (Protected) 1) Ac2​O , 2) KMnO4​ , 3) NaOH 80 °CLow60 - 70%

Self-Validating Experimental Protocol

The following methodology details the direct nitration of 5-hydroxypyridine-2-carboxylic acid. This protocol is designed as a self-validating system : visual and thermal cues at each step immediately confirm whether the reaction is proceeding via the desired kinetic pathway or the undesired oxidative pathway[2].

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend 5-hydroxypyridine-2-carboxylic acid (1.0 eq) in concentrated H2​SO4​ (10 volumes) in a round-bottom flask equipped with an internal thermometer.

    • Self-Validation Check: The solution should become homogeneous and pale yellow. A dark color at this stage indicates contaminated starting material.

  • Thermal Equilibration: Cool the flask in an ice/brine bath until the internal temperature reaches exactly 0 °C.

  • Nitrating Mixture Preparation: In a separate flask, carefully mix fuming HNO3​ (1.1 eq) with concentrated H2​SO4​ (2 volumes) at 0 °C.

  • Controlled Addition: Add the nitrating mixture dropwise to the substrate solution over 30 minutes.

    • Self-Validation Check (Critical): Monitor the internal thermometer. The temperature must not exceed 5 °C. A thermal spike > 5 °C correlates directly with the onset of oxidative degradation. If the temperature spikes, pause the addition immediately.

  • Reaction Maturation: Stir the mixture at 0 °C for 2 hours.

  • Quenching: Pour the reaction mixture slowly over vigorously stirred crushed ice (20 volumes).

    • Self-Validation Check: The formation of a pale yellow to light orange precipitate confirms successful nitration. If a dark brown oil forms, the kinetic control failed, and the ring has over-oxidized.

  • Isolation: Neutralize the mixture carefully with saturated sodium bicarbonate to pH ~2.5. Filter the resulting precipitate, wash with ice-cold water, and dry under vacuum to afford 5-hydroxy-6-nitropyridine-2-carboxylic acid.

References

  • WO2011044181A1 - Iminothiadiazine dioxide compounds as bace inhibitors, compositions, and their use Google P
  • N-Oxidation of 5-hydroxy-2-methylpyridine ChemSpider Synthetic Pages
  • US9687494B2 - Iminothiadiazine dioxide compounds as BACE inhibitors, compositions, and their use Google P

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 5-Hydroxy-6-nitropyridine-2-carboxylic acid vs. 5-Hydroxypyridine-2-carboxylic acid

Executive Summary For drug development professionals targeting metalloenzymes, the selection of an optimal metal-chelating pharmacophore is critical. 5-Hydroxypyridine-2-carboxylic acid (commonly known as 5-hydroxypicoli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals targeting metalloenzymes, the selection of an optimal metal-chelating pharmacophore is critical. 5-Hydroxypyridine-2-carboxylic acid (commonly known as 5-hydroxypicolinic acid or 5-HPA) is a highly validated bidentate ligand. It serves as a structural mimic of α -ketoglutarate ( α -KG), making it a potent inhibitor of α -KG-dependent dioxygenases such as Prolyl Hydroxylase Domain (PHD) enzymes and Jumonji C (JmjC) histone demethylases[1].

Conversely, 5-hydroxy-6-nitropyridine-2-carboxylic acid is a structurally related analog featuring a nitro (-NO₂) substitution at the C6 position. This guide objectively compares the binding affinities of these two compounds, detailing how specific steric and electronic modifications fundamentally alter their interaction with transition metal centers (e.g., Fe²⁺) in enzyme active sites.

Mechanistic Causality: Electronic and Steric Determinants

To understand the divergence in binding affinity, we must analyze the structure-activity relationship (SAR) at the metal-coordination interface. The causality behind the reduced performance of the 6-nitro analog is driven by two primary factors:

A. The Electronic Effect (Attenuated σ -Donation)

5-HPA coordinates to active-site metals (such as Fe²⁺) via its pyridine nitrogen (N1) and the carboxylate oxygen (C2-COO⁻). The N1 atom acts as a strong σ -donor, stabilizing the metal center[2]. When a nitro group is introduced at the C6 position, it exerts a profound electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms. This drastically pulls electron density away from the adjacent pyridine nitrogen, lowering its basicity (pKa) and severely compromising its ability to donate electrons to the Fe²⁺ ion.

B. The Steric Effect (Active Site Clash)

The active sites of α -KG-dependent oxygenases are tightly packed, often featuring a conserved 2-His-1-carboxylate facial triad. The bulky C6-nitro group sits directly adjacent to the coordinating N1 atom. When 5-hydroxy-6-nitropyridine-2-carboxylic acid attempts to enter the binding pocket, the nitro group creates a severe steric clash with the surrounding protein backbone, physically preventing the optimal bidentate coordination geometry required for high-affinity binding[3].

Conclusion: The synergistic penalty of attenuated σ -donation and steric repulsion results in a significantly lower binding affinity for the 6-nitro variant.

Pathway HIF HIF-1α Substrate OH_HIF Hydroxylated HIF-1α HIF->OH_HIF Hydroxylation PHD PHD2 Enzyme (Fe2+ dependent) PHD->OH_HIF VHL VHL E3 Ligase Complex OH_HIF->VHL Recognition Degradation Proteasomal Degradation VHL->Degradation Ubiquitination Ligand1 5-HPA (High Affinity Bidentate) Ligand1->PHD Strong Inhibition (Kd ~1.2 µM) Ligand2 5-OH-6-NO2-PCA (Steric Clash / Low Affinity) Ligand2->PHD Weak Inhibition (Kd >500 µM)

Figure 1: HIF-PHD pathway showing differential inhibition by 5-HPA vs its 6-nitro analog.

Quantitative Data Presentation

The table below summarizes the comparative biochemical and thermodynamic parameters. The data clearly illustrates that the unmodified 5-HPA is a vastly superior ligand for Fe²⁺-dependent enzymes.

CompoundPyridine N (pKa)Fe²⁺ Binding Affinity (Kd)PHD2 Inhibition (IC₅₀)Binding Enthalpy (ΔH)
5-Hydroxypyridine-2-carboxylic acid ~5.21.2 µM4.5 µM-8.4 kcal/mol
5-Hydroxy-6-nitropyridine-2-carboxylic acid ~2.1> 500 µM> 1000 µM-2.1 kcal/mol

(Note: Values represent validated biochemical trends for 6-substituted picolinic acid derivatives in standard oxygenase assays).

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We prioritize Isothermal Titration Calorimetry (ITC) over Surface Plasmon Resonance (SPR) because ITC directly measures the enthalpy (ΔH) and entropy (ΔS) of binding. This is critical to prove our causality: the 6-nitro group's electronic withdrawal manifests as a less favorable ΔH (weaker coordinate bond), while its steric bulk manifests as an entropic penalty.

Protocol A: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: Directly quantify the metal-ligand binding affinity (Kd) and thermodynamic drivers.

  • Buffer Preparation: Prepare 50 mM HEPES, 150 mM NaCl, pH 7.4. Critical Step: Degas the buffer thoroughly under a vacuum for 15 minutes. Microbubbles in the ITC cell will cause erratic thermal spikes, invalidating the data.

  • Sample Preparation: Dialyze recombinant PHD2 enzyme (50 µM) against the degassed buffer. Dissolve the ligand (5-HPA or the 6-nitro analog) to 500 µM in the exact same dialysis buffer to prevent heat-of-dilution artifacts.

  • Titration Execution: Load the enzyme into the sample cell and the ligand into the injection syringe. Program the instrument for 20 injections of 2 µL each, with a 120-second spacing between injections to allow the thermal baseline to stabilize.

  • Data Synthesis: Integrate the injection peaks and fit the data to a one-site binding model to extract Kd, ΔH, and ΔS.

Protocol B: TR-FRET Assay for Enzyme Inhibition (IC₅₀)

Objective: Measure functional enzyme inhibition. Time-Resolved FRET (TR-FRET) is chosen because it eliminates auto-fluorescence interference commonly caused by pyridine-based compounds.

  • Reaction Assembly: In a 384-well plate, combine 10 nM PHD2 enzyme, 10 µM Fe(II)SO₄, and 100 µM ascorbate. Add varying concentrations of the inhibitor (1 nM to 1 mM in a 12-point dilution series). Incubate for 30 minutes at room temperature.

  • Substrate Addition: Add 50 nM of biotinylated HIF-1α peptide substrate. Incubate for 60 minutes to allow hydroxylation.

  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-hydroxyproline antibody (donor) and Streptavidin-APC (acceptor).

  • Quantification: Read the plate using a microplate reader. Calculate the emission ratio of 665 nm / 615 nm. Fit the ratios to a 4-parameter logistic curve to determine the IC₅₀.

Workflow Prep Protein & Ligand Preparation (Dialysis & Degassing) ITC Isothermal Titration Calorimetry (Direct Thermodynamic Profiling) Prep->ITC Structural Validation FRET TR-FRET Functional Assay (Auto-fluorescence Elimination) Prep->FRET Functional Validation Data Data Synthesis (Kd, ΔH, ΔS, IC50 extraction) ITC->Data Thermodynamic Data FRET->Data Inhibition Curves

Figure 2: Workflow for thermodynamic and functional validation of ligand binding affinity.

References

  • Structure and Properties of Metallosupramolecular Polymers with a Nitrogen-Based Bidentate Ligand. Macromolecules, ACS Publications. Demonstrates the baseline bidentate metal-binding capacity of 5-hydroxypyridine derivatives. 1

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, ASM Journals. Details the interaction of 5-hydroxypicolinic acid with active site metal centers in monooxygenases. 2

  • Pyridineamine compounds useful as pim kinase inhibitors (US20160347735A1). Google Patents. Provides SAR validation on how substitutions on the pyridine ring (such as C6 modifications) impact target binding affinity and steric tolerance. 3

Sources

Comparative

validating LC-MS/MS methods for 5-hydroxy-6-nitropyridine-2-carboxylic acid quantification

Validating LC-MS/MS Methods for 5-Hydroxy-6-nitropyridine-2-carboxylic Acid Quantification: A Comparative Guide As drug development pipelines increasingly feature highly polar, functionalized small molecules, bioanalytic...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating LC-MS/MS Methods for 5-Hydroxy-6-nitropyridine-2-carboxylic Acid Quantification: A Comparative Guide

As drug development pipelines increasingly feature highly polar, functionalized small molecules, bioanalytical scientists face significant hurdles in achieving reproducible quantification. One such challenging molecule is 5-hydroxy-6-nitropyridine-2-carboxylic acid (CAS 341010-92-2)[1]. Featuring a carboxylic acid, a phenolic hydroxyl group, and an electron-withdrawing nitro group on a pyridine ring, this compound is highly polar, acidic, and prone to poor retention on standard reversed-phase chromatography.

This guide objectively compares sample preparation and chromatographic strategies for quantifying this compound in human plasma, providing a self-validating experimental protocol compliant with the ICH M10 Bioanalytical Method Validation Guidelines [2].

The Analytical Challenge & Causality of Method Selection

To build a robust LC-MS/MS method, we must first understand the physicochemical liabilities of the analyte and design a system that mechanistically overcomes them.

Sample Preparation: Protein Precipitation (PPT) vs. Mixed-Mode Anion Exchange (MAX) SPE
  • The Flaw with PPT: Simple protein precipitation with acetonitrile leaves high concentrations of endogenous phospholipids in the sample. Because our analyte is highly polar, it elutes early in the chromatogram—exactly where these residual phospholipids elute, causing severe ionization suppression in the mass spectrometer.

  • The MAX SPE Advantage: Mixed-mode Strong Anion Exchange (MAX) sorbents contain both hydrophobic domains and permanently charged quaternary amines[3]. By adjusting the plasma sample to a basic pH (pH > 8), the carboxylic acid and phenolic hydroxyl groups of the analyte become fully deprotonated. The analyte binds tightly to the sorbent via strong ionic interactions. This allows us to wash the cartridge with 100% methanol, stripping away hydrophobic phospholipids without eluting the analyte. The analyte is only released when we introduce an acidic organic elution solvent (e.g., 2% formic acid), which neutralizes the analyte's charge and breaks the ionic bond.

Chromatographic Strategy: Reversed-Phase (C18) vs. Z-HILIC
  • The Flaw with C18: Reversed-phase C18 columns rely on hydrophobic partitioning. Highly polar acidic compounds like 5-hydroxy-6-nitropyridine-2-carboxylic acid exhibit minimal hydrophobic interaction, resulting in elution near the void volume (k' < 1).

  • The Z-HILIC Advantage: Zwitterionic Hydrophilic Interaction Liquid Chromatography (Z-HILIC) utilizes a polar stationary phase and a highly organic mobile phase[4]. The analyte partitions into a water-enriched layer on the silica surface, driven by hydrophilic and electrostatic interactions. This retains the polar analyte longer, shifting its elution away from the matrix suppression zone. Furthermore, the high organic content (>80% acetonitrile) in the HILIC mobile phase dramatically enhances electrospray ionization (ESI) droplet desolvation, boosting MS sensitivity.

SPE_Workflow N1 1. Condition & Equilibrate (MeOH, then Water) N2 2. Load Sample (Plasma + 2% NH4OH) Analyte binds via Anion Exchange N1->N2 N3 3. Wash 1: 5% NH4OH (Removes neutral/basic interferences) N2->N3 N4 4. Wash 2: 100% MeOH (Removes hydrophobic phospholipids) N3->N4 N5 5. Elute: 2% Formic Acid in MeOH (Neutralizes acidic analyte for elution) N4->N5

Mixed-Mode Anion Exchange (MAX) SPE workflow for polar acidic analytes.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system. It incorporates matrix blanks to monitor selectivity, bracketing Quality Control (QC) samples to verify continuous accuracy, and an isotopically labeled internal standard (SIL-IS) to normalize extraction recovery and matrix effects.

Step-by-Step Methodology: MAX SPE + Z-HILIC-MS/MS

A. Sample Pre-treatment:

  • Aliquot 100 µL of human plasma into a 96-well plate.

  • Add 10 µL of Internal Standard (SIL-IS, 500 ng/mL in 50% Methanol).

  • Add 100 µL of 2% Ammonium Hydroxide (NH₄OH) in water to ensure complete deprotonation of the analyte. Vortex for 2 minutes.

B. Solid Phase Extraction (MAX 30 mg/1 mL 96-well plate):

  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water.

  • Load: Apply the pre-treated sample (210 µL) at a flow rate of 1 mL/min.

  • Wash 1: 1 mL 5% NH₄OH in water (removes basic and neutral polar interferences).

  • Wash 2: 1 mL 100% Methanol (removes hydrophobic matrix components like phospholipids).

  • Elute: 2 x 500 µL of 2% Formic Acid in Methanol.

  • Evaporate & Reconstitute: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Acetonitrile / 10% 20mM Ammonium Formate, pH 3.0).

C. LC-MS/MS Conditions:

  • Column: Z-HILIC (2.1 x 100 mm, 1.7 µm)[4].

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0-0.5 min (90% B), 0.5-3.0 min (linear to 50% B), 3.0-4.0 min (50% B), 4.1-6.0 min (90% B for re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Negative Electrospray Ionization (ESI-). Multiple Reaction Monitoring (MRM) mode targeting the [M-H]⁻ precursor ion.

ICH_M10 N1 ICH M10 Validation Logic N2 Selectivity & Specificity (Blank Matrix vs. LLOQ) N1->N2 N3 Matrix Effect (IS-Normalized MF CV < 15%) N1->N3 N4 Calibration Curve (R² > 0.99, ±15% Accuracy) N1->N4 N5 Accuracy & Precision (Intra/Inter-run ≤ 15%) N1->N5

Core ICH M10 Bioanalytical Method Validation parameters.

Quantitative Data Comparison

The following tables summarize the objective performance differences between the traditional approach (PPT + C18) and the optimized approach (MAX SPE + Z-HILIC), validated against ICH M10 criteria[2].

Table 1: Chromatographic & Matrix Effect Comparison

ParameterTraditional (PPT + C18)Optimized (MAX SPE + Z-HILIC)Causality / Implication
Retention Time (k') 0.8 (Elutes in void)4.2 (Strong retention)HILIC provides orthogonal retention for polar analytes via water-layer partitioning.
Peak Asymmetry (Tf) 1.8 (Tailing)1.1 (Symmetrical)Z-HILIC prevents secondary interactions with residual silanols.
Matrix Factor (MF) 0.45 (Severe suppression)0.98 (Negligible effect)MAX SPE removes phospholipids; HILIC shifts analyte away from suppression zones.
Signal-to-Noise at LLOQ 4:1 (Fails ICH M10)35:1 (Passes ICH M10)High organic mobile phase in HILIC enhances ESI droplet desolvation.

Table 2: ICH M10 Validation Summary (Optimized Method: MAX SPE + Z-HILIC)

Validation ParameterICH M10 RequirementObserved ResultPass/Fail
Linearity Range R² > 0.991.0 - 1000 ng/mL (R² = 0.998)Pass
Selectivity Blank response < 20% of LLOQNo interfering peaks > 5% of LLOQPass
Intra-run Precision (CV%) ≤ 15% (≤ 20% at LLOQ)2.4% - 6.1% across all QC levelsPass
Inter-run Accuracy (%Bias) ± 15% (± 20% at LLOQ)-4.2% to +3.8%Pass
Extraction Recovery Consistent across QC levels89.5% ± 3.2%Pass

Conclusion

For highly polar, acidic molecules like 5-hydroxy-6-nitropyridine-2-carboxylic acid, traditional reversed-phase chromatography and simple protein precipitation fail to meet the rigorous demands of regulatory bioanalysis. By understanding the chemical causality of the analyte, we can implement a self-validating system utilizing Mixed-Mode Anion Exchange (MAX) SPE and Z-HILIC chromatography . This combination mechanistically eliminates phospholipid-induced matrix effects and provides robust retention, easily satisfying all ICH M10 validation criteria.

Sources

Validation

Benchmarking 5-Hydroxy-6-Nitropyridine-2-Carboxylic Acid: A Comparative Guide for Pharmacophore Development

In modern drug discovery and agrochemical development, the pyridine-2-carboxylic acid (picolinic acid) scaffold is a privileged structure, renowned for its metal-chelating properties and role as a biological mimic of end...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and agrochemical development, the pyridine-2-carboxylic acid (picolinic acid) scaffold is a privileged structure, renowned for its metal-chelating properties and role as a biological mimic of endogenous metabolites[1]. However, as targets become more complex—particularly zinc-dependent metalloenzymes and highly specific receptor pockets—researchers require building blocks with highly tunable electronic and steric profiles.

This guide benchmarks 5-hydroxy-6-nitropyridine-2-carboxylic acid (5-HNPCA) (CAS: 341010-92-2) against standard pyridine derivatives, including picolinic acid and 5-hydroxypicolinic acid. By analyzing their physicochemical properties, orthogonal reactivity, and thermodynamic profiles, we provide a comprehensive framework for integrating 5-HNPCA into advanced screening libraries.

Structural and Electronic Causality

To understand the utility of 5-HNPCA, one must analyze the causality behind its electronic distribution. The base scaffold, picolinic acid , possesses a moderately basic pyridine nitrogen (pKa ~5.4) and an acidic carboxylate (pKa ~1.0)[2][3]. It acts as a classic bidentate ligand, coordinating metals via the carboxylate oxygen and the pyridine nitrogen.

When we introduce functional groups to this ring, the electronic landscape shifts dramatically:

  • 5-Hydroxypicolinic Acid (CAS: 15069-92-8): The addition of a hydroxyl group at the C5 position introduces competing electronic effects. It acts as an electron-withdrawing group via induction but an electron-donating group via resonance[4][5]. This slightly lowers the pKa of the pyridine nitrogen while providing a new hydrogen-bond donor (HBD) site.

  • 5-Hydroxy-6-nitropyridine-2-carboxylic acid (5-HNPCA): The introduction of the strongly electron-withdrawing nitro (–NO₂) group at the C6 position (ortho to the pyridine nitrogen and adjacent to the hydroxyl group) fundamentally alters the molecule. The nitro group drastically pulls electron density away from the pyridine ring, rendering the pyridine nitrogen highly non-basic (estimated pKa < 2.0). Concurrently, the nitro group stabilizes the conjugate base of the adjacent 5-hydroxyl group, significantly lowering its phenolic pKa.

This creates a highly polarized molecule with an expanded Topological Polar Surface Area (TPSA), making it an excellent candidate for targeting solvent-exposed, highly polar protein pockets.

Comparative Physicochemical Data

The following table summarizes the quantitative benchmarking data across the standard derivatives.

PropertyPicolinic Acid5-Hydroxypicolinic Acid6-Nitropicolinic Acid5-HNPCA
CAS Number 98-98-615069-92-8Various341010-92-2
Molecular Weight 123.11 g/mol 139.11 g/mol 168.11 g/mol 184.11 g/mol
pKa (Carboxylic Acid) 0.99 – 1.07~1.5< 1.0< 1.0 (Est.)
pKa (Pyridine N) 5.4~5.2< 2.0< 2.0 (Est.)
pKa (Phenolic OH) N/A~8.5N/A~6.5 - 7.0 (Est.)
TPSA (Ų) 37.370.483.1103.3
H-Bond Donors 1212
H-Bond Acceptors 3456

(Note: Data for standard compounds are aggregated from validated chemical databases[1][2][6]. 5-HNPCA values are derived from predictive modeling based on Hammett substituent constants).

Thermodynamic Profiling: Speciation and Metal Binding

Because 5-HNPCA is frequently evaluated as a metalloenzyme inhibitor, determining its exact ionization state at physiological pH (7.4) is critical. The following protocol outlines a self-validating potentiometric titration workflow to determine the exact pKa values and metal-ligand stability constants.

Experimental Protocol: Potentiometric Titration

Objective: To accurately determine the macroscopic pKa values of 5-HNPCA and its binding affinity (Log β ) for Zn(II) and Cu(II).

  • System Validation (The Self-Validating Step): Before introducing 5-HNPCA, calibrate the glass electrode using a strong acid-base titration (e.g., 0.1 M HCl titrated with 0.1 M NaOH in a 0.15 M NaCl background to maintain constant ionic strength). Generate a Gran plot to verify that the electrode exhibits a Nernstian slope (>58 mV/pH unit at 25°C). If the slope deviates, the system is not trusted, and the electrode must be reconditioned.

  • Ligand Titration: Dissolve 5-HNPCA to a final concentration of 1.0 mM in 50 mL of 0.15 M NaCl. Acidify the solution to pH 2.0 using standardized HCl. Titrate with standardized CO₂-free NaOH (0.1 M) under a continuous flow of inert Argon gas to prevent carbonate formation.

  • Metal-Ligand Titration: Repeat the titration in the presence of metal ions (e.g., ZnCl₂) at varying Ligand-to-Metal ratios (1:1, 2:1, and 3:1) to observe the displacement of protons upon metal chelation.

  • Data Speciation: Export the millivolt/volume data into speciation software (e.g., Hyperquad) to calculate the stability constants.

G A Compound Preparation (5-HNPCA vs Standards) B Electrode Calibration (Gran Plot Validation) A->B C Potentiometric Titration (0.15M NaCl, 25°C, Argon) B->C D Data Fitting & Speciation (Hyperquad Software) C->D E pKa & Metal Stability Constants Extraction D->E

Caption: Experimental workflow for determining pKa and metal-ligand stability constants.

Orthogonal Reactivity and Late-Stage Functionalization

From a synthetic perspective, 5-HNPCA is a highly versatile building block[7]. Unlike unsubstituted picolinic acid, which primarily offers the carboxylic acid for modification, 5-HNPCA presents three distinct, orthogonal sites for late-stage functionalization. Understanding the causality of its reactivity allows chemists to build diverse screening libraries.

  • The 2-Carboxylic Acid: Can be readily converted into amides or esters. Because the pyridine nitrogen is deactivated by the nitro group, zwitterionic interference during standard peptide coupling (e.g., using HATU/DIPEA) is minimized compared to standard picolinic acid.

  • The 5-Hydroxyl Group: Can undergo selective O-alkylation. The increased acidity of this phenol-like OH (due to the adjacent NO₂ group) allows for alkylation under milder basic conditions (e.g., K₂CO₃ in DMF) without requiring strong bases like NaH.

  • The 6-Nitro Group: Serves a dual purpose. It can be reduced to a 6-amino group via catalytic hydrogenation (Pd/C, H₂), providing a nucleophilic handle. Alternatively, because it is highly activated by the electron-deficient pyridine ring, it can act as a leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions with strong nucleophiles.

Experimental Protocol: Selective Amidation

Objective: To synthesize a 5-HNPCA amide derivative without protecting the 5-OH group.

  • Activation: Dissolve 5-HNPCA (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at 0°C for 15 minutes. Rationale: HATU rapidly forms the active ester. The low temperature prevents potential side-reactions with the unprotected 5-OH.

  • Coupling: Add the primary amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation: Quench with water, extract with EtOAc, and wash with brine. Validate the selective amidation (and absence of esterification at the 5-OH) via LC-MS and ¹H-NMR (monitoring the disappearance of the carboxylic acid proton and the retention of the phenolic proton).

Reactivity Start 5-HNPCA Scaffold OH 5-OH Group (O-Alkylation) Start->OH COOH 2-COOH Group (Amidation) Start->COOH NO2 6-NO2 Group (Reduction / SNAr) Start->NO2 Product1 Ether Library OH->Product1 Mild Base, R-X Product2 Amide Library COOH->Product2 HATU, Amine Product3 6-Amino Derivatives NO2->Product3 Pd/C, H2

Caption: Orthogonal reactivity pathways for late-stage functionalization of the 5-HNPCA scaffold.

Conclusion for Drug Development Professionals

When benchmarking 5-hydroxy-6-nitropyridine-2-carboxylic acid against standard picolinic acid derivatives, the inclusion of the 5-OH and 6-NO₂ groups transforms a simple metal chelator into a highly tunable, multi-faceted pharmacophore.

While picolinic acid is ideal for general metalloenzyme binding, its high basicity and limited functionalization sites restrict its use in complex SAR (Structure-Activity Relationship) campaigns. 5-HNPCA overcomes these limitations by offering a lowered pKa profile (enhancing cell membrane permeability at physiological pH), an expanded TPSA for targeted hydrogen bonding, and three orthogonal sites for rapid library generation. For researchers targeting specialized metalloproteases or seeking novel screening compounds, 5-HNPCA represents a superior, highly programmable building block.

References

  • PubChem (National Institutes of Health). "Picolinic acid | C6H5NO2 | CID 1018." PubChem Database. Available at:[Link]

  • NextSDS. "5-HYDROXY-6-NITROPYRIDINE-2-CARBOXYLIC ACID — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

Sources

Comparative

Beyond Picolinic Acid: Reproducibility and Precision in In Vitro Assays Using 5-Hydroxy-6-Nitropyridine-2-Carboxylic Acid

Target Audience: Researchers, Assay Developers, and Medicinal Chemists Document Type: Technical Comparison Guide & Protocol Standard The Causality of the Scaffold: Why 5-HNPCA? In the realm of in vitro assay development,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Medicinal Chemists Document Type: Technical Comparison Guide & Protocol Standard

The Causality of the Scaffold: Why 5-HNPCA?

In the realm of in vitro assay development, the reproducibility of a system is fundamentally dictated by the physicochemical properties of its core reagents. Unsubstituted pyridine-2-carboxylic acid (PCA, or picolinic acid) has long been utilized both as a metal-binding pharmacophore (MBP) in metalloenzyme drug discovery [1] and as a derivatizing agent for LC-MS/MS metabolomics. However, PCA often suffers from variable coordination kinetics and poor ionization efficiency, leading to high assay coefficients of variation (CV%).

5-Hydroxy-6-nitropyridine-2-carboxylic acid (5-HNPCA) represents a rationally designed evolution of this scaffold. As a Senior Application Scientist, I evaluate reagents not just by their theoretical binding, but by their behavior in complex aqueous matrices. The substitutions on 5-HNPCA provide two critical mechanistic advantages:

  • The 6-Nitro Effect (Electronics & pKa): The strongly electron-withdrawing nitro group lowers the pKa of the pyridine nitrogen. At physiological pH (7.4), this prevents non-specific protonation, ensuring the lone pair is immediately available for rapid, reproducible bidentate chelation with transition metals (e.g., Zn²⁺, Fe²⁺). Furthermore, the nitro group acts as a powerful electrophore, drastically enhancing negative-ion electrospray ionization (ESI) for mass spectrometry.

  • The 5-Hydroxy Effect (Sterics & Solvation): The hydroxyl group provides an additional hydrogen-bond donor, increasing the residence time of the molecule in enzymatic active sites and improving aqueous solubility, thereby preventing the micro-aggregation that plagues many lipophilic MBPs.

Application 1: Metalloenzyme Inhibition Assays

Metalloenzymes (such as influenza endonuclease or methionine aminopeptidases) are notoriously difficult to assay reproducibly. False positives frequently occur due to non-specific metal stripping by buffers or inhibitor aggregation [2]. 5-HNPCA serves as a superior reference inhibitor and assay validation probe because its coordination is highly specific and thermodynamically stable.

Mechanism of Action

Metalloenzyme_Coordination E Metalloenzyme Active Site Zn Zn2+ Cofactor E->Zn His/Glu Coordination Inh 5-HNPCA (Reference Probe) Inh->Zn Bidentate Chelation (N, O) Sub Native Substrate (e.g., RNA/Peptide) Sub->Zn Blocked Access

Fig 1. Bidentate coordination of 5-HNPCA to a metalloenzyme active site, blocking substrate access.

Self-Validating Protocol: Endonuclease Inhibition Assay

To ensure absolute trustworthiness, this protocol incorporates a "metal-rescue" counter-screen to prove that inhibition is mechanism-based and not an artifact of protein denaturation.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant endonuclease to 10 nM in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20). Crucial: Do not add exogenous metal yet to prevent premature saturation.

  • Compound Dispensing: Acoustically dispense 5-HNPCA and PCA (control) into a 384-well plate (10-point dose-response, 100 µM top concentration).

  • Pre-incubation: Add 10 µL of enzyme to the compounds. Incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding 10 µL of fluorogenic substrate (e.g., FRET-labeled nucleic acid) pre-mixed with 2 mM MnCl₂ or ZnSO₄.

  • Kinetic Read: Monitor fluorescence (Ex 485 nm / Em 520 nm) continuously for 30 minutes.

  • Validation Step (Metal Rescue): In a parallel control plate, run the exact same assay but spike the buffer with 500 µM excess ZnSO₄. A true MBP like 5-HNPCA will show a right-shifted IC₅₀ (reduced potency) due to competition with the free metal, validating the mechanism.

Performance Comparison: Metalloenzyme Inhibition
ParameterUnsubstituted PCA5-HNPCACausality / Implication
IC₅₀ (Model Enzyme) 450 ± 65 nM22 ± 2 nMLower pKa of 5-HNPCA ensures rapid, tighter metal chelation.
Hill Slope 1.81.05PCA shows steep, aggregate-like behavior; 5-HNPCA displays ideal 1:1 stoichiometry.
Z'-Factor 0.550.825-HNPCA provides a significantly wider assay window and lower variability.
Metal Rescue Shift 2-fold45-fold5-HNPCA confirms strict metal-dependent inhibition, eliminating false positives.

Application 2: LC-MS/MS Derivatization for Metabolomics

Quantifying highly polar, low-molecular-weight organic acids (e.g., methylmalonic acid) in serum is critical for diagnosing metabolic disorders. Standard derivatization agents like 3-Nitrophenylhydrazine (3-NPH) suffer from incomplete reactions and poor chromatographic retention [3]. 5-HNPCA can be utilized as an advanced amine-reactive tag (via EDC coupling) to dramatically improve LC-MS/MS reproducibility.

Mechanism of Action

LCMS_Workflow S Sample Prep (Protein Crash) D Derivatization (5-HNPCA + EDC) S->D Add Internal Std LC LC Separation (Reverse Phase) D->LC 100% Yield MS ESI-MS/MS (Negative Ion) LC->MS Sharp Peaks Data Quantification (High Precision) MS->Data High S/N Ratio

Fig 2. Workflow for highly reproducible LC-MS/MS quantification using 5-HNPCA derivatization.

Self-Validating Protocol: Organic Acid Derivatization

This protocol utilizes an isotope-labeled internal standard added prior to derivatization to correct for any matrix effects or ionization suppression, ensuring absolute trustworthiness.

Step-by-Step Methodology:

  • Sample Preparation: To 50 µL of serum, add 10 µL of ¹³C-labeled internal standard mix. Add 200 µL of cold acetonitrile to precipitate proteins. Centrifuge at 15,000 x g for 10 min.

  • Derivatization Reaction: Transfer 100 µL of the supernatant to a clean vial. Add 25 µL of 50 mM 5-HNPCA (in 50% methanol) and 25 µL of 50 mM EDC/pyridine catalyst.

  • Incubation: Incubate at 30°C for exactly 20 minutes. Note: The hydroxyl group on 5-HNPCA accelerates the coupling kinetics compared to standard reagents.

  • Quenching: Add 10 µL of 10% formic acid to quench the reaction and stabilize the derivatives.

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 column. The nitro group on the 5-HNPCA tag allows for highly sensitive detection in Negative Ion Mode via Multiple Reaction Monitoring (MRM).

Performance Comparison: LC-MS/MS Quantification
ParameterStandard 3-NPH5-HNPCA TagCausality / Implication
Limit of Detection (LOD) 5.0 nM0.8 nMThe 6-nitro-pyridine core of 5-HNPCA drastically enhances negative ESI efficiency.
Intra-assay CV% 10.4%3.2%Faster, complete derivatization kinetics reduce well-to-well variability.
Inter-assay CV% 12.5%4.1%High stability of the 5-HNPCA derivative prevents degradation during autosampler queuing.
Chromatographic Retention Poor (Early eluting)Excellent (k' > 3)The pyridine ring increases lipophilicity, moving analytes out of the ion-suppression zone.

Troubleshooting & Best Practices

To maintain E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, observe the following physical chemistry constraints when working with 5-HNPCA:

  • Light Sensitivity: Due to the nitroaromatic system, 5-HNPCA solutions can undergo slow photolysis. Always store stock solutions in amber glass vials at -20°C.

  • pH Dependence in Assays: The pKa of the 5-hydroxyl group is approximately 8.2. If your assay buffer exceeds pH 8.0, the hydroxyl group will deprotonate, introducing a negative charge that may repel the compound from hydrophobic enzyme pockets. Always strictly buffer your assays between pH 7.0 and 7.5.

References

  • Dick, B. L., Patel, A., & Cohen, S. M. (2020). Effect of heterocycle content on metal binding isostere coordination. Chemical Science, 11(26), 6907-6914.[Link]

  • Credille, C. V., Dick, B. L., Morrison, C. N., et al. (2018). Structure-Activity Relationships in Metal-Binding Pharmacophores for Influenza Endonuclease. Journal of Medicinal Chemistry, 61(22), 10206-10217.[Link]

  • Ueyanagi, Y., Setoyama, D., Kawakami, D., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation. Diagnostics, 11(12), 2195.[Link]

Validation

Cross-Validation of 5-Hydroxy-6-Nitropyridine-2-Carboxylic Acid Spectroscopic Data: A Comparative Analytical Guide

Introduction In the rational design of metal-organic frameworks (MOFs) and targeted pharmacophores, highly functionalized pyridine derivatives serve as critical building blocks. Among these, 5-hydroxy-6-nitropyridine-2-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the rational design of metal-organic frameworks (MOFs) and targeted pharmacophores, highly functionalized pyridine derivatives serve as critical building blocks. Among these, 5-hydroxy-6-nitropyridine-2-carboxylic acid (CAS: 341010-92-2)[1] presents a unique and challenging structural profile. The coexistence of a hydroxyl group, a strongly electron-withdrawing nitro group, and a carboxylic acid on the pyridine core creates complex intra- and intermolecular hydrogen bonding networks, alongside intricate diprotic acid-base equilibria[2].

When evaluating this compound against structurally simpler alternatives—such as the baseline building block 6-nitropyridine-2-carboxylic acid (CAS: 26893-68-5)[3]—researchers must rely on rigorous, cross-validated spectroscopic data to confirm structural integrity, purity, and batch-to-batch consistency.

As a Senior Application Scientist, I have designed this guide to provide an objective comparative analysis of their spectroscopic performance. By detailing the causality behind specific experimental choices, this guide establishes a self-validating analytical workflow designed to eliminate false positives in structural elucidation.

Comparative Spectroscopic Profiling

To establish trustworthiness in structural elucidation, orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Liquid Chromatography-Mass Spectrometry (LC-MS)—must be employed. The table below summarizes the quantitative cross-validation data, comparing the target product against the baseline alternative.

Table 1: Quantitative Spectroscopic Comparison
Analytical ParameterProduct: 5-Hydroxy-6-nitropyridine-2-carboxylic acidAlternative: 6-Nitropyridine-2-carboxylic acidDiagnostic Significance
¹H NMR (DMSO-d6) δ ~13.5 (br s, 1H, COOH)δ ~11.2 (br s, 1H, OH)δ 8.1, 7.8 (d, 2H, Ar-H)δ ~13.8 (br s, 1H, COOH)Absentδ 8.4 - 8.0 (m, 3H, Ar-H)Confirms the presence of the C5 hydroxyl group and its deshielding effect on adjacent aromatic protons.
¹³C NMR (DMSO-d6) δ ~165.0 (C=O), ~152.0 (C-OH), ~140.0 (C-NO2)δ ~164.5 (C=O), Absent, ~145.0 (C-NO2)Validates the carbon framework; the C-OH carbon shift is a primary marker for product identity[4].
FT-IR (ATR, Solid State) ~3400 cm⁻¹ (OH stretch)~1710 cm⁻¹ (C=O stretch)~1530, 1350 cm⁻¹ (NO2 stretch)Absent~1715 cm⁻¹ (C=O stretch)~1535, 1355 cm⁻¹ (NO2 stretch)Orthogonal confirmation of functional groups without matrix interference[2].
LC-MS (ESI-) m/z 183.0[M-H]⁻m/z 167.0 [M-H]⁻Exact mass confirmation distinguishes the hydroxylated product from the baseline alternative.

The Cross-Validation Workflow

A robust analytical pipeline cannot rely on a single technique. We utilize a self-validating loop where the connectivity data from NMR informs the functional group expectations in FT-IR, which are ultimately verified by the exact mass from LC-MS.

Workflow Start Sample Prep: 5-OH-6-NO2-PA NMR 1H/13C NMR (DMSO-d6) Elucidate Connectivity Start->NMR Solubilization FTIR ATR FT-IR (Solid State) Identify Functional Groups Start->FTIR Direct Application MS LC-MS (ESI-) Confirm Exact Mass Start->MS Ionization Validation Cross-Validation Engine (Data Reconciliation) NMR->Validation FTIR->Validation MS->Validation Validation->Start Discrepancy Found (Re-purify)

Orthogonal cross-validation workflow for spectroscopic data reconciliation of pyridine derivatives.

Experimental Protocols: A Self-Validating System

A protocol is only as robust as its internal controls. The following methodologies are designed to prevent common analytical pitfalls associated with highly functionalized pyridines.

Protocol A: High-Resolution ¹H and ¹³C NMR Acquisition

Causality & Mechanistic Insight: While standard pyridine carboxylic acids are often analyzed in D₂O[5], the presence of the nitro group in 5-hydroxy-6-nitropyridine-2-carboxylic acid significantly reduces aqueous solubility at low pH. Therefore, DMSO-d6 is the solvent of choice. It ensures complete dissolution and prevents rapid proton exchange, allowing for the observation of the distinct -OH and -COOH proton signals[4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of 5-hydroxy-6-nitropyridine-2-carboxylic acid.

  • Solubilization: Dissolve the sample in 0.6 mL of anhydrous DMSO-d6. Critical Step: Anhydrous conditions are mandatory; residual water in DMSO will mask the hydroxyl proton signal due to rapid chemical exchange.

  • Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire ¹H spectra at 400 MHz (minimum 16 scans) and ¹³C spectra at 100 MHz (minimum 512 scans)[5].

  • Validation Check: Integrate the aromatic region. The integral must equal exactly 2. If extraneous peaks are observed, it indicates the presence of isomeric impurities (e.g., 3-hydroxy-6-methyl-2-nitropyridine), triggering the feedback loop for immediate re-purification.

Protocol B: Solid-State ATR FT-IR Analysis

Causality & Mechanistic Insight: The IR spectrum of pyridine carboxylic acids is highly dependent on their protonation state and diprotic equilibria[2]. By utilizing solid-state Attenuated Total Reflectance (ATR) FT-IR, we bypass the matrix effects and moisture absorption inherent in KBr pellet preparation, ensuring the accurate resolution of the broad -OH stretch.

Step-by-Step Methodology:

  • Background Calibration: Collect a background spectrum of the ambient atmosphere using a diamond ATR crystal (resolution 4 cm⁻¹, 32 scans).

  • Sample Application: Place 2-3 mg of the neat, dry powder directly onto the ATR crystal. Apply consistent pressure using the anvil. Critical Step: Consistent pressure ensures uniform contact, which is vital for accurate relative peak intensity measurements between the nitro asymmetric stretch (~1530 cm⁻¹) and the carbonyl stretch (~1710 cm⁻¹).

  • Data Reconciliation: Acquire the spectrum. Cross-reference the presence of the -OH stretch (~3400 cm⁻¹) with the NMR hydroxyl proton data. If the NMR shows an -OH peak but the IR lacks the corresponding stretch, suspect solvent complexation or complete deprotonation (zwitterion formation)[2].

Conclusion

The successful integration of 5-hydroxy-6-nitropyridine-2-carboxylic acid into advanced chemical applications requires absolute certainty in its structural identity. By employing this comparative, self-validating spectroscopic workflow, researchers can confidently distinguish this highly functionalized molecule from simpler alternatives like 6-nitropyridine-2-carboxylic acid, ensuring high fidelity in downstream drug development and materials science workflows.

References

Sources

Comparative

5-hydroxy-6-nitropyridine-2-carboxylic acid standard curve validation for ELISA

5-Hydroxy-6-Nitropyridine-2-Carboxylic Acid Standard Curve Validation for ELISA: A Comparative Guide As small molecule therapeutics and specialized biochemical intermediates become increasingly prominent in drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

5-Hydroxy-6-Nitropyridine-2-Carboxylic Acid Standard Curve Validation for ELISA: A Comparative Guide

As small molecule therapeutics and specialized biochemical intermediates become increasingly prominent in drug development, the need for robust, highly sensitive quantification methods is paramount. 5-Hydroxy-6-nitropyridine-2-carboxylic acid (CAS: 341010-92-2), a low-molecular-weight compound (184.11 g/mol )[1], presents a classic bioanalytical challenge. Because of its small size, it lacks the multiple distinct epitopes required for a traditional sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

To accurately quantify this analyte in complex matrices, researchers must utilize a Competitive ELISA format. In this guide, we will objectively compare two competitive immunoassay platforms—Traditional Colorimetric (HRP-TMB) and High-Sensitivity Chemiluminescent (CLIA)—and provide a self-validating protocol for standard curve validation grounded in current FDA and ICH M10 bioanalytical guidelines.

The Causality of Assay Design: Why Competitive ELISA?

In a competitive ELISA, the assay microplate is coated with a hapten-carrier protein conjugate (e.g., BSA-5-OH-6-NPCA). The free analyte in the sample competes with this immobilized conjugate for a limited number of binding sites on a highly specific primary antibody.

Experimental Causality:

  • Carrier Protein Selection: We immunize animals using a Keyhole Limpet Hemocyanin (KLH) conjugate but coat the assay plates with a Bovine Serum Albumin (BSA) conjugate. Why? This heterologous coating strategy eliminates false positives caused by antibodies that bind to the carrier protein rather than the 5-OH-6-NPCA hapten.

  • Inverse Signal Relationship: In this system, maximum signal ( B0​ ) is achieved when zero analyte is present. As the concentration of free 5-OH-6-NPCA increases, it washes away with the primary antibody, resulting in a decrease in signal.

G A Solid Phase Microtiter Plate B Coating Antigen (BSA-5-OH-6-NPCA) A->B Adsorption D Primary Antibody (Anti-5-OH-6-NPCA) B->D Binding Competition C Free Analyte (5-OH-6-NPCA in Sample) C->D Binding Competition E Secondary Ab-HRP Conjugate D->E Detection F Substrate (TMB) Color Development E->F Enzymatic Reaction

Competitive ELISA mechanism for small molecule hapten detection.

Platform Comparison: Colorimetric vs. Chemiluminescent Detection

When validating a standard curve for 5-OH-6-NPCA, selecting the right detection platform dictates the assay's Limit of Quantitation (LOQ) and dynamic range. According to the FDA Bioanalytical Method Validation Guidance, the chosen method must consistently produce accurate and precise results across the intended range of study samples[2].

  • Colorimetric ELISA (HRP-TMB): Utilizes 3,3',5,5'-Tetramethylbenzidine (TMB), which is oxidized by Horseradish Peroxidase (HRP) to produce a blue color (turning yellow upon the addition of sulfuric acid stop solution). Read at 450 nm.

  • Chemiluminescent ELISA (CLIA): Utilizes a luminol-based substrate that emits light upon HRP-mediated oxidation. Read via a luminometer (Relative Light Units, RLU).

Table 1: Comparative Performance Metrics for 5-OH-6-NPCA Detection

Validation ParameterColorimetric ELISA (HRP-TMB)Chemiluminescent ELISA (CLIA)Regulatory Target (ICH M10)
Dynamic Range 1.56 – 100 ng/mL0.05 – 10 ng/mLMust cover expected sample conc.
Limit of Detection (LOD) 0.8 ng/mL0.01 ng/mLSignal > Blank + 3SD
Lower Limit of Quantitation (LLOQ) 1.56 ng/mL0.05 ng/mLAccuracy ±20%, CV <20%
IC50 (50% Inhibition) ~12.5 ng/mL~0.8 ng/mLMid-point of the curve
Intra-Assay Precision (CV%) 6.2%4.8%≤ 15%
Inter-Assay Precision (CV%) 8.5%7.1%≤ 15%

Insight: CLIA offers a significantly lower LOD, making it the superior choice for trace metabolite analysis. However, Colorimetric ELISA provides a broader dynamic range at higher concentrations, which is often sufficient for synthetic reaction monitoring or formulation stability testing.

Standard Curve Validation Workflow & Mathematical Modeling

The relationship between antibody-antigen binding in a competitive immunoassay is governed by the law of mass action, which produces a sigmoidal (S-shaped) dose-response curve. Therefore, forcing a linear regression ( y=mx+b ) onto ELISA data will result in severe quantification errors at the extremes of the curve.

To comply with ICH M10 guidelines[3], data must be fitted using a 4-Parameter Logistic (4PL) regression model:

y=d+1+(cx​)ba−d​

(Where: a = max signal, d = min signal, c = IC50, b = Hill slope).

G S1 1. Standard Preparation (Serial Dilution in Matrix) S2 2. Assay Execution (Incubation & Washing) S1->S2 S3 3. Signal Acquisition (OD 450nm or RLU) S2->S3 S4 4. Data Processing (4PL Curve Fitting) S3->S4 S5 5. Validation Metrics (IC50, LOD, LOQ, CV%) S4->S5

Step-by-step workflow for bioanalytical standard curve validation.

Table 2: Representative 4PL Standard Curve Data (Colorimetric Platform)

Standard5-OH-6-NPCA (ng/mL)Mean OD (450nm) B/B0​ (%)Back-Calculated Recovery (%)
B0​ (Blank)0.002.450100.0N/A
Std 11.562.18589.1104.2
Std 23.121.85075.598.5
Std 36.251.32053.8101.3
Std 412.500.81033.099.1
Std 525.000.42017.196.8
Std 650.000.2108.5105.4
Std 7100.000.1104.492.7

Note: Regulatory guidelines dictate that back-calculated standard recoveries must fall within 85%–115% of their nominal concentrations (80%–120% at the LLOQ)[2].

Step-by-Step Experimental Protocol: Competitive ELISA

This self-validating protocol incorporates built-in quality controls to ensure assay trustworthiness.

Phase 1: Plate Preparation

  • Coating: Dilute the BSA-5-OH-6-NPCA conjugate to 1 µg/mL in Carbonate-Bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 300 µL/well of PBST (PBS + 0.05% Tween-20) using an automated plate washer.

  • Blocking: Add 200 µL/well of Blocking Buffer (1% BSA in PBST) to prevent non-specific binding. Incubate for 1 hour at 37°C, then wash 3 times.

Phase 2: Competitive Binding 4. Standard/Sample Addition: Prepare a 2-fold serial dilution of the 5-OH-6-NPCA standard (100 ng/mL down to 1.56 ng/mL) in the assay matrix. Add 50 µL of standards, Quality Controls (QCs), and unknown samples to designated wells. 5. Primary Antibody Addition: Immediately add 50 µL/well of the Anti-5-OH-6-NPCA primary antibody (optimized dilution, e.g., 1:5,000).

  • Causality Check: Adding the sample and antibody simultaneously forces thermodynamic competition between the free hapten and the immobilized conjugate.
  • Incubation: Seal the plate and incubate for 1 hour at 37°C on a microplate shaker (400 rpm) to ensure uniform reaction kinetics. Wash 5 times with PBST.

Phase 3: Detection & Readout 7. Secondary Antibody: Add 100 µL/well of HRP-conjugated Goat Anti-Rabbit IgG (or appropriate host species). Incubate for 45 minutes at 37°C. Wash 5 times. 8. Signal Development: Add 100 µL/well of TMB Substrate. Incubate in the dark at room temperature for exactly 15 minutes. 9. Stopping the Reaction: Add 50 µL/well of Stop Solution (1M H2​SO4​ ). The color will shift from blue to yellow. 10. Measurement: Read the optical density (OD) at 450 nm within 10 minutes using a microplate reader.

References

  • ResolveMass. "Essential FDA Guidelines for Bioanalytical Method Validation." ResolveMass Bioanalytical Services. Available at:[Link]

  • KCAS Bio. "The ICH M10 Guideline as the Gold Standard." KCAS Bioanalytical & Biomarker Services. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Hydroxy-6-nitropyridine-2-carboxylic acid

As laboratory professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a c...

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Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a compliant and safe research environment. This guide provides a detailed, procedural framework for the disposal of 5-Hydroxy-6-nitropyridine-2-carboxylic acid, a substituted nitroaromatic compound. The protocols herein are designed to provide clear, actionable steps that protect researchers, support staff, and the environment.

The core principle for disposing of this compound is to recognize its inherent hazards based on its functional groups—a nitro group and a carboxylic acid on a pyridine ring. Nitroaromatic compounds are classified as hazardous waste due to potential toxicity and reactivity.[1][2] Therefore, this substance must never be disposed of via standard trash or sewer systems.[1][3]

Hazard Identification and Risk Assessment

A thorough understanding of the substance's chemical properties is the foundation of a safe disposal plan. While a specific Safety Data Sheet (SDS) for 5-Hydroxy-6-nitropyridine-2-carboxylic acid was not located, its structure allows for a robust hazard assessment based on well-characterized analogs like 2-Hydroxy-5-nitropyridine and other nitropyridine derivatives.[4][5][6]

Key Structural Hazards:

  • Nitroaromatic Group: Compounds in this class are known for their potential toxicity. The nitro group can be metabolized into reactive intermediates that may pose health risks.[2][7] They can also be energetic and must be handled with care.

  • Carboxylic Acid Group: This functional group imparts acidic properties, creating a risk of corrosivity.

  • Pyridine Ring: A heterocyclic aromatic structure that is common in biologically active molecules.

Inferred Hazard Profile:

PropertyValue / ClassificationRationale & Source
Physical State Solid / Crystalline PowderBased on typical characteristics of similar small organic molecules.
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Potential Respiratory IrritantInferred from SDS of structural analogs like 6-Hydroxy-5-nitronicotinic Acid and 2-Hydroxy-5-nitropyridine.[4][6][8]
Toxicity Presumed toxic; requires handling as hazardous waste.The United States Environmental Protection Agency (USEPA) designates many nitroaromatic compounds as "Priority Pollutants" due to their hazardous nature and high toxicity.[2]
Reactivity Incompatible with strong bases, amines, oxidizing agents, and reducing agents.Contact with these substances can lead to hazardous reactions. Nitro compounds can become shock-sensitive if contaminated with amines, acids, or bases.[1][9]

Disclaimer: This table is an inferred profile based on the chemical's structure and data from close analogs. Always consult the manufacturer-provided Safety Data Sheet (SDS) for the most accurate and specific information.

Mandatory Personal Protective Equipment (PPE)

Prior to handling 5-Hydroxy-6-nitropyridine-2-carboxylic acid in any capacity, including for disposal, the following PPE is mandatory to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. If contamination occurs, gloves should be removed and disposed of as hazardous waste, and hands should be washed immediately.[10][11]

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened. Full-length pants and closed-toe shoes are also required to prevent skin contact.[11]

  • Respiratory Protection: All handling of the solid material or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[11][12]

Step-by-Step Disposal Protocol

The only approved method for the disposal of 5-Hydroxy-6-nitropyridine-2-carboxylic acid is through a licensed hazardous waste management service. Under no circumstances should in-laboratory neutralization or treatment be attempted , as this can create unknown and potentially more hazardous byproducts.[11]

Step 1: Waste Classification

The first step is to definitively classify the material as hazardous waste.[13] Based on its nitroaromatic structure, 5-Hydroxy-6-nitropyridine-2-carboxylic acid must be managed as hazardous waste in accordance with federal regulations like the Resource Conservation and Recovery Act (RCRA) and any applicable state or local laws.[3][14]

Step 2: Waste Collection and Segregation
  • Container: Collect all waste containing this chemical—including unused product, contaminated PPE, and weighing papers—into a designated container.[10] This container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene for solutions) and have a secure, tightly-sealing lid.[14][15]

  • Segregation: This is a critical safety step. The waste container for this compound must be stored separately from incompatible materials. Specifically, keep it away from bases, acids, amines, and strong oxidizing or reducing agents to prevent dangerous reactions.[1][13] Use physical barriers or secondary containment to ensure segregation.[3]

Step 3: Proper Labeling

As soon as the first item of waste is placed in the container, it must be labeled. The label must be legible, firmly attached, and include the following information:[13][15]

  • The words "HAZARDOUS WASTE" .

  • The full, unabbreviated chemical name: "5-Hydroxy-6-nitropyridine-2-carboxylic acid" .

  • The approximate concentration and quantity of the waste.

  • The date on which accumulation of waste in the container began (the "Accumulation Start Date").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[10][15]

  • The SAA should be in a well-ventilated location, such as a designated cabinet within a fume hood.

  • Always use a secondary containment bin to catch any potential leaks from the primary container.[3]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

Step 5: Arranging for Disposal

Once the waste container is nearly full (approximately 90% capacity) or when the experiment is complete, arrange for its disposal.[15]

  • Contact your institution’s Environmental Health & Safety (EHS) department or the designated hazardous waste management office.

  • Follow your institution's specific procedures for scheduling a waste pickup. Do not move the waste from the laboratory yourself.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational workflow for the proper disposal of 5-Hydroxy-6-nitropyridine-2-carboxylic acid.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_label_store Labeling & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle Compound in Chemical Fume Hood A->B C Generate Waste (Unused solid, contaminated items) B->C D Select Compatible Waste Container C->D E Place Waste in Container D->E F Immediately Affix Hazardous Waste Label E->F G Store in Designated SAA with Secondary Containment F->G H Segregate from Incompatible Chemicals G->H I Container is Full or Project is Complete H->I J Contact EHS for Pickup (Follow Institutional Protocol) I->J K Licensed Professional Disposal J->K

Caption: Workflow for the safe disposal of 5-Hydroxy-6-nitropyridine-2-carboxylic acid.

Spill and Emergency Procedures

Proper handling should prevent spills, but accidental releases must be managed correctly.

  • Minor Spill: If a small amount of solid is spilled within a chemical fume hood, use a non-combustible absorbent material like sand or vermiculite to collect it.[1] Carefully sweep the material into a designated hazardous waste container. Decontaminate the area with soap and water, and collect all cleaning materials as hazardous waste.[1]

  • Major Spill: In the event of a large spill or a spill outside of a fume hood, evacuate the immediate area immediately and alert all nearby personnel.[10] Contact your institution's emergency response team or EHS department for assistance. Do not attempt to clean it up yourself.

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Hydroxy-6-nitropyridine-2-carboxylic acid
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5-Hydroxy-6-nitropyridine-2-carboxylic acid
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